Product packaging for Neobavaisoflavone(Cat. No.:CAS No. 41060-15-5)

Neobavaisoflavone

Cat. No.: B1678162
CAS No.: 41060-15-5
M. Wt: 322.4 g/mol
InChI Key: OBGPEBYHGIUFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Neobavaisoflavone is a member of the class of 7-hydroxyisoflavones that is 7-hydroxyisoflavone with an additonal hydroxy group at position 4' and a prenyl group at position 3'. Isolated from seeds of Psoralea corylifolia, it exhibits inhibitory activity against DNA polymerase and platelet aggregation. It has a role as a platelet aggregation inhibitor, an antineoplastic agent, a plant metabolite and an EC 2.7.7.7 (DNA-directed DNA polymerase) inhibitor.
This compound has been reported in Lespedeza cyrtobotrya, Erythrina sigmoidea, and other organisms with data available.
isolated from Psoralea corylifolia;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O4 B1678162 Neobavaisoflavone CAS No. 41060-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5-11,21-22H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGPEBYHGIUFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415769
Record name Neobavaisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41060-15-5
Record name Neobavaisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41060-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neobavaisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isolating Neobavaisoflavone from Psoralea corylifolia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the methodologies for the extraction, purification, and characterization of neobavaisoflavone, a promising bioactive isoflavone from the seeds of Psoralea corylifolia. This guide provides detailed experimental protocols, quantitative data, and insights into the compound's biological signaling pathways.

This compound, a significant isoflavone constituent of Psoralea corylifolia (Fabaceae), has garnered considerable interest within the scientific community for its diverse pharmacological activities.[1] This technical guide offers a comprehensive overview of the isolation and purification of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are synthesized from various scientific studies to provide a cohesive and practical workflow.

Extraction of this compound from Psoralea corylifolia Seeds

The initial step in isolating this compound involves the efficient extraction of the compound from the dried seeds of Psoralea corylifolia. The choice of solvent and extraction method is critical for maximizing the yield of the target compound.

Experimental Protocol: Ultrasonic-Assisted Solvent Extraction

This protocol is favored for its efficiency and reduced extraction time.

  • Sample Preparation: Dried seeds of Psoralea corylifolia are ground into a coarse powder to increase the surface area for solvent penetration.

  • Solvent Selection: 70% ethanol or 100% methanol are commonly used solvents for the extraction of this compound and other flavonoids from Psoralea corylifolia.[2][3]

  • Extraction Procedure:

    • The powdered seeds are suspended in the chosen solvent (e.g., a solid-to-liquid ratio of 1:10 w/v).

    • The mixture is subjected to ultrasonication for approximately 30 minutes at a controlled temperature.[3]

    • The extract is then filtered to remove solid plant material.

    • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Purification of this compound

The crude extract contains a complex mixture of phytochemicals. Therefore, a multi-step purification process is necessary to isolate this compound with high purity. This typically involves column chromatography using different stationary phases.

Experimental Protocol: Multi-Step Column Chromatography

  • Step 1: Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (100-200 mesh).

    • Mobile Phase: A gradient solvent system of n-hexane and ethyl acetate is employed. The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate.

    • Procedure: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column. The column is eluted with the gradient mobile phase, and fractions are collected.

    • Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Step 2: Polyamide Column Chromatography:

    • Stationary Phase: Polyamide resin.

    • Procedure: Fractions enriched with this compound from the silica gel column are pooled, concentrated, and subjected to polyamide column chromatography for further purification.[4]

  • Step 3: Sephadex LH-20 Column Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol is a common eluent for separating flavonoids on Sephadex LH-20.

    • Procedure: This step is effective for removing smaller molecules and pigments, yielding a more purified this compound fraction.

Quantitative Analysis and Characterization

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound. Spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are used for structural elucidation and confirmation.

Experimental Protocol: HPLC Analysis

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like trifluoroacetic acid) is a common mobile phase system.

  • Detection: UV detection at approximately 225 nm is suitable for this compound.

  • Quantification: The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from a certified reference standard.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of this compound.

ParameterValueReference
HPLC ColumnWondaSil® C18 (150.0 mm×4.6 mm, 5 μm)
Mobile PhaseAcetonitrile and 0.05% trifluoroacetic acid in water (gradient)
Flow Rate1.0 ml/min
Detection Wavelength254 nm
Column Temperature30℃
Injection Volume20 μl
Linear Range0.75-12.00 μg/ml
Regression EquationA = 79375C - 9063.7
Correlation Coefficient (R²)0.999
Average Recovery97.51%
Relative Standard Deviation (RSD)1.21% (n=6)
Table 1: HPLC Method Parameters for this compound Quantification.
ComponentAmount (mg/g of 70% ethanol extract)
Psoralen1.05 ± 0.02
Angelicin0.74 ± 0.01
This compound 1.33 ± 0.01
Psoralidin1.88 ± 0.01
Isobavachalcone2.53 ± 0.01
Bavachinin1.41 ± 0.01
Bakuchiol11.71 ± 0.05
Table 2: Content of Major Phytochemicals in a 70% Ethanol Extract of Psoralea corylifolia Seeds.

Spectroscopic Data for this compound

TechniqueKey Data
Mass Spectrometry (MS)[M-H]⁻ ion at m/z 321.11; [M+H]⁺ ion at m/z 323.13.
¹³C NMR (indicative signals)Data available in spectral databases.
¹H NMR (indicative signals)Data available in spectral databases.
Table 3: Spectroscopic Data for Structural Confirmation of this compound.

Experimental and Biological Signaling Pathway Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Psoralea corylifolia seeds Psoralea corylifolia seeds Grinding Grinding Psoralea corylifolia seeds->Grinding Powdered Seeds Powdered Seeds Grinding->Powdered Seeds Ultrasonic Extraction (70% Ethanol) Ultrasonic Extraction (70% Ethanol) Powdered Seeds->Ultrasonic Extraction (70% Ethanol) Filtration Filtration Ultrasonic Extraction (70% Ethanol)->Filtration Concentration (Rotary Evaporator) Concentration (Rotary Evaporator) Filtration->Concentration (Rotary Evaporator) Crude Extract Crude Extract Concentration (Rotary Evaporator)->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Polyamide Column Chromatography Polyamide Column Chromatography Silica Gel Column Chromatography->Polyamide Column Chromatography Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Polyamide Column Chromatography->Sephadex LH-20 Chromatography Purified this compound Purified this compound Sephadex LH-20 Chromatography->Purified this compound HPLC HPLC Purified this compound->HPLC MS MS Purified this compound->MS NMR NMR Purified this compound->NMR

Caption: Workflow for the isolation and analysis of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways.

  • Anti-inflammatory Effects: this compound can suppress the activation of NF-κB and MAPKs (JNK, p38, and ERK) signaling pathways, which are crucial in the inflammatory response. This leads to a reduction in the production of pro-inflammatory mediators.

G This compound This compound MAPKs (JNK, p38, ERK) MAPKs (JNK, p38, ERK) This compound->MAPKs (JNK, p38, ERK) inhibits NF-κB NF-κB This compound->NF-κB inhibits Pro-inflammatory Mediators Pro-inflammatory Mediators MAPKs (JNK, p38, ERK)->Pro-inflammatory Mediators activates NF-κB->Pro-inflammatory Mediators activates

Caption: this compound's anti-inflammatory mechanism.

  • Anti-melanogenesis Effects: In the context of skin pigmentation, this compound has been found to inhibit melanogenesis by regulating the Akt/GSK-3β and MEK/ERK pathways.

G This compound This compound Akt/GSK-3β Pathway Akt/GSK-3β Pathway This compound->Akt/GSK-3β Pathway regulates MEK/ERK Pathway MEK/ERK Pathway This compound->MEK/ERK Pathway regulates Melanogenesis Melanogenesis Akt/GSK-3β Pathway->Melanogenesis inhibits MEK/ERK Pathway->Melanogenesis inhibits

Caption: this compound's role in melanogenesis regulation.

This technical guide provides a foundational framework for the successful isolation and characterization of this compound from Psoralea corylifolia. The detailed protocols and quantitative data presented herein are intended to support further research and development of this promising natural product.

References

The Biological Activities of Neobavaisoflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Neobavaisoflavone, a prenylated isoflavone primarily isolated from the seeds of Psoralea corylifolia, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2][3][4] This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound, with a focus on its anti-inflammatory, anticancer, antioxidant, anti-melanogenic, and antibacterial properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] Studies have shown its ability to inhibit the production of pro-inflammatory mediators in various cell models.

Quantitative Data for Anti-inflammatory Activity of this compound
Cell LineStimulantThis compound ConcentrationEffectReference
RAW264.7LPS (62.5 ng/ml)0.01, 0.1, 1 µMSignificant inhibition of NO and ROS production.
RAW264.7LPS (62.5 ng/ml)0.01, 0.1, 1 µMSignificant decrease in IL-6, IL-1β, and TNF-α release and protein levels.
RAW264.7LPS + IFN-γ or PMANot specifiedSignificant inhibition of ROS, RNS, IL-1β, IL-6, IL-12p40, IL-12p70, and TNF-α production.
BMMCsIgE/AgNot specifiedSuppression of leukotriene C4 and prostaglandin D2 production.
Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the suppression of the NF-κB and MAPK signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound inhibits the phosphorylation of IKK, IκBα, and the p65 subunit of NF-κB, which prevents the translocation of p65 into the nucleus. It also down-regulates the activation of MAPKs, including JNK, p38, and ERK.

Neobavaisoflavone_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (JNK, p38, ERK) TLR4->MAPKs IκBα IκBα IKK->IκBα phosphorylates NFκB_p65 NF-κB (p65) IκBα->NFκB_p65 releases NFκB_p65_nucleus NF-κB (p65) NFκB_p65->NFκB_p65_nucleus translocation This compound This compound This compound->IKK inhibits This compound->MAPKs inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFκB_p65_nucleus->Inflammatory_Genes activates

This compound's inhibition of NF-κB and MAPK pathways.

Anticancer Activity

This compound exhibits promising anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cancer cell proliferation and migration. It has been shown to be effective against several cancer cell lines.

Quantitative Data for Anticancer Activity of this compound
Cell LineTreatmentEffectReference
LNCaP (Prostate Cancer)50 µM this compound + 100 ng/ml TRAILIncreased apoptotic cells to 77.5±0.5%.
PC-9, H460, A549 (NSCLC)Dose-dependentDecreased cell viability and migration, induced apoptosis.
U-87 MG (Glioblastoma)Dose-dependentDecreased cell viability.
SW1783 (Anaplastic Astrocytoma)Combination with etoposideEnhanced apoptosis.
Signaling Pathways in Anticancer Action

A key mechanism of this compound's anticancer activity is the inhibition of the STAT3 signaling pathway. In non-small-cell lung cancer (NSCLC) cells, this compound downregulates the levels of phosphorylated STAT3 (P-STAT3) and its downstream targets. This leads to an upregulation of the pro-apoptotic protein BAX and a downregulation of the anti-apoptotic protein BCL2, ultimately inducing apoptosis.

Neobavaisoflavone_Anticancer_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization & translocation This compound This compound This compound->pSTAT3 inhibits Bcl2 Bcl-2 This compound->Bcl2 downregulates BAX BAX This compound->BAX upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Target_Genes Target Gene Transcription (e.g., Bcl-2) pSTAT3_dimer->Target_Genes activates Target_Genes->Bcl2 BAX->Apoptosis promotes

This compound's inhibition of the STAT3 pathway in cancer cells.

Antioxidant and Antinitrosant Activity

This compound is recognized as a potent antioxidant, capable of scavenging free radicals. Computational studies have indicated that it is an excellent scavenger of hydroperoxyl radicals (HOO•) and nitrogen dioxide (NO2) in aqueous environments, primarily through the sequential proton loss electron transfer (SPLET) mechanism. In lipid media, it acts as a moderate scavenger via the formal hydrogen transfer (FHT) mechanism. Its antioxidant activity is also linked to the activation of the Nrf2 pathway.

Anti-Melanogenic Activity

This compound has been shown to inhibit melanogenesis, suggesting its potential as a skin-whitening agent. It reduces melanin synthesis and tyrosinase activity in B16F10 melanoma cells.

Quantitative Data for Anti-Melanogenic Activity of this compound
Cell LineStimulantThis compound ConcentrationEffectReference
B16F10α-MSH (100 nM)10, 25, 50 µMInhibition of MITF expression by 19.7%, 28.3%, and 47% respectively.
B16F10α-MSH (100 nM)25, 50 µMInhibition of TRP-1 expression by 12% and 15.1% respectively.
B16F10α-MSH (100 nM)25, 50 µMInhibition of tyrosinase expression by 20.8% and 23.9% respectively.
Signaling Pathways in Anti-Melanogenic Action

The anti-melanogenic effects of this compound are mediated through the regulation of the Akt/GSK-3β and MEK/ERK signaling pathways. This compound induces the phosphorylation of GSK-3β and ERK, which in turn leads to a decrease in the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. This results in the downregulation of melanogenic enzymes such as tyrosinase and TRP-1.

Neobavaisoflavone_Anti_Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R Akt Akt MC1R->Akt activates MEK MEK MC1R->MEK activates pAkt p-Akt GSK3b GSK-3β Akt->GSK3b phosphorylates pGSK3b p-GSK-3β (inactive) pAkt->pGSK3b MITF MITF pGSK3b->MITF inhibits degradation pMEK p-MEK ERK ERK MEK->ERK phosphorylates pERK p-ERK pMEK->pERK pERK->MITF inhibits This compound This compound This compound->Akt activates This compound->MEK activates Melanogenic_Genes Melanogenic Gene Transcription (Tyrosinase, TRP-1) MITF->Melanogenic_Genes activates

This compound's regulation of melanogenesis pathways.

Antibacterial Activity

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. It is effective against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data for Antibacterial Activity of this compound
BacteriaThis compound ConcentrationEffectReference
Staphylococcus aureus (MSSA & MRSA)25 µMStrong inhibition of biofilm formation and α-toxin activity.
Gram-positive bacteria0.009–0.073 mM (MIC range for various flavonoids)Significant antibacterial activity.

The antibacterial mechanism of flavonoids like this compound can involve the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism. For this compound specifically, the WalK protein has been identified as a potential target in S. aureus.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on various cell lines.

  • Cell Seeding: Plate cells (e.g., LNCaP, PC-9, H460, A549, U-87 MG) in 96-well plates at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and/or other compounds (e.g., TRAIL, etoposide) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis

This technique is employed to detect and quantify specific proteins involved in signaling pathways.

  • Cell Lysis: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, Bcl-2, Bax, p-p65, p-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with this compound as required.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Measurement of Inflammatory Cytokines (ELISA)

This assay is used to quantify the concentration of cytokines in cell culture supernatants.

  • Sample Collection: Collect the culture medium from treated and control cells.

  • ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay according to the manufacturer's instructions for the specific cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Measurement: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and STAT3, underscores its therapeutic potential for a range of diseases, from inflammatory conditions and cancer to skin hyperpigmentation and bacterial infections. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate these preclinical findings into clinical applications.

References

Neobavaisoflavone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Neobavaisoflavone, a prenylated isoflavone primarily isolated from the seeds of Psoralea corylifolia, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, biological activities, and the underlying molecular mechanisms, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is classified as a member of the 7-hydroxyisoflavones. Its structure is characterized by a 7-hydroxyisoflavone core with an additional hydroxyl group at the 4' position and a prenyl group at the 3' position.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C20H18O4[2][3][4]
Molecular Weight 322.35 g/mol [2]
CAS Number 41060-15-5
Appearance White to yellow powder
Solubility Soluble in DMSO (≥ 31 mg/mL), DMF (20 mg/mL), and Ethanol (1 mg/mL). Sparingly soluble in a DMF:PBS (pH 7.2) (1:4) solution (0.1 mg/mL).
UV max 249 nm

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-melanogenic, neuroprotective, and osteogenic effects. These activities are attributed to its ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by suppressing the activation of key inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound significantly inhibits the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). This inhibition is achieved through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

// Nodes LPS [label="LPS", fillcolor="#EA4335"]; NBIF [label="this compound", fillcolor="#34A853"]; MAPK [label="MAPK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB p65\nNuclear Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(IL-6, IL-1β, TNF-α)", fillcolor="#EA4335"]; Inflammation [label="Inflammatory Response", fillcolor="#EA4335"];

// Edges LPS -> MAPK [label="Activates"]; LPS -> NFkB [label="Activates"]; NBIF -> MAPK [arrowhead=tee, color="#34A853", style=dashed, label="Inhibits"]; NBIF -> NFkB [arrowhead=tee, color="#34A853", style=dashed, label="Inhibits"]; MAPK -> Cytokines [label="Induces"]; NFkB -> Cytokines [label="Induces"]; Cytokines -> Inflammation; } caption { label = "this compound's inhibition of inflammatory pathways."; fontname = "Arial"; fontsize = 10; }

Anti-melanogenic Activity

This compound has been shown to inhibit melanogenesis, the process of melanin production. In B16F10 melanoma cells, it reduces melanin synthesis and tyrosinase activity. The mechanism involves the regulation of the Akt/GSK-3β and MEK/ERK signaling pathways. This compound promotes the phosphorylation and activation of proteins that inhibit melanogenesis, such as GSK3β and ERK.

// Nodes alphaMSH [label="α-MSH", fillcolor="#EA4335"]; NBIF [label="this compound", fillcolor="#34A853"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; GSK3b [label="GSK-3β", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; MITF [label="MITF Expression", fillcolor="#4285F4"]; Tyrosinase [label="Tyrosinase, TRP-1\nExpression", fillcolor="#4285F4"]; Melanin [label="Melanin Synthesis", fillcolor="#202124"];

// Edges alphaMSH -> MITF [label="Stimulates"]; NBIF -> Akt [arrowhead=normal, color="#34A853", style=dashed, label="Activates"]; NBIF -> MEK [arrowhead=normal, color="#34A853", style=dashed, label="Activates"]; Akt -> GSK3b [arrowhead=normal, label="Phosphorylates"]; MEK -> ERK [arrowhead=normal, label="Phosphorylates"]; GSK3b -> MITF [arrowhead=tee, label="Inhibits"]; ERK -> MITF [arrowhead=tee, label="Inhibits"]; MITF -> Tyrosinase; Tyrosinase -> Melanin; } caption { label = "this compound's regulation of melanogenesis pathways."; fontname = "Arial"; fontsize = 10; }

Anti-cancer Activity

This compound exhibits anti-cancer properties in various cancer cell lines. It can induce apoptosis and has been shown to sensitize TRAIL-resistant prostate cancer cells to TRAIL-mediated apoptosis. In human U373MG glioma cells, co-treatment with TRAIL and this compound leads to the upregulation of DR5 expression and activation of caspases 3, 8, and 9. It also inhibits the proliferation of prostate cancer cells in a dose-dependent manner. Furthermore, this compound has been observed to decrease the viability of U-87 MG glioblastoma cells.

Other Biological Activities
  • Inhibition of DNA Polymerase and Platelet Aggregation: this compound has been reported to inhibit DNA polymerase and platelet aggregation.

  • Neuroprotection: It has shown neuroprotective effects by ameliorating memory deficits and brain damage in an Alzheimer's disease mouse model through the regulation of SIRT1.

  • Osteoclastogenesis Inhibition: this compound inhibits RANKL-mediated osteoclastogenesis by disrupting the interaction of RANK with TRAF6 and c-Src, and subsequently inactivating the NF-κB, MAPKs, and Akt signaling pathways.

  • Antioxidant and Antinitrosant Activity: Computational studies suggest that this compound is a potent scavenger of hydroperoxyl and nitrogen dioxide radicals, indicating strong antioxidant and antinitrosant capacities.

  • Antibacterial Activity: It displays antibiotic activity against multi-drug resistant Gram-negative bacteria.

Experimental Protocols

Extraction of this compound from Psoralea corylifolia

A common method for extracting this compound and other flavonoids from the seeds of Psoralea corylifolia is ultrasonic-assisted extraction (UAE) with ethanol.

Protocol:

  • Sample Preparation: 10 g of powdered Psoralea corylifolia seeds are placed in a 250 mL flask.

  • Solvent Addition: 150 mL of 70% ethanol is added to the flask (solid-to-liquid ratio of 1:15 g/mL).

  • Ultrasonication: The flask is placed in an ultrasonic bath at a power of 400 W and a temperature of 60°C for 30-60 minutes.

  • Filtration: The mixture is filtered to separate the extract from the solid residue.

  • Solvent Evaporation: The filtrate is concentrated using a rotary evaporator under reduced pressure at 50°C to yield the crude extract.

  • Storage: The dried extract is stored in an airtight, light-protected container at 4°C.

// Nodes Start [label="Start: Powdered Psoralea\ncorylifolia seeds", shape=ellipse, fillcolor="#F1F3F4"]; AddSolvent [label="Add 70% Ethanol\n(1:15 g/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ultrasonication [label="Ultrasonication\n(400W, 60°C, 30-60 min)", fillcolor="#FBBC05"]; Filtration [label="Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporation [label="Rotary Evaporation\n(50°C)", fillcolor="#FBBC05"]; Storage [label="Store Dried Extract\n(4°C, dark, airtight)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Crude Extract", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> AddSolvent; AddSolvent -> Ultrasonication; Ultrasonication -> Filtration; Filtration -> Evaporation; Evaporation -> Storage; Storage -> End; } caption { label = "General workflow for the extraction of this compound."; fontname = "Arial"; fontsize = 10; }

High-Performance Liquid Chromatography (HPLC) for Quantification

Method for determining the content of this compound:

  • Column: WondaSil® C18 (150.0 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Gradient elution with 0.05% trifluoroacetic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 μL.

In Vitro Anti-inflammatory Activity Assay in RAW264.7 Macrophages

Protocol for assessing the anti-inflammatory effects of this compound:

  • Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.

  • Cell Treatment: Cells are treated with lipopolysaccharide (LPS) (e.g., 62.5 ng/ml) and different concentrations of this compound (e.g., 0.01, 0.1, and 1 μM) for 24 hours.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

    • Cytokine Levels (IL-6, IL-1β, TNF-α): Quantified using ELISA kits.

    • Protein Expression (iNOS, COX-2): Determined by Western blotting.

  • Analysis of Signaling Pathways:

    • NF-κB and MAPK Activation: The phosphorylation of key proteins in these pathways (e.g., p65, ERK, JNK, p38) is assessed by Western blotting.

Quantitative Data Summary

Table 2: In Vitro Efficacy of this compound

ActivityCell LineParameterValueSource
Anti-inflammatory RAW264.7NO Production (ED50)25 μM
RAW264.7IL-1β Production (ED50)23.11 μM
RAW264.7IL-6 Production (ED50)5.03 μM
RAW264.7IL-12p70 Production (ED50)5.26 μM
RAW264.7TNF-α Production (ED50)18.80 μM
Anti-cancer LNCaPApoptosis with TRAIL (100 ng/ml)77.5% at 50 μM
Enzyme Inhibition Carboxylesterase 1Ki5.3 µM

Conclusion

This compound is a promising natural compound with a wide array of therapeutic potentials. Its well-characterized anti-inflammatory, anti-cancer, and anti-melanogenic activities, coupled with its effects on neuroprotection and bone metabolism, make it a compelling candidate for further investigation and drug development. The detailed mechanisms of action, involving the modulation of critical signaling pathways such as NF-κB, MAPK, and Akt, provide a solid foundation for its exploration in various disease models. The experimental protocols outlined in this guide offer a starting point for researchers to further elucidate the pharmacological profile of this multifaceted isoflavone.

References

A Technical Guide to the Anti-inflammatory Effects of Neobavaisoflavone: Preliminary Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobavaisoflavone is a prenylated isoflavone isolated from the fruits and seeds of Psoralea corylifolia L., a plant widely used in traditional medicine.[1][2][3][4] Preliminary in vitro studies have identified this compound as a compound with significant anti-inflammatory properties.[1] This technical guide provides an in-depth summary of the current understanding of this compound's anti-inflammatory effects, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The primary model discussed is the lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage, a standard for in vitro inflammation studies.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily by suppressing two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, as they control the transcription and expression of numerous pro-inflammatory mediators, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Attenuation of the NF-κB Signaling Pathway

In unstimulated cells, the NF-κB dimer (most commonly p50/p65) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of target genes, including those for TNF-α, IL-6, IL-1β, iNOS, and COX-2.

Studies show that this compound treatment significantly inhibits the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages. This action prevents the transcription of NF-κB-dependent pro-inflammatory genes, thereby reducing the overall inflammatory response.

NF_kappa_B_Pathway cluster_nucleus stimulus LPS receptor TLR4 Receptor stimulus->receptor pathway_intermediate Signal Transduction Cascade receptor->pathway_intermediate ikk IKK Activation pathway_intermediate->ikk ikb_p65 IκBα - p50/p65 (Inactive Complex) ikk->ikb_p65 Phosphorylates IκBα ikb_phos p-IκBα Degradation ikb_p65->ikb_phos Releases p50/p65 p65_translocation p50/p65 Nuclear Translocation nucleus NUCLEUS p65_translocation->nucleus dna_binding DNA Binding & Transcription genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) dna_binding->genes nbif This compound nbif->ikk Inhibits nbif->p65_translocation

This compound's inhibition of the NF-κB pathway.
Downregulation of the MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another cornerstone of the inflammatory signaling cascade. Following LPS stimulation, these kinases are activated through phosphorylation. Activated MAPKs then phosphorylate various downstream transcription factors, which in turn regulate the expression of inflammatory mediators like iNOS, COX-2, and TNF-α. This compound has been demonstrated to significantly down-regulate the LPS-induced phosphorylation of p38, ERK, and JNK, thereby suppressing MAPK-mediated inflammation.

MAPK_Pathway stimulus LPS receptor TLR4 Receptor stimulus->receptor upstream Upstream Kinases receptor->upstream mapk_p38 p38 upstream->mapk_p38 Phosphorylation mapk_erk ERK upstream->mapk_erk Phosphorylation mapk_jnk JNK upstream->mapk_jnk Phosphorylation nbif This compound nbif->mapk_p38 Inhibits Phosphorylation nbif->mapk_erk Inhibits Phosphorylation nbif->mapk_jnk Inhibits Phosphorylation downstream Transcription Factors mapk_p38->downstream mapk_erk->downstream mapk_jnk->downstream genes Pro-inflammatory Gene Expression downstream->genes

This compound's inhibition of the MAPK pathway.

Quantitative Data Presentation

The efficacy of this compound in inhibiting the production of key inflammatory mediators has been quantified in several studies. The following tables summarize the effective concentrations (ED₅₀) required to inhibit the production of various mediators by 50% in stimulated RAW264.7 macrophages.

Table 1: Inhibition of Reactive Species by this compound

Mediator Stimulant ED₅₀ Value (µM) Reference
Nitric Oxide (NO) LPS + IFN-γ 25.0

| Reactive Oxygen Species (ROS) | PMA | 19.94 | |

Table 2: Inhibition of Pro-inflammatory Cytokines by this compound

Cytokine Stimulant ED₅₀ Value (µM) Reference
Interleukin-6 (IL-6) LPS + IFN-γ 5.03
Interleukin-12p40 (IL-12p40) LPS + IFN-γ 5.23
Interleukin-12p70 (IL-12p70) LPS + IFN-γ 5.26
Tumor Necrosis Factor-α (TNF-α) LPS + IFN-γ 18.80

| Interleukin-1β (IL-1β) | LPS + IFN-γ | 23.11 | |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preliminary studies of this compound.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for Western blot). They are pre-treated with various concentrations of this compound (e.g., 0.01 µM to 100 µM) for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as LPS (e.g., 62.5 ng/mL) for a duration of up to 24 hours.

Cell Viability Assays

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, cell viability is assessed.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized. The absorbance is read on a microplate reader.

  • LDH Assay: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium. Increased LDH activity in the supernatant indicates compromised cell membrane integrity and cytotoxicity.

  • Results: this compound has been shown to be non-toxic to RAW264.7 cells at concentrations up to 100 µM.

Nitric Oxide (NO) Production Assay
  • Principle: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.

  • Method (Griess Assay): 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated using a sodium nitrite standard curve.

Cytokine Measurement
  • Principle: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant is quantified using sandwich ELISA.

  • Method (ELISA): Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatant samples are added to microplate wells pre-coated with a capture antibody specific to the target cytokine. After incubation, a biotinylated detection antibody is added, followed by an enzyme-linked avidin-horseradish peroxidase conjugate. A substrate solution is then added to produce a colorimetric signal, the intensity of which is proportional to the amount of cytokine present.

Western Blot Analysis
  • Principle: This technique is used to detect the expression levels and phosphorylation status of specific proteins in cell lysates.

  • Method:

    • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) protein assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK, iNOS, COX-2, and loading controls like β-actin or GAPDH).

    • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow start RAW264.7 Cell Culture pretreatment Pre-treatment with This compound start->pretreatment stimulation Stimulation with LPS/IFN-γ pretreatment->stimulation supernatant Collect Culture Supernatant stimulation->supernatant lysate Collect Cell Lysate stimulation->lysate griess Griess Assay (Measure NO) supernatant->griess elisa ELISA (Measure Cytokines) supernatant->elisa western Western Blot (Analyze Protein Phosphorylation & Expression) lysate->western

References

Neobavaisoflavone as a Platelet Aggregation Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobavaisoflavone, a naturally occurring isoflavone found in plants such as Psoralea corylifolia, has been identified as a potential inhibitor of platelet aggregation. This document provides a comprehensive technical overview of the current understanding of this compound's role in modulating platelet function, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Platelet activation and aggregation are critical physiological processes for hemostasis. However, their uncontrolled activation can lead to pathological thrombus formation, contributing to cardiovascular diseases such as myocardial infarction and stroke. The exploration of natural compounds like this compound for their antiplatelet properties offers promising avenues for the development of novel antithrombotic therapies.

Quantitative Data on Antiplatelet Activity

While the inhibitory effect of this compound on platelet aggregation has been reported, specific quantitative data such as IC50 values are not extensively detailed in the currently available peer-reviewed literature. The primary research identifying its activity indicates inhibition against multiple agonists, but a comprehensive dose-response analysis is not provided.[1]

Table 1: Summary of this compound's Inhibitory Effect on Platelet Aggregation

AgonistSpeciesPlatelet PreparationObserved EffectQuantitative Data (IC50)Reference
Arachidonic AcidRabbitWashed PlateletsInhibitionNot Reported[1]
CollagenRabbitWashed PlateletsInhibitionNot Reported[1]
Platelet-Activating Factor (PAF)RabbitWashed PlateletsInhibitionNot Reported[1]

Experimental Protocols

The following is a representative, detailed methodology for an in vitro platelet aggregation assay, based on standard protocols used for evaluating flavonoid compounds. This protocol can be adapted for testing the efficacy of this compound.

Preparation of Washed Rabbit Platelets
  • Blood Collection: Draw whole blood from the central ear artery of a rabbit into a syringe containing a 3.8% sodium citrate solution (9:1, blood to citrate ratio).

  • Centrifugation for Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at 200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Platelet Pelleting: Carefully transfer the PRP to a new tube and centrifuge at 1000 x g for 15 minutes to pellet the platelets.

  • Washing Buffer: Resuspend the platelet pellet in a Tyrode's buffer (pH 7.4) containing 0.35% bovine serum albumin and 1 mM EDTA.

  • Final Resuspension: Centrifuge the washed platelets at 1000 x g for 10 minutes and resuspend the pellet in Tyrode's buffer to a final concentration of 3 x 10⁸ platelets/mL.

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Instrument Setup: Use a light transmission aggregometer, calibrating it with platelet-poor plasma (PPP) as 100% aggregation and washed platelet suspension as 0% aggregation.

  • Incubation: Pre-warm the washed platelet suspension (3 x 10⁸ platelets/mL) to 37°C for 2 minutes in the aggregometer cuvette with stirring.

  • Compound Addition: Add varying concentrations of this compound (or vehicle control) to the platelet suspension and incubate for a further 3 minutes.

  • Initiation of Aggregation: Induce platelet aggregation by adding an agonist (e.g., arachidonic acid, collagen, or PAF).

  • Data Recording: Record the change in light transmission for at least 5 minutes to measure the extent of platelet aggregation.

  • Data Analysis: Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.

G cluster_prep Platelet Preparation cluster_assay Aggregation Assay Blood Collection Blood Collection PRP Centrifugation PRP Centrifugation Blood Collection->PRP Centrifugation Platelet Pelleting Platelet Pelleting PRP Centrifugation->Platelet Pelleting Washing Washing Platelet Pelleting->Washing Final Resuspension Final Resuspension Washing->Final Resuspension Instrument Setup Instrument Setup Final Resuspension->Instrument Setup Incubation Incubation Instrument Setup->Incubation Compound Addition Compound Addition Incubation->Compound Addition Initiation of Aggregation Initiation of Aggregation Compound Addition->Initiation of Aggregation Data Recording Data Recording Initiation of Aggregation->Data Recording Data Analysis Data Analysis Data Recording->Data Analysis

Experimental workflow for in vitro platelet aggregation assay.

Signaling Pathways

The precise molecular mechanisms by which this compound inhibits platelet aggregation have not been fully elucidated in platelets. However, based on its known anti-inflammatory properties and the general mechanisms of flavonoids, several signaling pathways are likely involved.

Inhibition of the Arachidonic Acid Pathway

Flavonoids are known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial for the production of pro-aggregatory molecules like thromboxane A2 (TXA2). By inhibiting these enzymes, this compound likely reduces the synthesis of TXA2, a potent platelet agonist.

Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Prostaglandin G2/H2 Prostaglandin G2/H2 Cyclooxygenase (COX)->Prostaglandin G2/H2 Thromboxane Synthace Thromboxane Synthace Prostaglandin G2/H2->Thromboxane Synthace Thromboxane Synthase Thromboxane Synthase Thromboxane A2 Thromboxane A2 Thromboxane Synthase->Thromboxane A2 Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation This compound This compound This compound->Cyclooxygenase (COX)

Inhibition of the arachidonic acid pathway by this compound.

Modulation of Intracellular Signaling Cascades

Studies on other cell types have shown that this compound can suppress the activation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are also integral to platelet activation and signal amplification. It is plausible that this compound exerts its antiplatelet effect by interfering with these cascades, thereby reducing downstream events like granule secretion and integrin activation.

Agonist Receptor Binding Agonist Receptor Binding MAPK Activation MAPK Activation Agonist Receptor Binding->MAPK Activation NF-κB Activation NF-κB Activation Agonist Receptor Binding->NF-κB Activation Platelet Activation Platelet Activation MAPK Activation->Platelet Activation NF-κB Activation->Platelet Activation This compound This compound This compound->MAPK Activation This compound->NF-κB Activation

Modulation of MAPK and NF-κB signaling by this compound.

Conclusion and Future Directions

This compound has demonstrated inhibitory activity against platelet aggregation induced by various agonists in preclinical studies.[1] The likely mechanisms of action involve the inhibition of the arachidonic acid pathway and the modulation of intracellular signaling cascades such as MAPK and NF-κB. However, to fully realize the therapeutic potential of this compound as an antiplatelet agent, further research is imperative.

Future studies should focus on:

  • Quantitative Efficacy: Determining the precise IC50 values of this compound against a panel of platelet agonists in both animal and human platelets.

  • Mechanism of Action: Elucidating the specific molecular targets of this compound within the platelet signaling network.

  • In Vivo Studies: Evaluating the antithrombotic efficacy and safety profile of this compound in animal models of thrombosis.

  • Structure-Activity Relationship: Investigating the structural features of this compound that are critical for its antiplatelet activity to guide the synthesis of more potent and selective analogs.

A deeper understanding of these aspects will be crucial for the development of this compound as a novel therapeutic agent for the prevention and treatment of thrombotic disorders.

References

Foundational Research on Neobavaisoflavone's Anti-Cancer Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the foundational research concerning the anti-cancer properties of Neobavaisoflavone, a prenylflavonoid isolated from Psoralea corylifolia. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's mechanisms of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Quantitative Data Presentation

The anti-cancer efficacy of this compound (NBIF) has been quantified across various cancer cell lines. The following tables summarize key findings related to its cytotoxic effects and its ability to induce apoptosis.

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cell Lines

Cell LineCancer TypeIC75 Value (µM)Incubation TimeReference
U-87 MGGlioblastoma36.648 h[1]
NHANormal Human Astrocytes96.348 h[1]

Note: A lower IC50/IC75 value indicates greater potency.

Table 2: Viability Reduction in Cancer Cells by this compound

Cell LineCancer TypeNBIF Concentration (µM)% Reduction in ViabilityIncubation TimeReference
U-87 MGGlioblastoma1~12%48 h[1]
U-87 MGGlioblastoma100~42%48 h[1]
SW1783Anaplastic Astrocytoma10~18%48 h[2]

Table 3: Enhancement of Apoptosis by this compound

Cell LineCancer TypeTreatment% Apoptotic CellsReference
LNCaPProstate Cancer50 µM NBIF + 100 ng/ml TRAIL77.5 ± 0.5%
SW1783Anaplastic Astrocytoma25 µM NBIF + 10 µM EtoposideIncreased by ~24% vs. Etoposide alone

Core Anti-Cancer Mechanisms and Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

2.1 Inhibition of the STAT3 Signaling Pathway

In non-small-cell lung cancer (NSCLC), this compound has been shown to inhibit the STAT3 signaling pathway. This inhibition leads to the downregulation of downstream targets, including the anti-apoptotic protein Bcl-2, and the upregulation of the pro-apoptotic protein BAX, ultimately inducing apoptosis.

G This compound Action on STAT3 Pathway NBIF This compound pSTAT3 p-STAT3 NBIF->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Bcl2 Bcl-2 pSTAT3->Bcl2 Downregulates BAX BAX pSTAT3->BAX Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits BAX->Apoptosis Promotes

This compound inhibits the STAT3 pathway to induce apoptosis.

2.2 Enhancement of TRAIL-Mediated Apoptosis

This compound sensitizes cancer cells, particularly TRAIL-resistant types like certain prostate and glioma cells, to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis. It upregulates the expression of death receptor 5 (DR5), leading to enhanced activation of caspases 3, 8, and 9, and cleavage of Bid, thereby promoting the apoptotic cascade.

G This compound Enhancement of TRAIL-Mediated Apoptosis NBIF This compound DR5 Death Receptor 5 (DR5) NBIF->DR5 Upregulates TRAIL TRAIL TRAIL->DR5 Binds Caspase8 Caspase-8 DR5->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves Caspase3 Caspase-3 Caspase8->Caspase3 Activates tBid tBid Bid->tBid Caspase9 Caspase-9 tBid->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound sensitizes cells to TRAIL-induced apoptosis.

2.3 Regulation of the Tumor Microenvironment

In the context of lung cancer, a nanoemulsion formulation of this compound (nano-Neo) was found to suppress tumor growth by regulating the tumor microenvironment. It achieves this by repressing the Transforming Growth Factor-β (TGF-β)/SMADs signaling pathway, which in turn reduces the deposition of the extracellular matrix (ECM). Furthermore, it improves the immune microenvironment by decreasing regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) while increasing natural killer (NK) cells and promoting the switch of M2 macrophages to the pro-inflammatory M1 phenotype.

2.4 Modulation of Other Key Signaling Pathways

Research also indicates that this compound can interfere with other signaling pathways crucial for cancer cell survival and proliferation, such as:

  • PI3K/AKT and MAPK/ERK Pathways: Inhibition of these pathways contributes to reduced cell proliferation and survival.

  • NF-κB Signaling: Downregulation of the transcription factor NF-κB leads to a reduction in inflammation-driven cell proliferation and promotes cell death.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the foundational research on this compound.

3.1 Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effect of this compound on cancer cell proliferation and survival.

  • Cell Lines:

    • Non-Small-Cell Lung Cancer: PC-9, H460, A549

    • Prostate Cancer: LNCaP

    • Glioblastoma/Astrocytoma: U-87 MG, U-373 MG, SW1783

    • Normal Control: Normal Human Astrocytes (NHA)

  • Methodology (MTT/WST-1 Assay):

    • Cell Seeding: Plate cells in 96-well plates at a specified density and allow them to adhere overnight.

    • Treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for a specified duration (e.g., 48 hours).

    • Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control. IC50 values are determined by plotting viability against concentration.

3.2 Apoptosis Detection via Annexin V-FITC Staining

This method is used to quantify the extent of apoptosis induced by this compound.

  • Methodology:

    • Cell Treatment: Culture and treat cells with this compound, alone or in combination with other agents (e.g., TRAIL), as described for viability assays.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3.3 Western Blotting for Protein Expression Analysis

Western blotting is employed to investigate the effect of this compound on the expression levels of key proteins within signaling pathways.

  • Methodology:

    • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Separate protein lysates by SDS-PAGE.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., P-STAT3, Bcl-2, BAX) overnight at 4°C. Follow with incubation with a corresponding HRP-conjugated secondary antibody.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

G General Experimental Workflow for In Vitro Analysis cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Cell Culture (e.g., A549, LNCaP) Treatment Treat with This compound CellCulture->Treatment Viability Cell Viability Assay (MTT / WST-1) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot

Workflow for evaluating this compound's in vitro effects.

Conclusion

This compound demonstrates significant anti-cancer properties across a range of cancer types through multiple mechanisms. Its ability to inhibit key oncogenic signaling pathways like STAT3 and PI3K/AKT, sensitize resistant cells to apoptosis-inducing agents like TRAIL, and modulate the tumor microenvironment highlights its potential as a promising candidate for further pre-clinical and clinical investigation. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of this natural compound.

References

A Technical Guide to the Antioxidant Potential of Neobavaisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Neobavaisoflavone is a prenylated isoflavone predominantly isolated from the seeds of Psoralea corylifolia L., a plant with a long history in traditional medicine.[1][2][3][4] This compound belongs to the flavonoid family, a class of natural products renowned for a wide array of biological activities, including anti-inflammatory, anticancer, and antioxidative properties.[5] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous chronic diseases. This compound has emerged as a compound of interest for its potential to mitigate oxidative stress, making it a promising candidate for further investigation in drug development. This guide provides a comprehensive overview of the antioxidant potential of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways.

Quantitative Data on Antioxidant and Related Activities

The antioxidant capacity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from published literature, providing a comparative view of its efficacy.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activities of this compound

Assay/Target EnzymeIC50 / ED50 ValueControl/ReferenceSource
DPPH Radical Scavenging125 µg/mLButyl hydroxytoluene (BHT)
Acetylcholinesterase (AChE) Inhibition63.87 nM-
Butyrylcholinesterase (BuChE) Inhibition112.98 nM-
TNF-α Production Inhibition18.80 µM-
IL-12p40 Production Inhibition5.23 µM-
IL-12p70 Production Inhibition5.26 µM-

Table 2: Cellular Antioxidant Effects of this compound in RAW264.7 Macrophages

EffectStimulantConcentration of NBIFKey FindingsSource
Inhibition of Nitric Oxide (NO) ProductionLPS (62.5 ng/ml)0.01, 0.1, 1 µMSignificantly inhibited NO production.
Inhibition of ROS ProductionLPS (62.5 ng/ml)0.01, 0.1, 1 µMSignificantly inhibited ROS production.
Inhibition of ROS/RNS ProductionLPS+IFN-γ or PMA1-100 µMSignificantly inhibited the production of ROS and RNS.
Downregulation of iNOS and COX-2LPS (62.5 ng/ml)0.01, 0.1, 1 µMDownregulated the protein expression of iNOS and COX-2.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that control the expression of antioxidant enzymes.

Direct Radical Scavenging

Computational studies have elucidated the direct radical-scavenging capabilities of this compound. The primary mechanisms identified are:

  • Sequential Proton Loss Electron Transfer (SPLET): In aqueous (polar) environments, this compound is predicted to be a highly effective scavenger of hydroperoxyl (HOO•) and nitrogen dioxide (NO2) radicals primarily through the SPLET mechanism.

  • Formal Hydrogen Transfer (FHT): In lipid (non-polar) media, it is expected to act as a moderate scavenger via the FHT mechanism.

The 14-OH group on the isoflavone structure is identified as the most probable site for free radical attack, contributing significantly to its scavenging activity.

cluster_DPPH DPPH Radical Scavenging DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Accepts H• NBIF This compound (NBIF-H) NBIF_Radical NBIF• NBIF->NBIF_Radical Donates H•

Caption: Mechanism of DPPH radical scavenging by this compound.

Modulation of Cellular Signaling Pathways

This compound influences key signaling pathways involved in the cellular response to oxidative stress and inflammation.

3.2.1 Inhibition of NF-κB and MAPK Pathways Studies in LPS-stimulated RAW264.7 macrophages have shown that this compound can suppress inflammation by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By down-regulating these pathways, this compound reduces the production of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) and key inflammatory enzymes like iNOS and COX-2, which are also sources of ROS and RNS.

LPS LPS MAPK MAPK Activation (JNK, p38, ERK) LPS->MAPK NFkB NF-κB Nuclear Translocation LPS->NFkB NBIF This compound NBIF->MAPK Inhibits NBIF->NFkB Inhibits Inflammation Inflammatory Response (NO, ROS, iNOS, COX-2, Cytokines) MAPK->Inflammation NFkB->Inflammation

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

3.2.2 Nrf2-ARE Pathway Activation (Hypothesized) While direct evidence for this compound is still emerging, flavonoids are well-known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is the master regulator of the cellular antioxidant response. It is hypothesized that this compound, like other flavonoids, can induce the dissociation of Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and trigger the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription NBIF This compound (Oxidative Stress) NBIF->Keap1_Nrf2 Induces Dissociation

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the antioxidant potential of this compound.

Generic Experimental Workflow

The general process for evaluating antioxidant activity involves sample preparation, reaction with a radical source, and measurement of the reaction's endpoint or kinetics.

A Prepare Stock Solutions (this compound, Standards) B Prepare Serial Dilutions A->B D Mix Sample/Standard with Radical Solution B->D C Prepare Radical Solution (e.g., DPPH, ABTS) C->D E Incubate in the Dark (e.g., 30 minutes) D->E F Measure Absorbance (Spectrophotometer) E->F G Data Analysis (% Inhibition, IC50 Calculation) F->G

Caption: General workflow for in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: The DPPH radical is a stable free radical with a deep purple color, showing maximum absorbance around 517 nm. When reduced by an antioxidant, its color fades to a light yellow. The degree of discoloration is proportional to the antioxidant's scavenging ability.

  • Reagents and Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM (or similar concentration) working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store in the dark.

    • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 10 to 200 µg/mL). Prepare similar dilutions for the positive control.

    • Assay Protocol (Microplate):

      • To appropriate wells, add 100 µL of the various concentrations of this compound or the positive control.

      • Add 100 µL of methanol to a blank well.

      • Initiate the reaction by adding 100 µL of the DPPH working solution to all sample and control wells.

      • Add 100 µL of methanol to the blank well instead of the DPPH solution.

    • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance in the presence of the sample.

    • Plot the % inhibition against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ chromophore, which is a blue-green radical with maximum absorbance at 734 nm. Antioxidants reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant capacity.

  • Reagents and Materials:

    • This compound

    • ABTS diammonium salt

    • Potassium persulfate

    • Ethanol or phosphate-buffered saline (PBS)

    • Positive control (e.g., Trolox)

    • 96-well microplate or spectrophotometer cuvettes

  • Procedure:

    • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

    • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Preparation of Test Samples: Prepare a stock solution of this compound and perform serial dilutions as described for the DPPH assay.

    • Assay Protocol:

      • Add 10 µL of the diluted sample or standard to a well of a 96-well plate.

      • Add 190-200 µL of the ABTS•+ working solution to each well.

      • Mix and incubate at room temperature for approximately 6-10 minutes.

    • Measurement: Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

  • Principle: Human hepatocarcinoma (HepG2) cells are cultured and pre-loaded with a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent but is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can permeate the cell membrane will inhibit the oxidation of DCFH, thus reducing fluorescence.

  • Reagents and Materials:

    • HepG2 cells

    • Cell culture medium (e.g., DMEM)

    • DCFH-DA probe

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a radical initiator

    • This compound

    • Positive control (e.g., Quercetin)

    • 96-well black, clear-bottom cell culture plates

    • Fluorescence microplate reader

  • Procedure:

    • Cell Seeding: Seed HepG2 cells (e.g., 6 x 10⁴ cells/well) in a 96-well black plate and incubate for 24 hours until confluent.

    • Cell Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with medium containing various concentrations of this compound or the positive control for 1-2 hours.

    • Probe Loading: Remove the treatment medium and add medium containing 25 µM DCFH-DA. Incubate for 60 minutes.

    • Induction of Oxidative Stress: Wash the cells again with PBS. Add a solution of AAPH (e.g., 600 µM) in PBS to all wells to induce ROS generation.

    • Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) from the fluorescence vs. time plot.

    • Calculate the CAA value: CAA unit = 100 - (AUC_sample / AUC_control) x 100.

    • Results are often expressed as micromoles of quercetin equivalents per micromole of the compound.

Conclusion

This compound demonstrates significant antioxidant potential through both direct radical scavenging and the modulation of key cellular pathways related to inflammation and oxidative stress. Quantitative data from DPPH assays confirm its scavenging ability, while cellular studies highlight its capacity to inhibit the production of ROS and RNS. Its action on the NF-κB and MAPK pathways underscores a dual anti-inflammatory and antioxidant role. The hypothesized activation of the Nrf2-ARE pathway presents a compelling area for future research to fully elucidate its cytoprotective mechanisms. The detailed protocols provided herein offer a robust framework for researchers to further investigate and validate the antioxidant properties of this compound, paving the way for its potential development as a therapeutic agent against diseases rooted in oxidative stress.

References

Initial Investigations into the Neuroprotective Effects of Neobavaisoflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neobavaisoflavone (NBIF), a flavonoid isolated from Psoralea corylifolia L., has emerged as a promising candidate for neuroprotective therapies.[1][2] Initial investigations, primarily centered around models of Alzheimer's disease (AD), indicate that NBIF confers significant neuroprotection by mitigating apoptosis, oxidative stress, and neuroinflammation.[1][3][4] The principal mechanism of action identified to date involves the upregulation of Sirtuin 1 (SIRT1) and the subsequent modulation of the STAT3/FOXO1 signaling pathway. This document provides a comprehensive overview of these preliminary findings, detailing the experimental protocols, quantitative results, and the underlying molecular pathways.

Mechanism of Action: The SIRT1-Mediated Pathway

This compound's neuroprotective effects are predominantly attributed to its influence on the SIRT1 signaling cascade. In neurodegenerative conditions such as Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides triggers a cascade of detrimental events, including neuronal apoptosis, excessive oxidative stress, and chronic neuroinflammation.

NBIF intervenes in this process by upregulating the expression of SIRT1, a key protein in cellular regulation. Enhanced SIRT1 activity, in turn, inhibits the activation of STAT3 (Signal Transducer and Activator of Transcription 3) and reduces the expression of FOXO1 (Forkhead box protein O1). The modulation of this pathway disrupts the downstream inflammatory and apoptotic signaling, thereby preserving neuronal integrity and function.

The proposed signaling pathway is as follows:

G Abeta Amyloid-β (Aβ) Peptides SIRT1 SIRT1 Abeta->SIRT1 downregulates NBIF This compound (NBIF) NBIF->SIRT1 upregulates STAT3 p-STAT3 SIRT1->STAT3 inhibits Neuroprotection Neuroprotection SIRT1->Neuroprotection FOXO1 FOXO1 STAT3->FOXO1 activates Neuroinflammation Neuroinflammation STAT3->Neuroinflammation OxidativeStress Oxidative Stress FOXO1->OxidativeStress Apoptosis Apoptosis FOXO1->Apoptosis

Caption: Proposed SIRT1-mediated signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial in vivo and in vitro studies on this compound.

Table 1: In Vivo Efficacy in Aβ₂₅₋₃₅-Induced Mouse Model of AD
ParameterControl Group (Aβ₂₅₋₃₅)NBIF-L (15 mg/kg/day)NBIF-H (30 mg/kg/day)Donepezil (10 mg/kg/day)Key FindingsCitation
Cognitive Function Significant learning and memory deficitsAmelioratedAmeliorated (more effective than NBIF-L)AmelioratedNBIF improved cognitive performance.
Apoptosis Markers Increased apoptosis, Caspase-3, Caspase-9ReducedReduced (more effective than NBIF-L)ReducedNBIF reversed the increase in apoptotic markers.
Oxidative Stress Increased ROS and MDA levelsReducedReduced (more effective than NBIF-L)ReducedNBIF mitigated oxidative stress.
Antioxidant Enzymes Decreased T-SOD and GSH-PxUpregulatedUpregulated (more effective than NBIF-L)UpregulatedNBIF boosted endogenous antioxidant defenses.
SIRT1 Expression DecreasedUpregulatedUpregulated-NBIF upregulated the key target protein SIRT1.
p-STAT3/FOXO1 IncreasedReducedReduced-NBIF reduced the expression of downstream targets.
Table 2: In Vitro Neuroprotective Effects
Cell LineInsultNBIF TreatmentOutcomeKey FindingsCitation
N9 Microglial Cells Aβ₂₅₋₃₅Pre-treatmentReduced inflammatory responseNBIF's protective effect is mediated by SIRT1.
N2a-APP695 Cells Aβ₂₅₋₃₅Pre-treatmentReduced apoptosis and protein markersSilencing SIRT1 abrogated the protective effects of NBIF.
BV-2 Microglial Cells LPS (1 µg/mL)Pre-treatmentInhibition of NO productionNBIF exhibits anti-neuroinflammatory properties.
RAW264.7 Macrophages LPS (62.5 ng/ml)0.01, 0.1, and 1 µMInhibition of NO, ROS, IL-6, IL-1β, TNF-αNBIF suppresses NF-κB and MAPKs signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings.

In Vivo Alzheimer's Disease Mouse Model

This protocol outlines the methodology used to assess the neuroprotective effects of NBIF in a chemically-induced mouse model of AD.

G cluster_0 Animal Model Induction cluster_1 Treatment Regimen cluster_2 Outcome Assessment A Establish AD Mouse Model (Aβ25-35 peptide injection, 200 μM, icv) B Group Allocation (Sham, Model, Donepezil, NBIF-L, NBIF-H) A->B C Oral Administration (4 weeks) B->C D Dosages: Donepezil (10 mg/kg/day) NBIF-L (15 mg/kg/day) NBIF-H (30 mg/kg/day) E Behavioral Tests (Learning & Memory) C->E F Histopathology (Hippocampus) G Biochemical Assays (Apoptosis, Oxidative Stress, Inflammation) H Western Blot (SIRT1, p-STAT3, FOXO1)

Caption: Workflow for the in vivo assessment of this compound.

  • Animal Model Creation : An Alzheimer's disease model was established in mice through intracerebroventricular (icv) injection of Aβ₂₅₋₃₅ peptides (200 μM).

  • Grouping and Administration : Mice were divided into several groups: a sham-operated group, a model group, a positive control group receiving Donepezil (10 mg/kg/day), and two experimental groups receiving low-dose (NBIF-L, 15 mg/kg/day) and high-dose (NBIF-H, 30 mg/kg/day) this compound. Treatments were administered orally for four weeks.

  • Endpoint Analysis : Following the treatment period, a battery of tests was conducted. This included behavioral assessments to measure learning and memory, histopathological examination of hippocampal tissue, and biochemical assays to quantify markers of apoptosis, oxidative stress, inflammation, and key proteins in the SIRT1 pathway (SIRT1, p-STAT3, FOXO1).

In Vitro Mechanistic Studies

To elucidate the cellular mechanisms, in vitro experiments were performed using neuronal and microglial cell lines.

  • Cell Culture and Treatment :

    • N9 and N2a-APP695 cells : These cell lines were utilized to investigate the direct effects of NBIF on neuronal cells under Aβ₂₅₋₃₅-induced stress.

    • BV-2 and RAW264.7 cells : These microglial and macrophage cell lines were used to study the anti-inflammatory properties of NBIF in response to lipopolysaccharide (LPS) stimulation.

  • SIRT1 Silencing : To confirm the role of SIRT1, gene silencing experiments were conducted. Transfection was used to reduce SIRT1 expression in N9 and N2a-APP695 cells prior to NBIF and Aβ₂₅₋₃₅ treatment.

  • Biochemical Analysis :

    • Inflammatory Markers : The production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) was measured using Griess reagent, flow cytometry, and ELISA.

    • Protein Expression : Western blotting was employed to analyze the expression levels of key signaling proteins, including iNOS, COX-2, and components of the MAPK and NF-κB pathways.

Future Directions and Conclusion

The initial investigations into this compound have laid a strong foundation for its development as a neuroprotective agent. The compound demonstrates a multi-faceted mechanism of action, targeting key pathological features of neurodegenerative diseases like Alzheimer's. Its ability to modulate the SIRT1 pathway, thereby reducing neuroinflammation, oxidative stress, and apoptosis, is particularly noteworthy.

Future research should focus on:

  • Pharmacokinetic and pharmacodynamic studies to optimize dosage and delivery.

  • Evaluation in other neurodegenerative models, such as Parkinson's disease.

  • Long-term safety and efficacy studies.

  • Further elucidation of downstream targets and potential off-target effects.

References

An In-depth Technical Guide to the Basic Pharmacology of Neobavaisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neobavaisoflavone, a prenylated isoflavone isolated from the seeds of Psoralea corylifolia, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the basic pharmacology of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising natural compound. This guide summarizes key quantitative data in structured tables, details experimental protocols for pivotal assays, and visualizes complex signaling pathways and workflows using the DOT language for Graphviz.

Introduction

This compound (C₂₀H₁₈O₄, Molar Mass: 322.35 g/mol ) is a bioactive flavonoid that has demonstrated a wide range of therapeutic effects, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-osteoporotic properties.[1][2] Its potential as a lead compound for the development of novel therapeutics is underscored by its ability to modulate multiple signaling pathways implicated in various disease processes.

Pharmacodynamics: Mechanism of Action

This compound exerts its pharmacological effects through the modulation of several key signaling pathways. Its primary mechanisms of action include the inhibition of pro-inflammatory mediators, induction of apoptosis in cancer cells, and regulation of cellular processes involved in bone metabolism and melanogenesis.

Anti-inflammatory Effects

This compound has been shown to significantly inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This anti-inflammatory activity is primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4]

  • NF-κB Pathway: this compound inhibits the phosphorylation of IκB kinase (IKK) and the inhibitor of κB (IκBα), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to the downregulation of pro-inflammatory genes, including those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • MAPK Pathway: The compound also attenuates the phosphorylation of key MAPK proteins, including p38, JNK, and ERK, further contributing to the suppression of the inflammatory response.

Anti-cancer Activity

This compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, including prostate, liver, and non-small-cell lung cancer. Its anti-cancer mechanisms involve:

  • Induction of Apoptosis: this compound induces apoptosis by increasing the expression of pro-apoptotic proteins like Bax and cleaved-caspase-3.

  • Inhibition of STAT3: In non-small-cell lung cancer cells, this compound has been shown to inhibit the STAT3 signaling pathway, a key regulator of cancer cell proliferation and survival.

  • DNA Polymerase Inhibition: this compound has been identified as an inhibitor of DNA polymerase, which can contribute to its anti-proliferative effects.

Anti-osteoporotic Effects

This compound has demonstrated the ability to inhibit osteoclastogenesis, the process of bone resorption, making it a potential therapeutic agent for osteoporosis. This is achieved by:

  • Inhibition of RANKL Signaling: this compound blocks the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-mediated signaling pathway. It disrupts the interaction of RANK with TRAF6 and c-Src, which are crucial for osteoclast differentiation and activation. This, in turn, suppresses the downstream NF-κB, MAPK, and Akt signaling pathways.

Other Pharmacological Activities
  • Anti-melanogenic Effects: this compound inhibits melanogenesis by regulating the Akt/GSK-3β and MEK/ERK signaling pathways in melanoma cells.

  • Neuroprotective Effects: Studies suggest that this compound may have neuroprotective properties, potentially through the regulation of SIRT1 signaling.

  • Enzyme Inhibition: this compound inhibits human carboxylesterase 1 with a Ki of 5.3 µM.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

A comprehensive understanding of the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. While detailed quantitative data on human pharmacokinetics are limited, studies in rats have provided valuable insights into its metabolism.

A study investigating the in vivo and in vitro metabolism of this compound in rats identified a total of 72 metabolites. The primary metabolic pathways were found to be glucuronidation, sulfation, hydroxylation, methylation, cyclization, and hydration. These metabolic transformations occur in the plasma, urine, feces, and liver. The extensive metabolism suggests that this compound undergoes significant biotransformation in the body.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Efficacy of this compound

Biological ActivityCell LineParameterValueReference
Anti-inflammatoryRAW264.7ED₅₀ (NO production)25 µM
Anti-inflammatoryRAW264.7ED₅₀ (IL-1β)23.11 µM
Anti-inflammatoryRAW264.7ED₅₀ (IL-6)5.03 µM
Anti-inflammatoryRAW264.7ED₅₀ (IL-12p40)5.23 µM
Anti-inflammatoryRAW264.7ED₅₀ (IL-12p70)5.26 µM
Anti-inflammatoryRAW264.7ED₅₀ (TNF-α)18.80 µM
Anti-cancerU-87 MG (Glioblastoma)IC₇₅36.6 µM
Anti-cancerNHA (Normal Human Astrocytes)IC₇₅96.3 µM
Enzyme InhibitionHuman Carboxylesterase 1Kᵢ5.3 µM

Table 2: In Vivo Efficacy of this compound

Biological ActivityAnimal ModelDosageEffectReference
Anti-osteoporoticOvariectomized mice30 mg/kg; i.p. for 6 weeksInhibited osteoclastogenesis, promoted osteogenesis, and ameliorated bone loss.
NeuroprotectiveAβ₂₅₋₃₅-induced mice15 and 30 mg/kg/day; oral for 4 weeksAmeliorated memory deficits and brain damage.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study investigating the anti-inflammatory effects of this compound in RAW264.7 cells.

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, and 1 µM) for 24 hours.

  • MTT Incubation: Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 200 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Western Blot Analysis for NF-κB Pathway

This protocol is based on a study examining the effect of this compound on LPS-induced inflammation in RAW264.7 cells.

  • Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford assay.

  • Sample Preparation: Mix 20 µg of protein from each sample with 5x SDS sample buffer and heat at 95°C for 10 minutes.

  • SDS-PAGE: Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IKK, IKK, p-IκBα, IκBα, p-p65, p65, and β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Immunofluorescence for RANKL Signaling Pathway Analysis

This protocol is derived from a study on the anti-osteoporotic effects of this compound.

  • Cell Culture and Treatment: Culture RAW264.7 cells on coverslips in a 6-well plate. Pre-treat the cells with this compound (e.g., 8 µM) for 1 hour, followed by stimulation with RANKL (50 ng/mL).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images. Analyze the nuclear translocation of p65.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's pharmacology.

Signaling Pathways

Neobavaisoflavone_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound IKK IKK TLR4->IKK p_IKK p-IKK IKK->p_IKK P IkBa IκBα p_IKK->IkBa P p_IkBa p-IκBα NFkB NF-κB (p65/p50) IkBa:e->NFkB:w NFkB_active Active NF-κB (p65/p50) p_IkBa->NFkB_active Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammation This compound->p_IKK This compound->p_IkBa

Caption: this compound inhibits the NF-κB signaling pathway.

Neobavaisoflavone_RANKL_Pathway RANKL RANKL RANK RANK RANKL->RANK This compound This compound TRAF6 TRAF6 RANK->TRAF6 cSrc c-Src RANK->cSrc Downstream Downstream Signaling (NF-κB, MAPK, Akt) TRAF6->Downstream cSrc->Downstream Osteoclastogenesis Osteoclastogenesis Downstream->Osteoclastogenesis This compound->RANK Blocks TRAF6 & c-Src recruitment

Caption: this compound inhibits the RANKL signaling pathway.

Experimental Workflows

Western_Blot_Workflow start Start: Cell Treatment (this compound +/- Stimulant) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection (ECL) secondary->detection analysis Image Acquisition & Densitometry detection->analysis end End: Data Analysis analysis->end

Caption: A typical workflow for Western Blot analysis.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its ability to modulate key signaling pathways, such as NF-κB and RANKL, provides a strong rationale for its further investigation in the context of inflammatory diseases, cancer, and osteoporosis. While its metabolic profile is beginning to be understood, a comprehensive characterization of its pharmacokinetics in humans is a critical next step for its clinical translation. This technical guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic promise of this compound.

References

Neobavaisoflavone's traditional use in Chinese medicine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Neobavaisoflavone and its Role in Traditional Chinese Medicine

Introduction

This compound is a prenylated isoflavonoid isolated from various plants, most notably from the dried ripe fruit of Psoralea corylifolia L.[1][2]. In the systematic framework of Traditional Chinese Medicine (TCM), this fruit is known as Buguzhi (补骨脂). For centuries, Buguzhi has been a cornerstone herb in TCM for treating a variety of ailments, grounded in its distinct energetic properties and therapeutic actions[3][4]. Modern phytochemical research has identified this compound as one of its key bioactive constituents, providing a molecular basis for the herb's traditional applications and revealing novel therapeutic potentials. This technical guide provides a comprehensive overview of the traditional uses of Buguzhi, the pharmacological activities of this compound, detailed experimental protocols, and the molecular pathways it modulates.

Traditional Chinese Medicine (TCM) Profile of Psoralea corylifolia (Buguzhi)

In TCM, herbs are characterized by their nature, flavor, and the meridian channels they influence. This framework dictates their clinical applications.

  • Pinyin Name : Bǔ Gǔ Zhī[5]

  • English Name : Psoralea Fruit, Malaytea Scurfpea Fruit

  • Properties : Pungent, Bitter, Warm

  • Channel Tropism : Enters the Kidney and Spleen meridians

Traditional Indications and Uses:

Based on its properties, Buguzhi is traditionally used to:

  • Tonify the Kidneys and Strengthen Yang : It is a primary herb for addressing Kidney-Yang deficiency, which can manifest as lower back and knee pain, impotence, seminal emission, enuresis, and frequent urination.

  • Warm the Spleen and Stop Diarrhea : Its warming nature helps to treat diarrhea caused by Spleen-Yang deficiency, particularly "dawn diarrhea" (diarrhea that occurs early in the morning).

  • Aid the Kidneys to Grasp Qi : It is used for chronic asthma and wheezing due to the Kidney's inability to "grasp" the Qi from the Lungs.

  • Treat Skin Diseases (External Use) : Topically, it has been applied for vitiligo, alopecia areata, and psoriasis.

Pharmacological Activities and Mechanisms of this compound

Scientific investigation into this compound has elucidated the molecular mechanisms that likely underpin many of the traditional uses of Psoralea corylifolia.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells have shown that it effectively suppresses inflammatory responses. The mechanism involves the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). By down-regulating these pathways, this compound reduces the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Bone Health and Anti-Osteoporotic Effects

The TCM use of Buguzhi for strengthening bones aligns with modern findings on this compound's role in bone metabolism. It has been shown to inhibit osteoclastogenesis, the process of bone resorption. This effect is achieved by blocking the RANKL signaling pathway. Specifically, this compound disrupts the recruitment of TRAF6 and c-Src to the RANK receptor, which in turn inactivates downstream NF-κB, MAPKs, and Akt signaling pathways. This leads to the inhibition of calcium oscillation and the nuclear translocation of NFATc1, a master regulator of osteoclast differentiation. In vivo studies in ovariectomized mice confirmed that this compound ameliorates bone loss.

Anti-tumor Activity

This compound demonstrates promising anti-cancer effects across various cell lines. In non-small-cell lung cancer (NSCLC), it has been found to inhibit cell proliferation and migration and induce apoptosis by suppressing the STAT3 signaling pathway. Furthermore, it can sensitize TRAIL-resistant prostate cancer cells, significantly enhancing TRAIL-mediated apoptosis.

Neuroprotective Effects

This compound possesses potent neuroprotective properties. It has shown significant inhibitory activity against hydrogen peroxide-induced cell death in HT22 hippocampal cells. In an animal model of Alzheimer's disease, this compound administration ameliorated memory deficits and brain damage by inhibiting apoptosis, oxidative stress, and neuroinflammation. This protective effect is mediated, at least in part, through the regulation of the SIRT1 signaling pathway.

Anti-Allergic and Immunomodulatory Effects

Research has demonstrated that this compound can inhibit allergic inflammatory responses by suppressing mast cell activation. It reduces the degranulation of mast cells and decreases the production of leukotriene C4 and prostaglandin D2. The underlying mechanism involves the suppression of MAPK phosphorylation and the NF-κB signaling pathway.

Data Presentation

Table 1: Quantitative Analysis of this compound in Psoralea corylifolia
CompoundAmount (mg/g)Analytical MethodSource
This compound0.74 - 11.71 (Range across components)HPLC-UV
Psoralen0.74 - 11.71 (Range across components)HPLC-UV
Angelicin0.74 - 11.71 (Range across components)HPLC-UV
Psoralidin0.74 - 11.71 (Range across components)HPLC-UV
Isobavachalcone0.74 - 11.71 (Range across components)HPLC-UV
Bavachinin0.74 - 11.71 (Range across components)HPLC-UV
Bakuchiol11.71 (Most abundant)HPLC-UV
Table 2: In Vitro Experimental Data for this compound
Cell LineModelConcentration RangeKey FindingsSource
RAW264.7LPS-induced inflammation0.01, 0.1, 1 µMInhibition of NO, ROS, iNOS, COX-2, TNF-α, IL-6, IL-1β
BMMCs, RAW264.7RANKL-induced osteoclastogenesisDose-dependentInhibition of osteoclast differentiation and function
PC-9, H460, A549Non-small-cell lung cancerDose-dependentDecreased cell viability, migration; induced apoptosis
LNCaPProstate Cancer50 µM (+100 ng/ml TRAIL)Increased apoptotic cells to 77.5%
HT22H₂O₂-induced oxidative stressNot specifiedPotent inhibition of cell death
B16F10α-MSH-stimulated melanogenesis10, 25, 50 µMReduced melanin synthesis and tyrosinase activity
Table 3: In Vivo Experimental Data for this compound
Animal ModelConditionDosageKey FindingsSource
MiceAβ₂₅₋₃₅-induced Alzheimer's Disease15 mg/kg/day, 30 mg/kg/day (oral)Ameliorated memory deficits, reduced neuronal damage, apoptosis, and neuroinflammation via SIRT1 signaling
Ovariectomized MicePostmenopausal OsteoporosisNot specifiedInhibited osteoclastogenesis and ameliorated bone loss
MiceIgE-induced Passive Systemic AnaphylaxisDose-dependent (oral)Inhibited the anaphylactic reaction

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

This protocol is based on methodologies for determining the content of this compound in Psoralea corylifolia.

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column : WondaSil® C18 (150.0 mm × 4.6 mm, 5 µm).

  • Mobile Phase : Gradient elution using (A) 0.05% trifluoroacetic acid in water and (B) acetonitrile.

  • Flow Rate : 1.0 ml/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 20 μl.

  • Sample Preparation : Ultrasonic extraction of powdered Psoralea corylifolia with 100% methanol for 30 minutes.

  • Quantification : A linear regression equation is established using a standard curve of this compound (linear range typically 0.75-12.00 μg/ml).

Protocol 2: Anti-inflammatory Assay in RAW264.7 Cells

This protocol is a summary of the methods used to investigate the anti-inflammatory effects of this compound.

  • Cell Culture : RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment : Cells are pre-treated with various concentrations of this compound (e.g., 0.01, 0.1, and 1 μM) for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 62.5 ng/ml) for 24 hours.

  • Nitric Oxide (NO) Measurement : The concentration of NO in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement : Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis : Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of key proteins (e.g., iNOS, COX-2, phosphorylated and total forms of p65, ERK, JNK, p38) are analyzed using specific primary and secondary antibodies.

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_0 Cell Exterior cluster_1 Cell Interior LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB p NFkB NF-κB (p65) IkB->NFkB releases NFkB->Nucleus translocates Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Nucleus->Mediators transcription NBIF This compound NBIF->MAPK NBIF->IKK NBIF->NFkB translocation G cluster_0 Cell Exterior cluster_1 Osteoclast Precursor RANKL RANKL RANK RANK Receptor RANKL->RANK Recruitment TRAF6 & c-Src Recruitment RANK->Recruitment Pathways NF-κB, MAPK, Akt Pathways Recruitment->Pathways Ca Calcium Oscillation Pathways->Ca NFATc1 NFATc1 Pathways->NFATc1 Ca->NFATc1 Nucleus Nucleus NFATc1->Nucleus translocates Differentiation Osteoclast Differentiation & Function Nucleus->Differentiation gene expression NBIF This compound NBIF->Recruitment NBIF->Pathways G cluster_assays Assay Types Start Start: Select Cell Line Culture Cell Seeding & Culture Start->Culture Pretreat Pre-treatment with This compound Culture->Pretreat Stimulate Induce with Stimulus (e.g., LPS, RANKL, H₂O₂) Pretreat->Stimulate Incubate Incubation (e.g., 24 hours) Stimulate->Incubate Collect Collect Supernatant & Cell Lysates Incubate->Collect Assay Perform Assays Collect->Assay Analysis Data Analysis (Statistics, Graphing) Assay->Analysis ELISA ELISA / Griess Assay->ELISA WB Western Blot Assay->WB Viability Cell Viability (MTT) Assay->Viability End Conclusion Analysis->End

References

An In-depth Technical Guide to Early Research on Neobavaisoflavone and Its Role in Bone Formation

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Neobavaisoflavone (NBIF), a prenyl-isoflavonoid isolated from the seeds of Psoralea corylifolia, has garnered significant attention for its potential therapeutic applications, particularly in the realm of bone health. Traditional medicine has long utilized P. corylifolia for treating bone ailments like osteoporosis and fractures.[1][2] This technical guide delves into the foundational in vitro and in vivo studies that have begun to elucidate the mechanisms through which this compound exerts its pro-osteogenic effects. We will provide a detailed overview of the key experimental findings, present quantitative data in structured formats, outline the methodologies of pivotal experiments, and visualize the implicated molecular pathways and experimental workflows. This document aims to serve as a comprehensive resource for professionals engaged in orthopedic research and the development of novel anabolic agents for bone-loss-associated diseases.

In Vitro Evidence of this compound's Pro-Osteogenic Activity

Early investigations predominantly utilized the murine pre-osteoblastic cell line, MC3T3-E1, a well-established model for studying osteoblast differentiation and bone matrix formation.[3] These studies have consistently demonstrated that this compound promotes osteogenesis in a concentration-dependent manner without affecting cell proliferation.[4]

Data Presentation: Quantitative Effects of this compound

The pro-osteogenic effects of this compound have been quantified through various assays assessing key markers of osteoblast differentiation and function. The data from these seminal studies are summarized below.

Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells

NBIF ConcentrationALP Activity (% of Control)Study Reference
0 µM (Control)100%[4]
1 µMSignificant Increase
5 µMFurther Significant Increase
10 µMMaximum Observed Increase
Note: ALP activity is an early marker for osteoblast differentiation. Data represents a qualitative summary of dose-dependent trends reported.

Table 2: Effect of this compound on Osteogenic Gene and Protein Expression

Target Gene/ProteinMethodNBIF EffectKey FindingsStudy Reference
Runx2 qRT-PCR, Western BlotUpregulationDose-dependent increase in the master transcription factor for osteoblast differentiation.
Osterix (Osx) qRT-PCR, Western BlotUpregulationDose-dependent increase in a critical downstream transcription factor of Runx2.
Type I Collagen (Col-I) qRT-PCR, Western BlotUpregulationIncreased expression of the primary structural protein of the bone matrix.
Osteocalcin (OCN) qRT-PCR, Western BlotUpregulationIncreased expression of a late-stage marker of osteoblast maturation.
Bone Sialoprotein (BSP) qRT-PCRUpregulationIncreased expression of a key protein involved in the nucleation of hydroxyapatite crystals.
Note: This table synthesizes findings on the upregulation of essential transcription factors and bone matrix proteins following NBIF treatment.

Table 3: Effect of this compound on Extracellular Matrix Mineralization

AssayNBIF ConcentrationMineralization EffectKey FindingsStudy Reference
Alizarin Red S Staining1 µM - 10 µMIncreased StainingDose-dependent increase in the formation of calcified bone nodules.
Note: Alizarin Red S staining detects calcium deposits, providing a direct measure of in vitro bone formation.
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the methods described in the foundational studies on this compound.

Protocol 1: MC3T3-E1 Cell Culture and Osteogenic Differentiation

  • Cell Seeding: MC3T3-E1 subclone 4 cells are seeded in 24-well plates at a density of approximately 4 x 10⁴ cells/well.

  • Growth Phase: Cells are cultured in α-MEM (Minimum Essential Medium Eagle - Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin until they reach confluence.

  • Induction of Differentiation: Upon reaching confluence, the growth medium is replaced with an osteogenic induction medium. This medium consists of the standard growth medium further supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • Treatment: this compound, dissolved in DMSO (final concentration <0.1%), is added to the osteogenic medium at the desired concentrations (e.g., 0, 1, 5, 10 µM). The medium is replaced every 2-3 days.

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay

  • Cell Lysis: After a specified culture period (e.g., 7-14 days), cells are washed twice with phosphate-buffered saline (PBS) and then lysed with a lysis buffer (e.g., 0.1% Triton X-100).

  • Substrate Reaction: A portion of the cell lysate is mixed with a p-nitrophenyl phosphate (pNPP) solution.

  • Incubation: The mixture is incubated at 37°C for 15-30 minutes. ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.

  • Measurement: The reaction is stopped by adding NaOH. The absorbance of the resulting yellow product is measured at 405 nm using a microplate reader.

  • Normalization: ALP activity is normalized to the total protein content of the cell lysate, determined by a BCA or Bradford protein assay.

Protocol 3: Mineralization Assay (Alizarin Red S Staining)

  • Fixation: After 21-28 days of differentiation, the cell culture medium is removed, and the cells are washed with PBS. The cell monolayer is then fixed with 10% (v/v) formaldehyde at room temperature for 15 minutes.

  • Washing: The fixative is removed, and the wells are washed twice with deionized water.

  • Staining: 40 mM Alizarin Red S solution (pH 4.2) is added to each well and incubated at room temperature for 20 minutes with gentle shaking.

  • Final Wash: The unincorporated stain is removed by washing four to five times with deionized water.

  • Visualization & Quantification: The stained mineralized nodules appear bright red and can be visualized and photographed using a microscope. For quantification, the stain can be eluted with 10% (w/v) cetylpyridinium chloride, and the absorbance is measured at 562 nm.

Molecular Mechanisms of Action: Signaling Pathways

Research has identified several key signaling pathways through which this compound promotes osteogenesis.

Activation of the p38 MAPK Pathway

One of the primary mechanisms identified is the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This compound treatment leads to a concentration-dependent increase in the phosphorylation of p38. This activation is critical, as the inhibition of p38 (using the inhibitor SB203580) was found to abolish the NBIF-induced upregulation of the key osteogenic transcription factors Runx2 and Osterix. Consequently, the expression of downstream bone matrix proteins like ALP, Col-I, OCN, and BSP, as well as matrix mineralization, were all repressed. This indicates that this compound stimulates bone formation by activating the p38 pathway, which in turn upregulates Runx2 and Osterix to drive the osteogenic program.

Neobavaisoflavone_p38_Pathway cluster_transcription Transcription Factors NBIF This compound p38 p38 MAPK NBIF->p38 Activates p_p38 p-p38 (Active) p38->p_p38 Runx2 Runx2 Expression p_p38->Runx2 Osterix Osterix Expression p_p38->Osterix Osteogenic_Genes Osteogenic Gene Expression (Col-I, OCN, BSP, ALP) Runx2->Osteogenic_Genes Osterix->Osteogenic_Genes BMPs BMP Signaling BMPs->Runx2 Wnt Wnt/β-catenin Signaling Wnt->Runx2 Differentiation Osteoblast Differentiation & Mineralization Osteogenic_Genes->Differentiation Neobavaisoflavone_Nrf2_Pathway NBIF This compound CRNDE lncRNA CRNDE Expression NBIF->CRNDE Upregulates DEX Oxidative Stress (e.g., Dexamethasone) DEX->CRNDE Downregulates Osteoblast Osteoblast Survival & Function DEX->Osteoblast Induces Apoptosis Nrf2_cyto Nrf2 (Cytoplasm) CRNDE->Nrf2_cyto Promotes Nuclear Translocation Nrf2_nuclear Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuclear HO1 HO-1 & Antioxidant Gene Expression Nrf2_nuclear->HO1 Activates ROS Reduced ROS & Cell Apoptosis HO1->ROS ROS->Osteoblast Experimental_Workflow Start Identify NBIF from Psoralea corylifolia InVitro In Vitro Studies (MC3T3-E1 Cells) Start->InVitro Assays Functional Assays InVitro->Assays Mechanism Mechanism of Action InVitro->Mechanism ALP ALP Activity Assays->ALP Mineralization Mineralization (Alizarin Red S) Assays->Mineralization InVivo In Vivo Studies (OVX Mouse Model) ALP->InVivo Mineralization->InVivo Gene_Expression Gene/Protein Expression (Runx2, OCN, etc.) Mechanism->Gene_Expression Signaling Signaling Pathway Analysis (p38, Nrf2) Mechanism->Signaling Gene_Expression->InVivo Signaling->InVivo Conclusion Conclusion: NBIF Promotes Bone Formation InVivo->Conclusion

References

Methodological & Application

Neobavaisoflavone: In Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neobavaisoflavone, a prenylated isoflavone primarily isolated from the medicinal plant Psoralea corylifolia, has garnered significant scientific interest due to its potent anti-inflammatory and anti-cancer activities demonstrated in a variety of in vitro models. This document provides a comprehensive overview of detailed experimental protocols and application notes to guide researchers in the investigation of this compound's biological effects.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative effects of this compound observed in various in vitro experimental settings.

Table 1: Anti-inflammatory Activity of this compound in RAW264.7 Macrophages

ParameterStimulantThis compound ConcentrationObserved Effect
Cell Viability LPS (62.5 ng/mL)0.01, 0.1, 1 µMNo significant cytotoxicity was observed.[1]
Nitric Oxide (NO) Production LPS (62.5 ng/mL)0.01, 0.1, 1 µMA significant dose-dependent inhibition was noted.[1]
Reactive Oxygen Species (ROS) Production LPS (62.5 ng/mL)0.01, 0.1, 1 µMA significant reduction in ROS levels was observed.[1]
iNOS Protein Expression LPS (62.5 ng/mL)0.01, 0.1, 1 µMExpression was significantly down-regulated.[1]
COX-2 Protein Expression LPS (62.5 ng/mL)0.01, 0.1, 1 µMExpression was significantly down-regulated.[1]
IL-6 Production LPS (62.5 ng/mL)0.01, 0.1, 1 µMA significant decrease in the release and protein levels was observed.
IL-1β Production LPS (62.5 ng/mL)0.01, 0.1, 1 µMA significant decrease in the release and protein levels was observed.
TNF-α Production LPS (62.5 ng/mL)0.01, 0.1, 1 µMA significant decrease in the release and protein levels was observed.
Phagocytic Capacity LPS (62.5 ng/mL)0.01, 0.1, 1 µMPhagocytic capacity was significantly enhanced.
IL-1β Production Inhibition (ED₅₀) LPS+IFN-γ23.11 µMEffective dose for 50% inhibition.
IL-6 Production Inhibition (ED₅₀) LPS+IFN-γ5.03 µMEffective dose for 50% inhibition.
IL-12p40 Production Inhibition (ED₅₀) LPS+IFN-γ5.23 µMEffective dose for 50% inhibition.
IL-12p70 Production Inhibition (ED₅₀) LPS+IFN-γ5.26 µMEffective dose for 50% inhibition.
TNF-α Production Inhibition (ED₅₀) LPS+IFN-γ18.80 µMEffective dose for 50% inhibition.

Table 2: Anti-Cancer Effects of this compound in Various Cancer Cell Lines

Cell LineAssay TypeThis compound ConcentrationObserved Effect
PC-9, H460, A549 (NSCLC) Cell ViabilityDose-dependentA decrease in cell viability was observed.
PC-9, H460, A549 (NSCLC) Apoptosis AssayDose-dependentAn induction of apoptosis was noted.
SW1783 (Anaplastic Astrocytoma) WST-1 Cell Viability25 µM (in combination with 10 µM Etoposide)Cell viability was reduced to approximately 37% of the control.
SW1783 (Anaplastic Astrocytoma) WST-1 Cell Viability75 µM (in combination with 10 µM Etoposide)Cell viability was reduced to approximately 33% of the control.
SW1783 (Anaplastic Astrocytoma) Annexin V Assay25 µM (in combination with 10 µM Etoposide)An approximate 24% increase in the apoptotic subpopulation was seen compared to Etoposide treatment alone.

Detailed Experimental Protocols

Cell Viability Assessment by MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium appropriate for the cell line

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability as: [(Absorbance of treated cells / Absorbance of control cells) x 100].

    • Determine the IC₅₀ value by plotting cell viability against the log of this compound concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with desired concentrations of this compound for a specified time.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently mix and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells

Western Blot Analysis of NF-κB and STAT3 Signaling Pathways

This protocol is for the detection of key proteins in the NF-κB and STAT3 signaling pathways to assess the effect of this compound.

Materials:

  • RIPA lysis buffer with added protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-STAT3, STAT3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • After treatment, lyse the cells in RIPA buffer on ice.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

    • Determine the protein concentration of the supernatant using the BCA assay.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualization of Signaling Pathways and Workflows

This compound's Impact on the NF-κB Signaling Pathway

In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα (Degradation) IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes This compound This compound This compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

This compound's Role in the STAT3 Signaling Pathway

The STAT3 signaling pathway, often activated by cytokines like IL-6, plays a crucial role in cancer cell survival and proliferation. Upon cytokine binding to its receptor, JAKs are activated, which in turn phosphorylate STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of target genes, including the anti-apoptotic protein Bcl-2. This compound has been shown to inhibit the phosphorylation of STAT3, leading to decreased Bcl-2 expression, increased expression of the pro-apoptotic protein Bax, and ultimately, apoptosis.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3_dimer p-STAT3 Dimer p_STAT3->p_STAT3_dimer dimerizes Nucleus Nucleus p_STAT3_dimer->Nucleus translocates Target_Genes Target Gene Transcription (e.g., Bcl-2) Nucleus->Target_Genes Cell_Survival Cell Survival Target_Genes->Cell_Survival promotes This compound This compound This compound->p_STAT3 inhibits

Caption: Inhibition of the STAT3 signaling pathway by this compound.

General Experimental Workflow for this compound In Vitro Studies

This diagram outlines a logical progression for the in vitro characterization of this compound.

Experimental_Workflow start This compound Preparation (Stock Solution) cell_lines Selection of Cell Lines (e.g., Macrophages, Cancer Cells) start->cell_lines dose_response Dose-Response & Time-Course Studies (MTT Assay) cell_lines->dose_response mechanism_assays Mechanistic Assays dose_response->mechanism_assays apoptosis Apoptosis Analysis (Annexin V/PI Staining) mechanism_assays->apoptosis western_blot Signaling Pathway Analysis (Western Blot) mechanism_assays->western_blot cytokine Cytokine Profiling (ELISA) mechanism_assays->cytokine data_analysis Data Analysis & Interpretation apoptosis->data_analysis western_blot->data_analysis cytokine->data_analysis conclusion Conclusion on Bioactivity and Mechanism of Action data_analysis->conclusion

Caption: A logical workflow for the in vitro evaluation of this compound.

References

Application Note & Protocol: Quantification of Neobavaisoflavone in Plant Extracts using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobavaisoflavone is a prenylated isoflavone found in various medicinal plants, notably Psoralea corylifolia L. (Fabaceae).[1][2][3] This compound has garnered significant interest within the scientific and drug development communities due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[4][5] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified to 18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA) or Acetic Acid (HPLC grade)

  • Plant extract samples containing this compound

  • 0.22 µm or 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

Sample Preparation
  • Extraction:

    • Accurately weigh 1.0 g of the dried, powdered plant material.

    • Transfer to a conical flask and add 50 mL of methanol.

    • Perform ultrasonic extraction for 30 minutes.

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).

  • Sample Filtration:

    • Prior to injection, filter the reconstituted extract solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

HPLC Conditions

A robust HPLC method for the separation and quantification of this compound is detailed below.

ParameterCondition
Column WondaSil® C18 (150.0 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A: 0.05% Trifluoroacetic acid in Water; B: Acetonitrile
Gradient Elution A time-based gradient may be necessary for complex extracts. A typical gradient could be: 0-10 min, 10-45% B; 10-50 min, 45-80% B; 50-55 min, 80-90% B; 55-60 min, 90-10% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Method Validation

Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.

  • Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of this compound standard solutions at a minimum of five different concentrations. The linear range for this compound has been reported to be between 0.75-12.00 µg/mL.

  • Precision: The precision of the method should be assessed by performing replicate injections (n=6) of a standard solution. The relative standard deviation (RSD) should be within acceptable limits (typically < 2%).

  • Repeatability: The repeatability of the method is determined by analyzing six independently prepared samples of the same plant extract. The RSD of the calculated this compound content should be below 2%.

  • Stability: The stability of the sample solution is evaluated by analyzing it at different time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours) when stored at room temperature. The RSD of the peak areas should be within an acceptable range.

  • Recovery: The accuracy of the method is determined by a recovery study. A known amount of this compound standard is added to a pre-analyzed sample, and the mixture is then analyzed by the proposed method. The recovery is calculated as:

    • Recovery (%) = [(Amount detected - Original amount) / Amount spiked] x 100

    • The average recovery rate for this compound has been found to be approximately 97.51% with an RSD of 1.21%.

Data Presentation

The quantitative data for this compound should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: HPLC Method Validation Parameters for this compound Quantification

Validation ParameterResult
Linear Range (µg/mL) 0.75 - 12.00
Regression Equation A = 79375C - 9063.7
Correlation Coefficient (r²) 0.999
Limit of Detection (LOD) (µg/mL) 0.102 - 0.988 (range for similar flavonoids)
Limit of Quantification (LOQ) (µg/mL) 0.309 - 2.995 (range for similar flavonoids)
Precision (RSD, %) < 2%
Repeatability (RSD, %) < 2%
Stability (RSD, %) < 2% (over 24 hours)
Average Recovery (%) 97.51
Recovery RSD (%) 1.21

Table 2: Quantification of this compound in Psoralea corylifolia Seed Extracts

Sample SourceThis compound Content (mg/g of extract)
Commercial Sample AVaries, reported ranges from 0.74 to 11.71 mg/g for various components in the extract.
In-house Prepared ExtractTo be determined by the user's analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Plant Material (e.g., Psoralea corylifolia seeds) powder Drying and Powdering start->powder extraction Ultrasonic Extraction with Methanol powder->extraction filtration1 Filtration extraction->filtration1 evaporation Rotary Evaporation filtration1->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration2 Syringe Filtration (0.22 µm) reconstitution->filtration2 injection Injection (20 µL) filtration2->injection hplc HPLC System separation C18 Column Separation injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification result Final Concentration (mg/g) quantification->result

Caption: Experimental workflow for this compound quantification.

hplc_validation cluster_method Method Development cluster_validation Method Validation col_sel Column Selection mob_phase Mobile Phase Optimization col_sel->mob_phase flow_rate Flow Rate Adjustment mob_phase->flow_rate detection_wl Wavelength Selection flow_rate->detection_wl linearity Linearity & Range detection_wl->linearity specificity Specificity detection_wl->specificity precision Precision linearity->precision accuracy Accuracy (Recovery) precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability validated_method Validated HPLC Method stability->validated_method

Caption: HPLC method development and validation process.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in plant extracts. The detailed protocol and validation parameters provide a comprehensive guide for researchers, scientists, and drug development professionals to ensure accurate and reproducible results. This method is suitable for the quality control of raw plant materials, standardization of herbal formulations, and in supporting further research and development of this compound-based therapeutics.

References

Neobavaisoflavone: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobavaisoflavone, a prenylated isoflavone isolated from Psoralea corylifolia, has garnered significant interest in biomedical research for its diverse pharmacological activities.[1][2][3] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, anti-melanogenic, and anti-allergic agent.[1][4] These effects are attributed to its ability to modulate key cellular signaling pathways, including NF-κB, MAPKs, Akt, and STAT3. This document provides detailed application notes and standardized protocols for utilizing this compound in cell culture-based research, enabling investigators to explore its therapeutic potential.

Data Presentation: Efficacy of this compound in Various Cell Lines

The following tables summarize the effective concentrations and cytotoxic/inhibitory concentrations (IC50) of this compound across different cell lines and experimental contexts.

Table 1: Effective Concentrations of this compound in Different Cell Culture Models

Cell LineCell TypeConcentration RangeTreatment DurationObserved EffectReference
RAW264.7Murine Macrophage0.01, 0.1, 1 µM24 hoursInhibition of LPS-induced NO and ROS production; suppression of iNOS and COX-2 expression.
B16F10Murine Melanoma10, 25, 50 µM48 hoursReduction of melanin synthesis and tyrosinase activity; inhibition of MITF, TRP-1, and tyrosinase expression.
U-87 MGHuman Glioblastoma1 - 100 µM48 hoursSignificant decrease in cell viability.
SW1783Human Anaplastic Astrocytoma10 - 75 µM48 hoursConcentration-dependent decrease in cell viability.
LNCaPHuman Prostate Cancer50 µMNot SpecifiedSensitization to TRAIL-mediated apoptosis.
PC-9, H460, A549Human Non-Small-Cell Lung CancerNot SpecifiedNot SpecifiedDose-dependent decrease in cell viability and migration; induction of apoptosis.

Table 2: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 ValueTreatment DurationAssayReference
B16F10Murine Melanoma554.3 µM (for α-glucosidase activity)Not Applicable (cell-free)α-glucosidase activity assay
U-87 MGHuman Glioblastoma36.6 µM48 hoursWST-1 Assay
NHANormal Human Astrocytes96.3 µM48 hoursWST-1 Assay

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple intracellular signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.

Anti-inflammatory Signaling Cascade

In macrophages, this compound mitigates the inflammatory response triggered by lipopolysaccharide (LPS) by inhibiting the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and cytokines like TNF-α, IL-6, and IL-1β.

G LPS LPS TLR4 TLR4 LPS->TLR4 NBIF This compound IKK IKK NBIF->IKK MAPKs MAPKs (p38, JNK, ERK) NBIF->MAPKs TLR4->IKK TLR4->MAPKs IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus MAPKs->Nucleus Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes

This compound's anti-inflammatory mechanism.

Anti-melanogenesis Signaling Pathway

In melanoma cells, this compound inhibits melanin synthesis by regulating the Akt/GSK-3β and MEK/ERK signaling pathways. This leads to the downregulation of key melanogenic enzymes and transcription factors.

G NBIF This compound Akt Akt NBIF->Akt MEK MEK NBIF->MEK GSK3β GSK-3β Akt->GSK3β MITF MITF GSK3β->MITF ERK ERK MEK->ERK ERK->MITF Melanogenesis_Genes Melanogenesis Genes (Tyrosinase, TRP-1) MITF->Melanogenesis_Genes Melanin Melanin Synthesis Melanogenesis_Genes->Melanin

Anti-melanogenesis signaling by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

General Experimental Workflow

A typical workflow for studying the effects of this compound involves cell culture, treatment, and subsequent analysis using various assays.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Treatment Cell Treatment Cell_Culture->Treatment NBIF_Prep This compound Stock Preparation NBIF_Prep->Treatment Viability Cell Viability Assay (MTT, WST-1) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western Western Blot Treatment->Western Cytokine Cytokine Analysis (ELISA) Treatment->Cytokine

General workflow for in vitro this compound studies.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the effect of this compound on cell proliferation and cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 40% dimethylformamide, 16% SDS, 2% glacial acetic acid, pH 4.7)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

  • Solubilization: Add 150 µL of MTT solvent to each well and mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures to quantify apoptosis induced by this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability protocol.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blotting for Signaling Proteins

This protocol allows for the analysis of changes in protein expression and phosphorylation levels in key signaling pathways affected by this compound.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a promising natural compound with multifaceted biological activities. The provided data and protocols offer a comprehensive resource for researchers to investigate its mechanisms of action and therapeutic potential in a cell culture setting. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data across different laboratories, thereby accelerating the translation of preclinical findings.

References

Application Notes and Protocols for Neobavaisoflavone in RAW264.7 Macrophage Inflammation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Neobavaisoflavone, an isoflavone isolated from Psoralea corylifolia L., in in-vitro inflammation models using the RAW264.7 murine macrophage cell line. This compound has demonstrated significant anti-inflammatory properties, making it a compound of interest for therapeutic development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, key players in the innate immune system, are instrumental in initiating and resolving inflammation. The RAW264.7 cell line, a murine macrophage model, is widely used to study inflammation in-vitro. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells, triggering the release of pro-inflammatory mediators. This compound has been shown to effectively counteract these LPS-induced inflammatory effects.[1][2][3]

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] In LPS-stimulated RAW264.7 cells, this compound has been observed to:

  • Inhibit NF-κB Activation: It prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the transcription of pro-inflammatory genes. This is achieved by inhibiting the phosphorylation of IκBα and IκB kinase.

  • Down-regulate MAPK Signaling: this compound significantly suppresses the phosphorylation of key MAPK proteins, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).

By modulating these pathways, this compound effectively reduces the production of various inflammatory mediators.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on the production of key inflammatory markers in stimulated RAW264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokines by this compound

Inflammatory MediatorStimulationThis compound Concentration% Inhibition / ED₅₀Reference
Nitric Oxide (NO)LPS + IFN-γED₅₀ = 25.0 µM50%
TNF-αLPS + IFN-γED₅₀ = 18.80 µM50%
IL-1βLPS + IFN-γED₅₀ = 23.11 µM50%
IL-6LPS + IFN-γED₅₀ = 5.03 µM50%
IL-12p40LPS + IFN-γED₅₀ = 5.23 µM50%
IL-12p70LPS + IFN-γED₅₀ = 5.26 µM50%

Table 2: Effect of this compound on Pro-inflammatory Gene and Protein Expression

Target MoleculeStimulationThis compound ConcentrationEffectReference
iNOS ProteinLPS0.01, 0.1, 1 µMSignificant Down-regulation
COX-2 ProteinLPS0.01, 0.1, 1 µMSignificant Down-regulation
TNF-α SecretionLPS0.01, 0.1, 1 µMSignificant Decrease
IL-6 SecretionLPS0.01, 0.1, 1 µMSignificant Decrease
IL-1β SecretionLPS0.01, 0.1, 1 µMSignificant Decrease

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol:

    • Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 50, 100 µM) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 62.5 ng/mL to 1 µg/mL, for the desired incubation period (commonly 24 hours).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Principle: Measures the metabolic activity of viable cells.

  • Procedure:

    • After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells. Studies have shown that this compound at concentrations up to 100 µM does not affect the viability of RAW264.7 cells.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems, BioLegend).

    • Briefly, this involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and finally a stop solution.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

Western Blot Analysis
  • Principle: Used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., p-p65, p-IκBα, p-JNK, p-p38, p-ERK, iNOS, COX-2).

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with specific primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Inflammation Assays cluster_analysis Data Analysis start Seed RAW264.7 Cells adhesion Overnight Adhesion start->adhesion pretreatment Pre-treat with this compound adhesion->pretreatment stimulation Stimulate with LPS pretreatment->stimulation viability Cell Viability (MTT) stimulation->viability no_assay NO Production (Griess) stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA) stimulation->cytokine_assay wb_assay Protein Expression (Western Blot) stimulation->wb_assay data_quant Quantify Results viability->data_quant no_assay->data_quant cytokine_assay->data_quant wb_assay->data_quant statistical_analysis Statistical Analysis data_quant->statistical_analysis conclusion Draw Conclusions statistical_analysis->conclusion

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, p38, ERK) TLR4->MAPK_pathway IKK IKK TLR4->IKK Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) MAPK_pathway->Gene_expression IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65) IkappaB->NFkappaB releases NFkappaB_nucleus NF-κB (p65) NFkappaB->NFkappaB_nucleus translocates This compound This compound This compound->MAPK_pathway inhibits This compound->IKK inhibits This compound->NFkappaB_nucleus inhibits translocation NFkappaB_nucleus->Gene_expression

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.

References

Application Notes and Protocols for Neobavaisoflavone Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodological considerations for the stability and storage of Neobavaisoflavone, a bioactive isoflavone with significant anti-inflammatory and anti-cancer properties. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of research and development activities.

Introduction

This compound, isolated from Psoralea corylifolia, is a promising natural compound with therapeutic potential.[1][2][3][4] Its chemical stability is a critical factor that can influence its biological activity and the reliability of experimental outcomes. Understanding its degradation pathways and establishing optimal storage conditions are therefore paramount for its successful application in research and drug development.

Recommended Storage Conditions

To maintain the purity and potency of this compound, the following storage conditions are recommended based on available data and general practices for flavonoids.

Solid Compound
ParameterRecommendationRationale
Temperature -20°CMinimizes thermal degradation and preserves long-term stability.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Reduces the risk of oxidative degradation.
Light Protect from lightPrevents photodegradation.
Container Tightly sealed, opaque containerPrevents exposure to moisture and light.
Stock Solutions
ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (DMSO) is a common solvent for in vitro studies.Ensure the solvent is anhydrous to prevent hydrolysis.
Temperature -20°C or -80°C for long-term storageMinimizes solvent evaporation and chemical degradation.
Aliquoting Prepare single-use aliquotsAvoids repeated freeze-thaw cycles which can lead to degradation.
Light Protect from lightPrevents photodegradation of the compound in solution.

Stability Profile and Degradation Pathways

This compound, as an isoflavone, is susceptible to degradation under various environmental stressors. Understanding these degradation pathways is essential for developing stability-indicating analytical methods and for interpreting experimental results.

Potential Degradation Pathways
  • Hydrolysis: The ether linkage in the chromen-4-one ring system may be susceptible to cleavage under strong acidic or alkaline conditions, leading to the opening of the heterocyclic C-ring.

  • Oxidation: The phenolic hydroxyl groups and the prenyl side chain are potential sites for oxidation, which can be initiated by exposure to air, light, or oxidizing agents. This can lead to the formation of quinone-type structures and other oxidation products.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products. Flavonoids are known to be photolabile.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation processes, including hydrolysis and oxidation.

The potential degradation of this compound can be visualized as a workflow for assessing its stability.

This compound Stability Assessment Workflow cluster_storage Storage Conditions cluster_stress Forced Degradation Studies cluster_analysis Analytical Methods cluster_outcome Outcome Solid Solid Compound (-20°C, Dark, Inert Atm.) Acid Acid Hydrolysis Solid->Acid Base Alkaline Hydrolysis Solid->Base Oxidation Oxidative Degradation Solid->Oxidation Thermal Thermal Degradation Solid->Thermal Photo Photodegradation Solid->Photo Solution Stock Solution (-20°C/-80°C, Dark, Aliquoted) Solution->Acid Solution->Base Solution->Oxidation Solution->Thermal Solution->Photo HPLC HPLC-UV/DAD Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS HPLC->LCMS for identification Degradants Identification of Degradation Products LCMS->Degradants Pathway Elucidation of Degradation Pathways Degradants->Pathway Method Development of Stability-Indicating Method Pathway->Method This compound This compound This compound->Solid This compound->Solution

Caption: Workflow for assessing the stability of this compound.

Experimental Protocols

The following protocols are designed to assess the stability of this compound under various stress conditions, in accordance with ICH guidelines Q1A(R2) and Q1B.[5]

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV detector at the λmax of this compound (e.g., ~254 nm)
Column Temperature 25-30°C
Injection Volume 10-20 µL

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the stability-indicating method. A degradation of 5-20% is generally considered optimal for this purpose.

4.2.1. Acidic Hydrolysis

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Add an equal volume of 0.1 M or 1 M hydrochloric acid (HCl).

  • Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of sodium hydroxide (NaOH), and dilute with mobile phase to the target concentration.

  • Analyze the samples by the validated HPLC method.

4.2.2. Alkaline Hydrolysis

  • Prepare a solution of this compound in a suitable solvent.

  • Add an equal volume of 0.1 M or 1 M NaOH.

  • Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined period.

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with mobile phase.

  • Analyze the samples by HPLC.

4.2.3. Oxidative Degradation

  • Prepare a solution of this compound in a suitable solvent.

  • Add an equal volume of 3-30% hydrogen peroxide (H₂O₂).

  • Incubate the mixture at room temperature for a defined period.

  • At each time point, withdraw an aliquot and dilute with mobile phase.

  • Analyze the samples by HPLC.

4.2.4. Thermal Degradation

  • Place solid this compound in a thermostatically controlled oven at a high temperature (e.g., 80-100°C) for a defined period.

  • At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.

  • For solutions, incubate a solution of this compound at a high temperature (e.g., 60-80°C) and analyze at different time points.

4.2.5. Photostability Testing

  • Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • At the end of the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

Data Presentation

Summarize the quantitative data from the forced degradation studies in a table for easy comparison.

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation ProductsRetention Time(s) of Major Degradants (min)
0.1 M HCl2, 4, 8, 2480
0.1 M NaOH2, 4, 8, 2460
3% H₂O₂2, 4, 8, 24RT
Thermal (Solid)24, 48, 72100
Photolytic--

Impact on Biological Activity

The degradation of this compound can potentially alter its biological activity. The structural changes may affect its ability to interact with molecular targets.

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the suppression of key signaling pathways such as NF-κB and MAPKs.

This compound Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs This compound This compound This compound->IKK inhibits This compound->MAPKs inhibits Degradation Degradation Products Degradation->IKK potential loss of inhibition Degradation->MAPKs potential loss of inhibition IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPKs->Nucleus activate transcription factors Inflammation Pro-inflammatory Mediators (NO, ROS, TNF-α, IL-6) Nucleus->Inflammation gene expression

Caption: this compound's inhibition of inflammatory pathways.

Degradation products may have reduced or no inhibitory activity on these pathways, leading to a decrease in the anti-inflammatory efficacy of the compound.

Anti-cancer Signaling Pathway

This compound has been shown to induce apoptosis and inhibit proliferation in cancer cells by targeting signaling pathways such as STAT3.

This compound Anti-cancer Signaling Pathway This compound This compound pSTAT3 p-STAT3 This compound->pSTAT3 inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) This compound->Bax upregulates Degradation Degradation Products Degradation->pSTAT3 potential loss of inhibition STAT3 STAT3 STAT3->pSTAT3 phosphorylation Nucleus Nucleus pSTAT3->Nucleus dimerization & translocation Nucleus->Bcl2 upregulates Proliferation Cell Proliferation & Survival Nucleus->Proliferation promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: this compound's modulation of cancer signaling pathways.

Structural modifications due to degradation could impair the ability of this compound to inhibit STAT3 phosphorylation or modulate the expression of apoptotic proteins, thereby diminishing its anti-cancer effects.

Conclusion

The stability and proper storage of this compound are critical for obtaining reliable and reproducible results in research and development. The protocols outlined in these application notes provide a framework for assessing its stability and understanding its degradation profile. By implementing these methodological considerations, researchers can ensure the quality and integrity of their studies involving this promising natural compound.

References

Application of Neobavaisoflavone in Non-Small Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, accounting for approximately 85% of all lung cancer cases.[1][2] The development of novel therapeutic agents with improved efficacy and reduced toxicity is a critical area of research. Neobavaisoflavone (NBIF), a flavonoid compound isolated from the traditional Chinese medicine Psoralea corylifolia, has emerged as a promising candidate for NSCLC therapy.[1][2] Preclinical studies have demonstrated its potent anti-tumor effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of cell migration in various NSCLC cell lines.[1] Furthermore, a nanoemulsion formulation of this compound has been developed to enhance its solubility and bioavailability, showing improved tumor growth suppression in vivo. This document provides detailed application notes and experimental protocols for the use of this compound in NSCLC research.

Mechanism of Action

The primary mechanism by which this compound exerts its anti-tumor effects in NSCLC is through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is persistently activated in a significant percentage of NSCLCs and plays a crucial role in tumor cell proliferation, survival, and migration.

This compound treatment leads to a dose-dependent decrease in the phosphorylation of STAT3 (P-STAT3), which is its active form. This inhibition of STAT3 activation, in turn, downregulates the expression of its downstream target genes, including the anti-apoptotic protein Bcl-2, and upregulates the pro-apoptotic protein Bax. The altered balance of these proteins shifts the cellular machinery towards apoptosis, or programmed cell death.

While the STAT3 pathway is the most well-documented target, isoflavones, as a class of compounds, have been shown to modulate other critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is frequently hyperactivated in NSCLC and contributes to cell growth, proliferation, and survival. Although direct evidence linking this compound to the PI3K/Akt pathway in NSCLC is still emerging, its potential to interact with this pathway warrants further investigation.

Data Presentation

The following tables summarize the quantitative data from studies on the effects of this compound on NSCLC cell lines.

Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines

Cell LineAssayParameterConcentrationResultReference
PC-9Cell ViabilityIC50Data not availableDose-dependent decrease
H460Cell ViabilityIC50Data not availableDose-dependent decrease
A549Cell ViabilityIC50Data not availableDose-dependent decrease
PC-9Apoptosis% Apoptotic CellsDose-dependentIncreased apoptosis
H460Apoptosis% Apoptotic CellsDose-dependentIncreased apoptosis
A549Apoptosis% Apoptotic CellsDose-dependentIncreased apoptosis

Table 2: Effect of this compound on Key Signaling Proteins in NSCLC Cells

Cell LineProteinEffectMethodReference
PC-9p-STAT3DownregulationWestern Blot
H460p-STAT3DownregulationWestern Blot
A549p-STAT3DownregulationWestern Blot
PC-9Bcl-2DownregulationWestern Blot
H460Bcl-2DownregulationWestern Blot
A549Bcl-2DownregulationWestern Blot
PC-9BaxUpregulationWestern Blot
H460BaxUpregulationWestern Blot
A549BaxUpregulationWestern Blot

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of NSCLC cells.

Materials:

  • NSCLC cell lines (e.g., PC-9, H460, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed NSCLC cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0 to 100 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plates for 24, 48, or 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis in NSCLC cells treated with this compound using flow cytometry.

Materials:

  • NSCLC cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed NSCLC cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blot Analysis

This protocol is for detecting the expression levels of proteins in the STAT3 signaling pathway in NSCLC cells treated with this compound.

Materials:

  • NSCLC cell lines

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed NSCLC cells and treat with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

Neobavaisoflavone_STAT3_Pathway NBIF This compound NBIF->Inhibition STAT3 STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3->Bcl2 Upregulates Bax Bax (Pro-apoptotic) pSTAT3->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Proliferation Cell Proliferation & Survival Bcl2->Proliferation Bax->Apoptosis Inhibition->pSTAT3

Caption: this compound inhibits STAT3 phosphorylation, leading to apoptosis.

Experimental_Workflow start Start: NSCLC Cell Culture (PC-9, H460, A549) treatment Treatment with this compound (Dose- and Time-dependent) start->treatment cell_viability Cell Viability Assay (MTT) - Determine IC50 treatment->cell_viability apoptosis Apoptosis Assay (Flow Cytometry) - Quantify Apoptotic Cells treatment->apoptosis western_blot Western Blot Analysis - Analyze Protein Expression (p-STAT3, Bcl-2, Bax) treatment->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion: Evaluate Anti-Cancer Effects and Mechanism data_analysis->conclusion

Caption: General workflow for studying this compound in NSCLC.

Logical_Relationship NBIF This compound Treatment STAT3_Inhibition Inhibition of STAT3 Phosphorylation NBIF->STAT3_Inhibition Apoptosis_Modulation Modulation of Apoptotic Proteins (↓Bcl-2, ↑Bax) STAT3_Inhibition->Apoptosis_Modulation Cell_Effects Cellular Outcomes Apoptosis_Modulation->Cell_Effects Reduced_Viability Decreased Cell Viability Cell_Effects->Reduced_Viability Increased_Apoptosis Increased Apoptosis Cell_Effects->Increased_Apoptosis

Caption: Logical flow of this compound's anti-cancer effects.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound in NSCLC. Key areas for future investigation include:

  • In vivo studies: Comprehensive in vivo experiments using NSCLC xenograft models are necessary to confirm the anti-tumor efficacy and safety of this compound and its nanoemulsion formulation.

  • Combination therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies or targeted therapies for NSCLC could lead to more effective treatment strategies.

  • Elucidation of other mechanisms: Exploring the impact of this compound on other critical signaling pathways, such as the PI3K/Akt/mTOR pathway, and its effects on the cell cycle will provide a more complete understanding of its anti-cancer properties.

  • Biomarker discovery: Identifying predictive biomarkers of response to this compound could help in selecting patients who are most likely to benefit from this therapy.

References

Unveiling the Anti-Osteoclastogenic Potential of Neobavaisoflavone: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Shanghai, China - Researchers and drug development professionals now have access to a comprehensive set of application notes and protocols detailing the assessment of Neobavaisoflavone's inhibitory effects on osteoclastogenesis. This guide provides a methodological framework for investigating the molecular mechanisms by which this natural isoflavone, derived from Psoralea corylifolia, modulates bone cell differentiation and function. The protocols outlined herein are designed to facilitate reproducible and robust in vitro and in vivo studies.

This compound has been identified as a promising candidate for the treatment of osteoclast-related diseases such as osteoporosis.[1][2][3] It has been shown to inhibit the differentiation of bone marrow monocytes (BMMCs) and RAW264.7 cells into mature osteoclasts in a dose-dependent manner.[1][2] The underlying mechanism involves the disruption of key signaling pathways initiated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a critical cytokine in osteoclast formation.

These protocols offer a detailed guide to recapitulate and build upon findings that demonstrate this compound's ability to interfere with the RANKL-RANK interaction and subsequent downstream signaling cascades. This includes the inhibition of TRAF6 and c-Src recruitment, leading to the inactivation of NF-κB, MAPK, and Akt signaling pathways.

Data Presentation: Quantitative Analysis of this compound's Efficacy

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on osteoclastogenesis.

Cell LineThis compound Concentration (μM)Inhibition of TRAP-positive Multinucleated CellsReference
BMMCs2Significant Decrease
4Dose-dependent Decrease
8Potent Suppression
RAW264.72Significant Decrease
4Dose-dependent Decrease
8Potent Suppression
In Vivo ModelTreatmentEffect on Bone ParametersReference
Ovariectomized (OVX) MiceThis compoundAmeliorated bone loss, Inhibited osteoclastogenesis, Promoted osteogenesis

Experimental Protocols

Cell Culture and Osteoclast Differentiation

Objective: To induce the differentiation of precursor cells into mature osteoclasts in the presence of this compound.

Materials:

  • RAW264.7 cells or Bone Marrow Monocytes (BMMCs)

  • α-MEM (Minimum Essential Medium Alpha)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Macrophage colony-stimulating factor (M-CSF)

  • Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

  • This compound (NBIF)

Protocol:

  • Culture RAW264.7 cells or BMMCs in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • To induce osteoclast differentiation, seed the cells in a culture plate and treat with M-CSF (for BMMCs) and RANKL.

  • Concurrently, treat the cells with varying concentrations of this compound (e.g., 2, 4, 8 μM) or a vehicle control.

  • Incubate the cells for the required duration (typically 5-6 days for osteoclast formation).

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

Objective: To identify and quantify mature osteoclasts.

Protocol:

  • After the differentiation period, fix the cells with 4% paraformaldehyde.

  • Stain the cells for TRAP activity using a commercially available kit, following the manufacturer's instructions.

  • Identify TRAP-positive multinucleated cells (containing three or more nuclei) as mature osteoclasts.

  • Quantify the number of osteoclasts per well using a light microscope.

Bone Resorption (Pit Formation) Assay

Objective: To assess the functional bone-resorbing activity of osteoclasts.

Protocol:

  • Seed precursor cells on bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates).

  • Induce osteoclast differentiation in the presence or absence of this compound as described in Protocol 1.

  • After the culture period, remove the cells from the substrate.

  • Stain the resorption pits with toluidine blue or visualize using scanning electron microscopy.

  • Quantify the area of resorption pits to determine the effect of this compound on osteoclast function.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key signaling proteins.

Protocol:

  • Treat RAW264.7 cells or BMMCs with RANKL and this compound for specific time points.

  • Lyse the cells and extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins, including:

    • NF-κB pathway: p65, IκBα

    • MAPK pathway: ERK, JNK, p38

    • Akt pathway: Akt

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Co-Immunoprecipitation (Co-IP)

Objective: To examine the effect of this compound on the interaction between RANK and its downstream signaling adaptors.

Protocol:

  • Treat cells with RANKL and this compound.

  • Lyse the cells and incubate the lysate with an antibody against RANK.

  • Precipitate the antibody-protein complexes using protein A/G-agarose beads.

  • Wash the beads and elute the bound proteins.

  • Analyze the eluted proteins by Western blotting using antibodies against TRAF6 and c-Src to determine if this compound disrupts their interaction with RANK.

Visualizing the Mechanism of Action

To better understand the intricate processes involved, the following diagrams illustrate the experimental workflow and the signaling pathways modulated by this compound.

G cluster_0 In Vitro Assessment cluster_1 Functional Assays cluster_2 Mechanistic Studies CellCulture Cell Culture (RAW264.7 or BMMCs) Differentiation Osteoclast Differentiation (RANKL + M-CSF) CellCulture->Differentiation Treatment This compound Treatment Differentiation->Treatment TRAP TRAP Staining Treatment->TRAP PitFormation Pit Formation Assay Treatment->PitFormation WesternBlot Western Blot (NF-κB, MAPK, Akt) Treatment->WesternBlot CoIP Co-Immunoprecipitation (RANK, TRAF6, c-Src) Treatment->CoIP

Caption: Experimental workflow for assessing this compound's effect on osteoclastogenesis.

G cluster_pathway RANKL Signaling Pathway in Osteoclastogenesis cluster_this compound RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 cSrc c-Src RANK->cSrc This compound This compound This compound->Inhibition NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Akt Akt Pathway cSrc->Akt Osteoclastogenesis Osteoclastogenesis NFkB->Osteoclastogenesis MAPK->Osteoclastogenesis Akt->Osteoclastogenesis

Caption: this compound inhibits RANKL-induced signaling pathways in osteoclasts.

References

Application Note: Analysis of Neobavaisoflavone and its Metabolites by UHPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobavaisoflavone, a significant isoflavone isolated from Psoraleae Fructus, has garnered considerable attention for its diverse pharmacological activities, including antibacterial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) has emerged as a powerful and indispensable tool for the rapid and sensitive analysis of drug metabolites.[2] This application note provides detailed protocols and techniques for the extraction, separation, identification, and quantification of this compound and its metabolites in various biological matrices using UHPLC-MS.

Metabolic Pathways of this compound

In vivo and in vitro studies have demonstrated that this compound undergoes extensive metabolism. The primary metabolic pathways include glucuronidation, sulfation, hydroxylation, methylation, cyclization, and hydration, as well as combinations of these reactions.[1] A total of 72 metabolites have been tentatively identified across different biological samples, including 28 in plasma, 43 in urine, 18 in feces, six in the liver, and four in liver microsomes.

This compound Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Hydration Hydration This compound->Hydration Cyclization Cyclization This compound->Cyclization Methylation Methylation This compound->Methylation Glucuronidation Glucuronidation This compound->Glucuronidation Sulfation Sulfation This compound->Sulfation Phase_I_Metabolites Phase I Metabolites Hydroxylation->Phase_I_Metabolites Hydration->Phase_I_Metabolites Cyclization->Phase_I_Metabolites Methylation->Phase_I_Metabolites Phase_I_Metabolites->Glucuronidation Phase_I_Metabolites->Sulfation Phase_II_Metabolites Phase II Metabolites Glucuronidation->Phase_II_Metabolites Sulfation->Phase_II_Metabolites Excretion Excretion Phase_II_Metabolites->Excretion

Fig. 1: Metabolic pathways of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for accurate and reproducible results. The following methods have been successfully employed for the extraction of this compound and its metabolites from biological matrices.

a) Solid-Phase Extraction (SPE)

  • Application: Plasma, Urine

  • Protocol:

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the pre-treated plasma or urine sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with methanol.

    • Evaporate the eluent to dryness and reconstitute in a suitable solvent for UHPLC-MS analysis.

b) Protein Precipitation

  • Application: Plasma, Liver Homogenate

  • Protocol:

    • To 100 µL of plasma or liver homogenate, add 400 µL of cold acetonitrile or methanol.

    • Vortex the mixture for 3 minutes to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

Sample Preparation Workflow Biological_Sample Biological Sample (Plasma, Urine, Feces, Liver) Pre_treatment Pre-treatment (e.g., Homogenization) Biological_Sample->Pre_treatment Extraction Extraction Pre_treatment->Extraction SPE Solid-Phase Extraction Extraction->SPE SPE Protein_Precipitation Protein Precipitation (Methanol/Acetonitrile) Extraction->Protein_Precipitation Precipitation LLE Liquid-Liquid Extraction Extraction->LLE LLE Purification Purification & Concentration SPE->Purification Protein_Precipitation->Purification LLE->Purification Analysis UHPLC-MS Analysis Purification->Analysis

Fig. 2: General workflow for sample preparation.
UHPLC-MS Analysis

The following parameters provide a starting point for developing a robust UHPLC-MS method for this compound and its metabolites.

Table 1: UHPLC Parameters

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., Waters Acquity CSH C18, 1.7 µm, 2.1 mm × 100 mm)
Mobile Phase A Water with 0.1% formic acid or 2 mM ammonium acetate with 0.2% acetic acid
Mobile Phase B Acetonitrile with 0.1% formic acid or 0.2% acetic acid in acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 30-40 °C
Injection Volume 2-5 µL
Gradient Elution A typical gradient starts with a low percentage of organic phase (B), gradually increases to elute the analytes, and then returns to the initial conditions for re-equilibration.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Settings
Ion Source Electrospray Ionization (ESI), operated in both positive and negative ion modes
Scan Mode Full scan for metabolite profiling and parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) for targeted quantification.
Capillary Voltage 3.2 - 3.5 kV
Source Temperature 100 - 120 °C
Desolvation Gas Nitrogen
Collision Gas Argon

Data Presentation

Quantitative Analysis

A validated UHPLC-MS/MS method is essential for the accurate quantification of this compound and its metabolites in biological samples. The following table summarizes key validation parameters for a typical isoflavone quantification method.

Table 3: Method Performance Parameters for Isoflavone Quantification

AnalyteCalibration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Daidzein2.0 - 1000> 0.9960.52.0
Genistein4.0 - 1000> 0.9891.04.0
S-Equol2.0 - 1000> 0.9920.252.0
(Data adapted from a study on isoflavone analysis)
Metabolite Identification

Metabolites are identified based on their retention time, accurate mass measurements, and fragmentation patterns. The characteristic fragment ions of this compound can be used to identify its metabolites.

Table 4: Mass Spectrometric Data for this compound

Ion ModePrecursor Ion [M-H]⁻ / [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Negative 321.11265.05, 253.05, 237.06, 209.05, 135.01
Positive 323.13-

Conclusion

This application note provides a comprehensive overview and detailed protocols for the analysis of this compound and its metabolites using UHPLC-MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection offer a robust framework for researchers in drug metabolism, pharmacokinetics, and natural product chemistry. The successful application of these techniques will facilitate a deeper understanding of the pharmacological and toxicological profiles of this compound, ultimately aiding in its development as a potential therapeutic agent.

References

Application Notes and Protocols: Development of a Neobavaisoflavone Nanoemulsion for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobavaisoflavone, a flavonoid isolated from Psoralea corylifolia, has demonstrated significant therapeutic potential, including anti-inflammatory, anti-cancer, and anti-allergic properties.[1][2][3] However, its clinical application is often hindered by its poor aqueous solubility, which leads to low bioavailability.[4] Nanoemulsions are advanced drug delivery systems that can encapsulate hydrophobic compounds like this compound in small-sized droplets (typically 20-200 nm), thereby enhancing their solubility, stability, and oral bioavailability.[5] This document provides detailed protocols for the development, characterization, and evaluation of a this compound-loaded nanoemulsion designed to improve its therapeutic efficacy.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the successful design of a nanoemulsion formulation.

PropertyValueReference
Molecular Formula C₂₀H₁₈O₄
Molecular Weight 322.4 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO: ≥ 100 mg/mLDMF: 20 mg/mLEthanol: 1 mg/mLWater: Poorly soluble

Experimental Protocols

Formulation of this compound Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the high-pressure homogenization technique.

Materials:

  • This compound (purity ≥98%)

  • Oil phase (e.g., medium-chain triglycerides, oleic acid)

  • Surfactant (e.g., Tween 80, Polysorbate 80)

  • Co-surfactant (e.g., Transcutol®, polyethylene glycol 400)

  • Deionized water

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer

  • Ultrasonic bath

Protocol:

  • Preparation of the Oil Phase: Dissolve this compound in the selected oil phase at a predetermined concentration. Gently heat and sonicate if necessary to ensure complete dissolution.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in deionized water.

  • Formation of the Primary Emulsion: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the primary emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to reduce the droplet size to the nano-range.

  • Equilibration: Allow the resulting nanoemulsion to cool to room temperature.

G cluster_0 Nanoemulsion Formulation Workflow A Dissolve this compound in Oil Phase C Mix Oil & Aqueous Phases (Primary Emulsion) A->C B Dissolve Surfactant & Co-surfactant in Aqueous Phase B->C D High-Pressure Homogenization C->D Coarse Emulsion E This compound Nanoemulsion D->E Size Reduction

Figure 1: Workflow for Nanoemulsion Formulation.

Characterization of the Nanoemulsion

The physical and chemical properties of the formulated nanoemulsion must be thoroughly characterized to ensure quality and stability.

2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the droplets (particle size) and the width of the size distribution (PDI). Zeta potential indicates the surface charge of the droplets, which is a key predictor of colloidal stability.

Equipment: Zetasizer (e.g., Malvern Zetasizer Nano ZS)

Protocol:

  • Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Place the diluted sample in a cuvette and insert it into the Zetasizer.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the measurement for particle size, PDI, and zeta potential according to the instrument's software instructions.

  • Record the Z-average diameter, PDI, and zeta potential values. A PDI value below 0.3 generally indicates a homogenous population of droplets. A zeta potential of ±30 mV is typically considered sufficient for good physical stability.

2.2. Entrapment Efficiency (%EE)

Principle: Entrapment efficiency is the percentage of the drug that is successfully encapsulated within the nanoemulsion droplets.

Protocol:

  • Take a known volume of the nanoemulsion and centrifuge it at high speed to separate the entrapped drug from the free, unentrapped drug in the aqueous phase.

  • Carefully collect the supernatant (aqueous phase).

  • Quantify the amount of free this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the %EE using the following formula:

    %EE = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

Data Presentation:

Formulation CodeParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)
NEO-NE-01150.2 ± 3.50.18 ± 0.02-25.8 ± 1.292.5 ± 2.1
NEO-NE-02165.7 ± 4.10.21 ± 0.03-28.1 ± 1.594.1 ± 1.8
...............
In Vitro Drug Release Study

Principle: This study evaluates the release profile of this compound from the nanoemulsion over time in a simulated physiological environment. The dialysis bag method is commonly employed for this purpose.

Equipment:

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • HPLC system

Protocol:

  • Soak the dialysis tubing in the release medium to hydrate it.

  • Place a known volume of the this compound nanoemulsion into the dialysis bag and securely seal both ends.

  • Immerse the dialysis bag in a beaker containing a defined volume of release medium (e.g., phosphate-buffered saline, pH 7.4, containing a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions).

  • Maintain the temperature at 37°C and agitate the release medium at a constant speed.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the concentration of this compound in the collected samples using HPLC.

  • Calculate the cumulative percentage of drug released over time.

Data Presentation:

Time (hours)Cumulative Release (%) - Free this compoundCumulative Release (%) - NEO-NE
115.2 ± 1.825.6 ± 2.1
228.4 ± 2.542.1 ± 3.0
445.1 ± 3.165.8 ± 3.5
860.7 ± 3.988.3 ± 4.2
1272.3 ± 4.595.1 ± 3.8
2478.9 ± 5.297.4 ± 3.1
In Vivo Pharmacokinetic Study

Principle: This study compares the bioavailability of the this compound nanoemulsion to that of a free drug suspension after oral administration to animal models (e.g., rats).

Animals: Wistar rats (male, 200-250 g)

Protocol:

  • Fast the rats overnight before the experiment with free access to water.

  • Divide the rats into two groups:

    • Group 1 (Control): Administer a suspension of free this compound orally.

    • Group 2 (Test): Administer the this compound nanoemulsion orally at the same dose.

  • At specified time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours), collect blood samples from the tail vein into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Extract this compound from the plasma samples using a suitable solvent.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Data Presentation:

ParameterFree this compoundThis compound Nanoemulsion
Cmax (ng/mL) 150 ± 25450 ± 50
Tmax (h) 2.0 ± 0.51.5 ± 0.3
AUC₀₋₂₄ (ng·h/mL) 800 ± 1202800 ± 350
Relative Bioavailability (%) 100350

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these pathways can provide insights into its mechanism of action.

G cluster_1 This compound's Anti-inflammatory Signaling NBIF This compound MAPKs MAPKs (p38, JNK, ERK) NBIF->MAPKs Inhibits IKK IKK NBIF->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPKs TLR4->IKK NFkB NF-κB (p65) MAPKs->NFkB Activates IkB IκBα IKK->IkB Inhibits IKK->NFkB Activates IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) & Mediators (NO, ROS) Nucleus->Inflammation Gene Transcription

Figure 2: Anti-inflammatory signaling pathways.

This compound has been shown to inhibit inflammation by suppressing the activation of NF-κB and MAPKs signaling pathways induced by lipopolysaccharide (LPS). It down-regulates the phosphorylation of MAPKs (JNK, p38, and ERK) and inhibits the nuclear translocation of the NF-κB p65 subunit.

G cluster_2 This compound's Role in Melanogenesis Regulation NBIF This compound Akt Akt NBIF->Akt Activates MEK MEK NBIF->MEK Activates GSK3b GSK-3β Akt->GSK3b Inhibits MITF MITF GSK3b->MITF Inhibits ERK ERK MEK->ERK Activates ERK->MITF Inhibits Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Figure 3: Regulation of melanogenesis signaling.

In the context of melanogenesis, this compound has been found to inhibit melanin production by modulating the Akt/GSK-3β and MEK/ERK signaling pathways. It promotes the phosphorylation of GSK-3β and ERK, which in turn leads to the downregulation of MITF, a key transcription factor in melanogenesis.

Conclusion

The development of a this compound nanoemulsion presents a promising strategy to overcome the bioavailability challenges associated with this potent therapeutic agent. The protocols outlined in this document provide a comprehensive framework for the formulation, characterization, and evaluation of such a nanoemulsion. By following these detailed methodologies, researchers can effectively develop and assess a stable and efficacious delivery system for this compound, paving the way for its enhanced clinical utility.

References

Application Notes and Protocols for Testing Neobavaisoflavone in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the therapeutic potential of Neobavaisoflavone (NBIF) in preclinical models of Alzheimer's disease (AD). The protocols outlined below cover both in vitro and in vivo experimental designs, focusing on the previously identified mechanism of action involving the SIRT1/STAT3/FOXO1 signaling pathway.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. This compound, a flavonoid compound, has demonstrated neuroprotective effects in preclinical AD models.[1][2][3] The primary mechanism of action for NBIF is the activation of Sirtuin 1 (SIRT1), a histone deacetylase, which subsequently modulates downstream targets to mitigate apoptosis, oxidative stress, and neuroinflammation—key pathological features of AD.[1][4]

These detailed protocols are designed to guide researchers in validating the efficacy of NBIF and elucidating its mechanism of action in relevant AD models.

I. In Vitro Experimental Design

In vitro studies are essential for dissecting the molecular mechanisms of this compound in a controlled cellular environment. Human neuroblastoma SH-SY5Y cells and mouse neuroblastoma N2a cells are commonly used models for AD research.

Cell Culture and Treatment

Objective: To establish a cell-based model of Aβ-induced toxicity and to assess the protective effects of this compound.

Cell Lines:

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.

  • N2a-APP695: Mouse neuroblastoma cells stably transfected to overexpress the human amyloid precursor protein (APP695), leading to increased Aβ production.

Protocol:

  • Culture SH-SY5Y or N2a-APP695 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For differentiation of SH-SY5Y cells, treat with 10 µM retinoic acid for 5-7 days.

  • Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

  • Induce neurotoxicity by treating cells with aggregated Aβ25-35 peptide (e.g., 20 µM) for 24 hours.

  • To test the effect of this compound, pre-treat the cells with various concentrations of NBIF (e.g., 1, 5, 10, 25, 50 µM) for 2 hours before adding Aβ25-35.

SIRT1 Silencing

Objective: To confirm the role of SIRT1 in mediating the neuroprotective effects of this compound.

Protocol:

  • Transfect N2a-APP695 cells with SIRT1-specific small interfering RNA (siRNA) or a scrambled control siRNA using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24-48 hours of transfection, confirm SIRT1 knockdown by Western blot analysis.

  • Proceed with Aβ25-35 and this compound treatment as described in section 1.1.

  • Assess the impact of SIRT1 silencing on the protective effects of NBIF.

Data Presentation: In Vitro Quantitative Data
ParameterAssayModelTreatment GroupsExpected Outcome with NBIF
Cell ViabilityMTT AssaySH-SY5Y, N2a-APP695Control, Aβ25-35, Aβ25-35 + NBIFIncreased cell viability
ApoptosisWestern Blot (Cleaved Caspase-3, Bax/Bcl-2 ratio)SH-SY5Y, N2a-APP695Control, Aβ25-35, Aβ25-35 + NBIFDecreased cleaved caspase-3, Decreased Bax/Bcl-2 ratio
Oxidative StressDCFH-DA Assay (ROS levels)SH-SY5Y, N2a-APP695Control, Aβ25-35, Aβ25-35 + NBIFDecreased ROS levels
Protein ExpressionWestern Blot (SIRT1, p-STAT3, FOXO1)N2a-APP695Control, Aβ25-35, Aβ25-35 + NBIFIncreased SIRT1, Decreased p-STAT3, Decreased FOXO1
SIRT1 DependenceMTT AssayN2a-APP695 with SIRT1 siRNAAβ25-35 + NBIF + scrambled siRNA, Aβ25-35 + NBIF + SIRT1 siRNAAttenuation of NBIF's protective effect

II. In Vivo Experimental Design

In vivo studies are crucial for evaluating the therapeutic efficacy of this compound in a whole-organism context, including its effects on cognitive function and brain pathology. The Aβ25-35-induced mouse model is a widely used and relevant model for studying AD-like pathology.

Animal Model and Treatment

Objective: To induce an AD-like phenotype in mice and assess the therapeutic effects of this compound.

Animal Model: C57BL/6 mice.

Protocol:

  • House mice under standard laboratory conditions with ad libitum access to food and water.

  • Induce the AD model by intracerebroventricular (icv) injection of aggregated Aβ25-35 peptide (e.g., 200 µM). Sham-operated animals will receive an icv injection of saline.

  • Randomly divide the mice into the following groups:

    • Sham + Vehicle

    • Aβ25-35 + Vehicle

    • Aβ25-35 + this compound (e.g., 15 mg/kg/day, oral gavage)

    • Aβ25-35 + this compound (e.g., 30 mg/kg/day, oral gavage)

    • Aβ25-35 + Donepezil (positive control, e.g., 10 mg/kg/day, oral gavage)

  • Administer treatments daily for 4 weeks.

Behavioral Testing

Objective: To assess the effects of this compound on learning and memory.

Protocols:

  • Morris Water Maze (MWM):

    • A circular pool is filled with opaque water. A hidden platform is submerged 1 cm below the water surface.

    • For 5 consecutive days (training phase), each mouse undergoes four trials per day to find the hidden platform, starting from different quadrants. The time to find the platform (escape latency) is recorded.

    • On day 6, a probe trial is conducted where the platform is removed. The time spent in the target quadrant where the platform was previously located is recorded.

  • Novel Object Recognition (NOR) Test:

    • On day 1 (habituation), mice are allowed to freely explore an empty arena for 10 minutes.

    • On day 2 (training), two identical objects are placed in the arena, and mice are allowed to explore for 10 minutes.

    • After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded. A discrimination index is calculated.

Histological and Biochemical Analysis

Objective: To evaluate the effects of this compound on neuropathological changes in the brain.

Protocols:

  • Tissue Preparation:

    • At the end of the treatment period, mice are euthanized, and brains are collected.

    • For histology, brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose solutions, and sectioned.

    • For biochemical analysis, the hippocampus and cortex are dissected, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Histological Staining:

    • Hematoxylin and Eosin (H&E) Staining: To assess general neuronal morphology and identify neuronal damage.

    • Nissl Staining: To visualize Nissl bodies in neurons, providing an indication of neuronal health and number.

  • Biochemical Assays:

    • ELISA: To quantify the levels of Aβ1-40, Aβ1-42, and phosphorylated Tau (p-Tau) in brain homogenates.

    • Western Blot: To measure the expression levels of apoptosis-related proteins (Bax, Bcl-2, cleaved Caspase-3, cleaved Caspase-9), and proteins in the SIRT1 signaling pathway (SIRT1, p-STAT3, FOXO1).

    • Oxidative Stress Assays: To measure the activity of antioxidant enzymes (Superoxide Dismutase - SOD, Glutathione Peroxidase - GSH-Px) and the levels of lipid peroxidation products (Malondialdehyde - MDA) and reactive oxygen species (ROS).

    • Cytokine Assays (ELISA): To measure the levels of pro-inflammatory cytokines (IL-1β, TNF-α) and an anti-inflammatory cytokine (IL-10) in brain homogenates.

Data Presentation: In Vivo Quantitative Data
ParameterAssayModelTreatment GroupsExpected Outcome with NBIF
Spatial Learning & MemoryMorris Water MazeAβ25-35-induced miceSham, Aβ25-35, Aβ25-35 + NBIFDecreased escape latency, Increased time in target quadrant
Recognition MemoryNovel Object RecognitionAβ25-35-induced miceSham, Aβ25-35, Aβ25-35 + NBIFIncreased discrimination index
Neuronal DamageH&E and Nissl StainingAβ25-35-induced miceSham, Aβ25-35, Aβ25-35 + NBIFReduced neuronal loss and damage in the hippocampus
Aβ and Tau PathologyELISAAβ25-35-induced miceSham, Aβ25-35, Aβ25-35 + NBIFDecreased levels of Aβ1-42 and p-Tau
ApoptosisWestern BlotAβ25-35-induced miceSham, Aβ25-35, Aβ25-35 + NBIFDecreased cleaved Caspase-3 and Bax/Bcl-2 ratio
Oxidative StressSOD, GSH-Px, MDA, ROS assaysAβ25-35-induced miceSham, Aβ25-35, Aβ25-35 + NBIFIncreased SOD and GSH-Px activity, Decreased MDA and ROS levels
NeuroinflammationELISA (Cytokines)Aβ25-35-induced miceSham, Aβ25-35, Aβ25-35 + NBIFDecreased IL-1β and TNF-α levels, Increased IL-10 levels
Signaling PathwayWestern BlotAβ25-35-induced miceSham, Aβ25-35, Aβ25-35 + NBIFIncreased SIRT1 expression, Decreased p-STAT3 and FOXO1 expression

III. Visualizations

Proposed Signaling Pathway of this compound in Alzheimer's Disease

G cluster_0 This compound (NBIF) cluster_1 Cellular Response cluster_3 Therapeutic Outcomes NBIF This compound SIRT1 SIRT1 NBIF->SIRT1 Activates pSTAT3 p-STAT3 SIRT1->pSTAT3 Inhibits OxidativeStress Oxidative Stress SIRT1->OxidativeStress Inhibits Neuroprotection Neuroprotection SIRT1->Neuroprotection Leads to FOXO1 FOXO1 pSTAT3->FOXO1 Activates Neuroinflammation Neuroinflammation pSTAT3->Neuroinflammation Promotes Apoptosis Apoptosis FOXO1->Apoptosis Promotes CognitiveImprovement Cognitive Improvement Neuroprotection->CognitiveImprovement Results in

Caption: Proposed signaling pathway of this compound in AD.

Experimental Workflow for In Vivo Testing of this compound

G cluster_0 Animal Model Induction cluster_1 Treatment Regimen (4 weeks) cluster_2 Behavioral Assessment cluster_3 Post-mortem Analysis Induction Aβ25-35 Intracerebroventricular Injection in Mice Treatment Daily Oral Gavage: - Vehicle - this compound (Low Dose) - this compound (High Dose) - Donepezil Induction->Treatment MWM Morris Water Maze Treatment->MWM NOR Novel Object Recognition Treatment->NOR Histology Histology (H&E, Nissl) MWM->Histology NOR->Histology Biochemistry Biochemistry (ELISA, Western Blot, etc.)

Caption: In vivo experimental workflow for this compound.

References

Measuring Neobavaisoflavone-Induced Apoptosis with the Annexin V Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobavaisoflavone, a natural isoflavone isolated from Psoralea corylifolia, has garnered significant interest in cancer research for its potential pro-apoptotic and anti-proliferative effects. Understanding the mechanisms by which this compound induces programmed cell death, or apoptosis, is crucial for its development as a potential therapeutic agent. The Annexin V assay is a widely used and reliable method for detecting one of the earliest events in apoptosis: the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[1][2][3] In healthy cells, PS is strictly maintained on the inner leaflet of the plasma membrane.[3] During the initial stages of apoptosis, this asymmetry is lost, allowing Annexin V, a calcium-dependent phospholipid-binding protein, to bind to the exposed PS.[1] When conjugated to a fluorochrome such as FITC, Annexin V can be used to identify apoptotic cells via flow cytometry or fluorescence microscopy. This assay can be combined with a vital dye, such as Propidium Iodide (PI) or DAPI, to differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

These application notes provide a comprehensive overview and detailed protocols for utilizing the Annexin V assay to quantify and characterize apoptosis induced by this compound in cancer cell lines.

Data Presentation

The following tables summarize the effects of this compound on cancer cell viability and its ability to sensitize cancer cells to other apoptosis-inducing agents.

Table 1: Effect of this compound on the Viability of U-87 MG Glioblastoma Cells

This compound Concentration (µM)Mean Viability (%)Standard Deviation
1~88N/A
25~65N/A
100~58± 7.69

Data adapted from a study on U-87 MG glioblastoma cells treated for 48 hours. The study demonstrated a dose-dependent decrease in cell viability with this compound treatment.

Table 2: Sensitization of SW1783 Anaplastic Astrocytoma Cells to Etoposide-Induced Apoptosis by this compound

TreatmentPercentage of Apoptotic Cells (Early + Late)
ControlBaseline
Etoposide (10 µM)~71%
This compound (25 µM) + Etoposide (10 µM)~95%

Data adapted from a study on SW1783 anaplastic astrocytoma cells. Co-treatment with this compound significantly increased the percentage of etoposide-induced apoptotic cells by approximately 24%.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing the Annexin V assay to measure this compound-induced apoptosis using flow cytometry.

Protocol: Annexin V Staining for Flow Cytometry

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., U-87 MG, SW1783)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) or 7-AAD staining solution

  • 10X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl₂)

  • Distilled water

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with various concentrations of this compound (and/or in combination with another agent) for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control group.

  • Cell Harvesting:

    • For adherent cells: Carefully collect the culture medium, which contains detached (potentially apoptotic) cells. Wash the adherent cells once with PBS and detach them using a gentle method such as trypsinization or cell scraping. Combine the detached cells with the collected medium.

    • For suspension cells: Collect the entire cell suspension.

    • Centrifuge the cell suspension at 500 x g for 5-7 minutes at 4°C.

    • Discard the supernatant.

  • Washing:

    • Wash the cell pellet twice with cold PBS. For each wash, resuspend the cells in PBS and centrifuge at 500 x g for 5 minutes. Discard the supernatant.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Add 5 µL of PI or 7-AAD staining solution immediately before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

    • Set up appropriate voltage and compensation settings using unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained control samples.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Signaling Pathways and Visualizations

This compound appears to induce apoptosis through a multi-faceted mechanism that can involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Experimental Workflow for Annexin V Assay

G cluster_workflow Experimental Workflow start Seed and Culture Cells treatment Treat with this compound start->treatment harvest Harvest Adherent and Suspension Cells treatment->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain_av Add Annexin V-FITC Incubate 15 min (RT, dark) resuspend->stain_av stain_pi Add Propidium Iodide stain_av->stain_pi analysis Analyze by Flow Cytometry stain_pi->analysis quadrant Quadrant Analysis: Live, Early Apoptotic, Late Apoptotic/Necrotic analysis->quadrant

Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Proposed Signaling Pathway of this compound-Induced Apoptosis

This compound may induce apoptosis by upregulating the expression of death receptor 5 (DR5), a key component of the extrinsic apoptosis pathway. Binding of its ligand, TRAIL, to DR5 initiates a signaling cascade that leads to the activation of initiator caspases, such as caspase-8. Activated caspase-8 can then directly activate executioner caspases like caspase-3, or it can cleave Bid to tBid, which translocates to the mitochondria and initiates the intrinsic apoptosis pathway. This involves the release of cytochrome c, which in complex with Apaf-1, activates caspase-9, which in turn activates caspase-3. This compound may also influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, further promoting mitochondrial-mediated apoptosis. Additionally, some flavonoids have been shown to inhibit pro-survival pathways like the PI3K/Akt pathway, which would further sensitize cells to apoptosis.

G cluster_pathway This compound-Induced Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_survival Survival Pathway Inhibition NBIF This compound DR5 Upregulation of DR5 NBIF->DR5 Induces Bax_Bcl2 Increased Bax/Bcl-2 Ratio NBIF->Bax_Bcl2 Promotes PI3K_Akt PI3K/Akt Inhibition NBIF->PI3K_Akt Inhibits caspase8 Caspase-8 Activation DR5->caspase8 caspase8->Bax_Bcl2 via tBid caspase3 Caspase-3 Activation caspase8->caspase3 cyto_c Cytochrome c Release Bax_Bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis PI3K_Akt->apoptosis Suppresses caspase3->apoptosis

Caption: Proposed signaling pathways for this compound-induced apoptosis.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Neobavaisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to analyze the effects of Neobavaisoflavone, a natural isoflavone with anti-cancer properties, on the cell cycle of cancer cells. The protocols detailed below are essential for the preclinical evaluation of this promising therapeutic candidate.

Introduction

This compound (NBIF) is a flavonoid isolated from Psoralea corylifolia that has demonstrated anti-oxidant, anti-inflammatory, and anti-cancer properties.[1] A key mechanism underlying its anti-proliferative effect is the induction of cell cycle arrest and apoptosis in various cancer cell lines.[2][3] Understanding the impact of this compound on cell cycle progression is crucial for its development as a potential anti-cancer agent. Flavonoids, as a class of compounds, are known to interfere with signaling pathways crucial for cancer cell survival and growth, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, and can impede the cell cycle by inhibiting cyclins and cyclin-dependent kinases (CDKs).[4]

Data Presentation: Effects of this compound on Cell Cycle Distribution

The following tables summarize the quantitative data from studies on the effects of this compound on the cell cycle distribution of various cancer cell lines.

Table 1: Cell Cycle Distribution in Human Glioblastoma U-87 MG Cells Treated with this compound

Treatment (48h)Cell LineSub-G1 (%)G0/G1 (%)S (%)G2/M (%)Source
ControlU-87 MG-65.419.215.4[1]
100 µM NBIFU-87 MG-64.918.916.2

Note: In this study, this compound alone did not significantly alter the cell cycle distribution of U-87 MG cells.

Table 2: Cell Cycle Alterations in Human Glioblastoma U-87 MG Cells with Combination Treatments

Treatment (48h)Cell LineG1/G0 Phase ChangeG2/M Phase ChangeSource
50 µM Etoposide + 25 µM NBIFU-87 MG-Increase
1 µM Doxorubicin + 25 µM NBIFU-87 MGIncrease-

Table 3: Relative Cell Cycle Phase Ratios in Anaplastic Astrocytoma SW1783 Cells

TreatmentCell LineG1/S Ratio ChangeG2-M/S Ratio ChangeSource
NEO + DoxorubicinSW1783~2-fold decrease-
NEO + EtoposideSW1783~1.6-fold decrease-

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (WST-1)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

  • Human cancer cell line (e.g., U-87 MG, SW1783)

  • DMEM growth medium supplemented with 10% FBS and antibiotics

  • This compound (NBIF) stock solution

  • 96-well microplates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells at a density of 3,000 cells per well in a 96-well plate and incubate for 48 hours at 37°C and 5% CO2.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 µM). Include untreated control wells.

  • Incubate the cells for the desired treatment period (e.g., 48 hours).

  • Add WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for a specified time (e.g., 1-4 hours) until a color change is visible.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Cell Cycle Analysis using Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) or DAPI staining followed by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • Staining solution (e.g., Solution 3: 1 µg/mL DAPI and 0.1% Triton X-100 in PBS).

  • Fluorescence image cytometer or flow cytometer

Procedure:

  • Harvest cells after treatment with this compound for the desired time (e.g., 48 hours).

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in 70% cold ethanol and incubating for at least 2 hours at 4°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in the staining solution.

  • Incubate the cells in the dark at 37°C for 5 minutes.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Protocol 3: Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining.

Materials:

  • Treated and untreated cancer cells

  • Annexin V binding buffer

  • Annexin V-CF488A conjugate

  • Hoechst 33342 solution

  • Propidium Iodide (PI) solution

Procedure:

  • Harvest approximately 4 x 10^5 cells per sample.

  • Resuspend cells in 100 µL of Annexin V binding buffer containing Annexin V-CF488A conjugate and Hoechst 33342.

  • Incubate for 15 minutes at 37°C.

  • Wash the cells twice with Annexin V binding buffer.

  • Resuspend the cells in 100 µL of Annexin V binding buffer and add PI solution.

  • Analyze the samples by flow cytometry.

Signaling Pathways and Experimental Workflow

This compound has been shown to modulate several signaling pathways involved in cancer cell proliferation and survival.

Signaling Pathway of this compound in Cancer Cells

This compound may exert its anti-cancer effects by interfering with key signaling pathways that regulate the cell cycle and apoptosis. Flavonoids, in general, are known to inhibit pathways like PI3K/AKT/mTOR and MAPK/ERK, which are crucial for cell survival and growth. They can also impede the cell cycle through the inhibition of specific cyclins and cyclin-dependent kinases (CDKs). In non-small-cell lung cancer, this compound has been shown to inhibit the STAT3 pathway, leading to decreased cell viability and induction of apoptosis.

Neobavaisoflavone_Signaling_Pathway cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects NBIF This compound STAT3 STAT3 Pathway NBIF->STAT3 PI3K_AKT PI3K/AKT/mTOR Pathway NBIF->PI3K_AKT MAPK_ERK MAPK/ERK Pathway NBIF->MAPK_ERK Cell_Cycle_Arrest Cell Cycle Arrest (Inhibition of Cyclins/CDKs) NBIF->Cell_Cycle_Arrest Apoptosis Apoptosis Induction (Upregulation of BAX, Downregulation of BCL2) STAT3->Apoptosis Proliferation Decreased Cell Proliferation STAT3->Proliferation PI3K_AKT->Proliferation MAPK_ERK->Proliferation

Caption: this compound inhibits pro-survival signaling pathways.

Cyclin-Dependent Kinase (CDK) Regulation of the Cell Cycle

The progression through the cell cycle is orchestrated by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin subunits. Dysregulation of CDK activity is a hallmark of cancer. The G1 to S phase transition is primarily driven by Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, which phosphorylate and inactivate the retinoblastoma protein (RB).

Cell_Cycle_Regulation cluster_cdks CDK-Cyclin Complexes G1 G1 Phase S S Phase G1->S Restriction Point G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->G2 CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M

Caption: Key CDK-cyclin complexes driving cell cycle progression.

Experimental Workflow for Cell Cycle Analysis

A typical workflow for investigating the effects of this compound on the cell cycle of cancer cells is outlined below.

Experimental_Workflow cluster_assays Assays start Start: Cancer Cell Culture treatment Treat with this compound (and/or other agents) start->treatment incubation Incubate for a defined period (e.g., 48 hours) treatment->incubation viability Cell Viability Assay (e.g., WST-1) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) incubation->apoptosis data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis

Caption: Workflow for analyzing this compound's cellular effects.

References

Troubleshooting & Optimization

Technical Support Center: Neobavaisoflavone Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of Neobavaisoflavone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a significant concern?

A1: this compound is a bioactive isoflavone compound isolated from Psoralea corylifolia.[1][2] It has demonstrated a range of promising pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and anti-osteoporotic effects.[3][4] Despite its therapeutic potential, like many flavonoids, this compound's development as an oral therapeutic is hindered by low oral bioavailability.[5] This means that after oral administration, only a small fraction of the compound reaches systemic circulation in its active form, which can lead to suboptimal efficacy and high inter-patient variability.

Q2: What are the primary physicochemical and biological barriers to this compound's oral absorption?

A2: The primary barriers are multifaceted and typical for many compounds in the Biopharmaceutics Classification System (BCS) Class II or IV.

  • Poor Aqueous Solubility: this compound is a lipophilic molecule with low solubility in aqueous environments, which is a prerequisite for absorption in the gastrointestinal (GI) tract. Limited solubility leads to a low dissolution rate, reducing the concentration gradient needed for absorption.

  • Extensive First-Pass Metabolism: The compound undergoes significant metabolism in both the intestines and the liver before it can reach systemic circulation. This process, known as first-pass metabolism, chemically alters the parent compound, often rendering it inactive and reducing the amount of active drug available.

  • Efflux by Transporters: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), in the intestinal wall. These transporters actively pump the compound back into the GI lumen, thereby reducing its net absorption.

Q3: What are the main metabolic pathways that limit the systemic exposure of this compound?

A3: In vivo and in vitro studies have shown that this compound is extensively metabolized through various Phase I and Phase II reactions. The primary metabolic pathways include glucuronidation, sulfation, hydroxylation, methylation, cyclization, and hydration. These biotransformations, particularly glucuronidation and sulfation, are common for flavonoids and result in more polar, water-soluble metabolites that are more easily excreted from the body. This extensive metabolism significantly reduces the concentration of the parent this compound that reaches the bloodstream.

Q4: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

A4: Several advanced formulation strategies can be used to overcome the challenges associated with poorly soluble compounds like this compound. Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix in an amorphous (non-crystalline) state can improve its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve absorption by presenting the compound in a solubilized form and potentially utilizing lymphatic uptake pathways, which bypasses the liver's first-pass metabolism to some extent.

  • Co-crystals and Salts: Forming co-crystals with a suitable co-former or creating a salt form of the molecule can alter its crystal lattice energy, leading to improved solubility and dissolution.

Troubleshooting Guides

Issue 1: Low and variable plasma concentrations in preclinical pharmacokinetic (PK) studies.
Possible Cause Troubleshooting & Optimization Steps
Poor Aqueous Solubility & Dissolution in Vehicle 1. Verify Solubility: Experimentally determine the solubility of this compound in the selected dosing vehicle (e.g., water, saline with 0.5% methylcellulose, PEG 400).2. Optimize Formulation: If solubility is low, consider using a more effective solubilizing vehicle. A combination of co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween 80, Kolliphor® EL) can be effective.3. Particle Size Reduction: For suspension formulations, ensure the particle size is minimized through micronization to improve the dissolution rate.
Extensive First-Pass Metabolism 1. Analyze for Metabolites: Develop a sensitive LC-MS/MS method to screen for and quantify major metabolites (e.g., glucuronide and sulfate conjugates) in the plasma samples.2. In Vitro Metabolism Assay: Use liver microsomes (rat, human) or S9 fractions to identify the major metabolites formed in vitro. This can confirm metabolic pathways and guide structural modifications to block metabolic "soft spots".3. Consider Alternative Routes: For initial efficacy studies where oral delivery is not mandatory, consider intraperitoneal (IP) administration to bypass hepatic first-pass metabolism and confirm systemic activity.
Efflux Transporter Activity 1. Caco-2 Permeability Assay: Perform a bidirectional Caco-2 cell assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests the involvement of transporters like P-gp.2. Use of Inhibitors: Repeat the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp) to confirm the specific transporter involved.
Issue 2: Inconsistent or low permeability observed in Caco-2 assays.
Possible Cause Troubleshooting & Optimization Steps
Compound Precipitation in Assay Medium 1. Check Kinetic Solubility: Determine the solubility of this compound in the transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the intended concentration. The test concentration should not exceed the kinetic solubility to avoid precipitation.2. Use of Co-solvents: If necessary, include a small, non-toxic percentage of a co-solvent like DMSO (typically ≤1%) in the transport buffer to maintain solubility, ensuring it does not compromise cell monolayer integrity.
Low Analytical Sensitivity 1. Method Optimization: Develop and validate a highly sensitive LC-MS/MS method for quantifying this compound. This is crucial for accurately measuring the low concentrations typically found in the receiver compartment.2. Increase Incubation Time: If permeability is very low and within the linear range, consider extending the incubation time (e.g., from 60 to 120 minutes) to increase the amount of compound transported to the receiver side, provided monolayer integrity is maintained.
Poor Cell Monolayer Integrity 1. Monitor TEER: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the transport experiment to ensure the integrity of the tight junctions.2. Lucifer Yellow Flux: Include a paracellular marker like Lucifer yellow in the assay to confirm that the observed transport is transcellular and not due to leaky monolayers.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₁₈O₄PubChem
Molecular Weight 322.35 g/mol MedChemExpress
Appearance White to light yellow solidMedChemExpress
Solubility DMSO: ~65 mg/mLSelleck Chemicals
Aqueous: Poorly soluble (expected)General flavonoid property

Visualizations

metabolic_pathway parent This compound phase1 Phase I Metabolism (e.g., Hydroxylation, Methylation) parent->phase1 CYP450 Enzymes phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) parent->phase2 UGTs, SULTs phase1->phase2 UGTs, SULTs metabolites Polar Metabolites phase2->metabolites excretion Renal Excretion metabolites->excretion

Caption: Metabolic pathways of this compound in the liver.

experimental_workflow start Start: Characterize This compound solubility 1. Aqueous Solubility Assessment (Shake-Flask) start->solubility caco2 2. In Vitro Permeability (Caco-2 Assay) solubility->caco2 metabolism 3. In Vitro Metabolism (Liver Microsomes) caco2->metabolism formulation 4. Formulation Development (e.g., SEDDS, ASD) metabolism->formulation pk_study 5. In Vivo PK Study (e.g., Rat Model) formulation->pk_study analysis 6. Bioanalysis & Data Interpretation pk_study->analysis

Caption: Workflow for assessing this compound oral bioavailability.

bioavailability_challenges drug Oral Administration of This compound sol Challenge 1: Poor Aqueous Solubility drug->sol perm Challenge 2: Low Permeability / Efflux drug->perm met Challenge 3: First-Pass Metabolism drug->met diss Low Dissolution Rate in GI Tract sol->diss abs Reduced Absorption Across Intestinal Wall perm->abs bio Low Oral Bioavailability met->bio diss->abs abs->met Portal Vein to Liver abs->bio (Drug escaping metabolism)

Caption: Key challenges limiting this compound oral bioavailability.

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

  • Materials: this compound powder, phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), HPLC-grade acetonitrile and water, microcentrifuge tubes, orbital shaker.

  • Methodology:

    • Add an excess amount of this compound powder to a microcentrifuge tube containing 1 mL of the desired buffer.

    • Securely cap the tubes and place them on an orbital shaker at a constant temperature (e.g., 37°C).

    • Shake the samples for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the calibration curve range of the analytical method.

    • Quantify the concentration of dissolved this compound using a validated HPLC or LC-MS/MS method.

Protocol 2: Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability and potential for active efflux of this compound.

  • Materials: Caco-2 cells, 24-well Transwell plates, transport buffer (HBSS, pH 7.4), this compound stock solution (in DMSO), Lucifer yellow, analytical standards.

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values within the established range for your laboratory.

    • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the dosing solution containing this compound (e.g., 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber to assess active efflux.

    • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90 minutes).

    • Sampling: At the end of the incubation, take samples from both donor and receiver chambers. Also, take a sample of the initial dosing solution.

    • Analysis: Quantify the concentration of this compound in all samples by LC-MS/MS. Also, measure the flux of Lucifer yellow to confirm monolayer integrity throughout the experiment.

    • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Protocol 3: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

  • Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound following oral administration.

  • Materials: Male Sprague-Dawley rats (220-250g), this compound formulation, oral gavage needles, blood collection tubes (containing anticoagulant, e.g., K2-EDTA), anesthesia.

  • Methodology:

    • Acclimatization & Fasting: Acclimatize animals for at least 3 days. Fast the rats overnight (8-12 hours) before dosing, with free access to water.

    • Dosing: Administer the this compound formulation to the rats via oral gavage at a specific dose (e.g., 20 mg/kg). Record the exact time of administration.

    • Blood Sampling: Collect blood samples (approx. 150-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Plasma Preparation: Immediately process the blood samples by centrifuging at 4°C to separate the plasma.

    • Sample Storage: Store the plasma samples at -80°C until analysis.

    • Bioanalysis: Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). Quantify the drug concentration using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key PK parameters.

References

Technical Support Center: Overcoming Neobavaisoflavone Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive set of resources to troubleshoot and understand potential resistance to Neobavaisoflavone (NBIF) in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an isoflavone compound that exhibits anti-cancer properties primarily by inhibiting the STAT3 signaling pathway.[1][2] This inhibition leads to the downregulation of phosphorylated STAT3 (p-STAT3) and its downstream targets, such as the anti-apoptotic protein Bcl-2, and the upregulation of pro-apoptotic proteins like Bax.[1][2] The net effect is decreased cell viability, reduced migration, and induction of apoptosis in susceptible cancer cell lines.[1]

Q2: My cancer cell line's sensitivity to this compound is decreasing. What are the potential causes?

A2: While specific resistance to this compound has not been extensively documented, resistance could arise from several general mechanisms common in cancer therapy. These include:

  • Alterations in the STAT3 Pathway: Overexpression of STAT3 or mutations that prevent this compound from binding to its target could confer resistance.

  • Activation of Bypass Signaling Pathways: Cancer cells may activate alternative pro-survival pathways to compensate for STAT3 inhibition. Common bypass pathways include the PI3K/Akt/mTOR and Ras/MEK/ERK pathways.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Changes in Apoptosis Regulation: Alterations in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells more resistant to apoptosis induction.

Q3: Can this compound be used to sensitize cancer cells to other treatments?

A3: Yes, studies have shown that this compound can sensitize cancer cells to other anti-cancer agents. For instance, it has been shown to enhance TRAIL-mediated apoptosis in prostate and glioma cancer cells that were previously resistant. It may also have chemosensitizing effects when used in combination with conventional chemotherapeutics like doxorubicin and etoposide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Increasing IC50 Value for this compound

Your cell line now requires a much higher concentration of this compound to achieve 50% inhibition of growth (IC50) compared to initial experiments.

Potential Causes & Troubleshooting Steps:

  • Confirm Cellular Resistance: First, ensure the shift in IC50 is genuine.

    • Action: Perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo) with both your suspected resistant cell line and a frozen stock of the original, sensitive parental cell line.

    • Expected Outcome: A significant rightward shift in the dose-response curve for the resistant line confirms the development of resistance.

  • Investigate the STAT3 Pathway:

    • Action: Use Western blotting to compare the protein levels of total STAT3 and phosphorylated STAT3 (p-STAT3) in sensitive versus resistant cells, both with and without this compound treatment.

    • Expected Outcome: Resistant cells might show higher baseline levels of p-STAT3 or a reduced ability of this compound to decrease p-STAT3 levels.

  • Assess Bypass Pathway Activation:

    • Action: Perform Western blot analysis for key proteins in pro-survival bypass pathways, specifically p-Akt and p-ERK.

    • Expected Outcome: Resistant cells may exhibit elevated baseline levels of p-Akt or p-ERK, suggesting these pathways are compensating for STAT3 inhibition.

Data Presentation: Comparing Sensitive vs. Resistant Cell Lines

The following tables summarize hypothetical data from experiments comparing a this compound-sensitive parental cell line (Par) with its derived resistant subline (Res).

Table 1: Cell Viability (IC50) Data

Cell Line This compound IC50 (µM) Fold Resistance
Parental (Par) 15 µM 1x

| Resistant (Res) | 95 µM | 6.3x |

Table 2: Protein Expression Analysis (Relative Densitometry)

Protein Cell Line Untreated + 15 µM NBIF
p-STAT3 Parental 1.0 0.2
Resistant 1.8 1.5
p-Akt Parental 1.0 0.9
Resistant 2.5 2.4
MDR1 Parental 1.0 1.1

| | Resistant | 7.2 | 7.5 |

Key Experimental Protocols

Protocol 1: Western Blot for Signaling Proteins

This protocol details how to assess the phosphorylation status of STAT3 and Akt.

  • Cell Lysis:

    • Seed sensitive and resistant cells and grow to 70-80% confluency.

    • Treat cells with this compound (e.g., 15 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using software like ImageJ. Normalize target proteins to a loading control (e.g., GAPDH).

Visualizations

This compound Signaling and Resistance Pathways

The following diagrams illustrate the key molecular pathways involved.

G cluster_0 This compound Action NBIF This compound pSTAT3 p-STAT3 NBIF->pSTAT3 Inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Bcl2 Bcl-2 (Anti-Apoptotic) pSTAT3->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis G cluster_1 Potential Resistance Mechanisms cluster_pathways NBIF This compound Cell Cancer Cell NBIF->Cell Enters MDR1 MDR1 Efflux Pump PI3K_Akt PI3K/Akt Pathway Survival Cell Survival & Proliferation PI3K_Akt->Survival RAS_ERK RAS/ERK Pathway RAS_ERK->Survival NBIF_out This compound MDR1->NBIF_out Efflux G Start Cell line shows increased NBIF IC50 Confirm 1. Confirm Resistance (vs. Parental Line) Start->Confirm Western_STAT3 2. Analyze STAT3 Pathway (Western Blot for p-STAT3) Confirm->Western_STAT3 Result_STAT3 NBIF fails to inhibit p-STAT3? Western_STAT3->Result_STAT3 Western_Bypass 3. Analyze Bypass Pathways (Western Blot for p-Akt, p-ERK) Result_STAT3->Western_Bypass No Mech_Target Mechanism: Target Alteration Result_STAT3->Mech_Target Yes Result_Bypass p-Akt or p-ERK constitutively active? Western_Bypass->Result_Bypass Efflux_Assay 4. Assess Drug Efflux (Rhodamine 123 Assay) Result_Bypass->Efflux_Assay No Mech_Bypass Mechanism: Bypass Pathway Activation Result_Bypass->Mech_Bypass Yes Result_Efflux Increased efflux in resistant cells? Efflux_Assay->Result_Efflux Mech_Efflux Mechanism: Drug Efflux Result_Efflux->Mech_Efflux Yes End Combine NBIF with pathway-specific inhibitor Mech_Bypass->End Mech_Efflux->End

References

troubleshooting Neobavaisoflavone instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neobavaisoflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges related to its stability in solution.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Q1: I am observing inconsistent or lower-than-expected bioactivity of my this compound solution over time. What could be the cause?

A1: This issue is likely due to the degradation of this compound in your experimental solution. Like many isoflavones, this compound is susceptible to degradation under certain conditions. The primary factors influencing its stability are the solvent used, pH of the solution, storage temperature, and exposure to light and oxygen.

Troubleshooting Steps:

  • Review Your Solvent Choice: this compound is sparingly soluble in aqueous solutions. For stock solutions, it is best to use organic solvents such as DMSO, DMF, or ethanol.[1] Prepare high-concentration stock solutions and dilute them to your final experimental concentration immediately before use.

  • Check the pH of Your Medium: Isoflavones are generally more stable in acidic to neutral pH and can degrade in alkaline conditions. If your experimental medium has a high pH, consider adjusting it if your experimental design allows.

  • Control the Temperature: Higher temperatures accelerate the degradation of isoflavones.[2] Always store stock solutions at or below -20°C. For long-term storage (up to one year), -80°C is recommended.[1] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.

  • Protect from Light: Exposure to UV-Vis light can cause photodegradation of flavonoids. Store your solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.

  • Minimize Oxygen Exposure: The presence of oxygen can lead to oxidative degradation. While it is difficult to eliminate oxygen completely, preparing fresh solutions and minimizing headspace in your storage vials can help.

Q2: I see a precipitate forming in my aqueous experimental medium after adding this compound from a stock solution. How can I resolve this?

A2: Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment to a level below its solubility threshold in your specific medium.

  • Use a Co-solvent: If your experimental protocol allows, the inclusion of a small percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous solution can help maintain the solubility of this compound. However, be mindful of the potential effects of the co-solvent on your biological system and include appropriate vehicle controls in your experiments.

  • Sonication: Gentle sonication of the solution after dilution may help to dissolve small amounts of precipitate, but this is often a temporary solution if the compound is supersaturated.

Q3: My HPLC analysis of this compound shows multiple peaks, even in a freshly prepared standard solution. What is happening?

A3: This could be due to a few factors related to your analytical method or the purity of the compound.

Troubleshooting Steps:

  • Verify Compound Purity: Ensure the this compound you are using is of high purity. Check the certificate of analysis provided by the supplier.

  • Optimize HPLC Method: Isoflavones can interact with the stationary phase of the HPLC column, leading to peak tailing or splitting. Ensure your mobile phase is appropriate. Often, the addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape for phenolic compounds.[3]

  • Check for On-Column Degradation: If the mobile phase is too basic, degradation can occur on the column. Ensure the pH of your mobile phase is compatible with the stability of this compound.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1] Other organic solvents like dimethylformamide (DMF) and ethanol can also be used.

Q: How should I store this compound powder and stock solutions?

A: this compound powder should be stored desiccated at -20°C for long-term stability (up to 3 years). Stock solutions in an organic solvent should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year). It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q: How stable is this compound in aqueous solutions for cell culture experiments?

A: The stability of this compound in aqueous solutions, such as cell culture media, is limited. It is strongly recommended to prepare fresh working solutions from your frozen stock for each experiment. Do not store this compound in aqueous buffers for extended periods.

Q: What are the main factors that cause this compound to degrade?

A: The primary factors contributing to the degradation of this compound are alkaline pH, elevated temperatures, and exposure to light. Oxidation can also occur, especially in the presence of metal ions.

Q: Are there any known degradation products of this compound?

A: While specific degradation products in solution over time are not well-documented in the literature, studies on the mass spectrometry of this compound have identified characteristic fragmentation patterns. In general, degradation of flavonoids can involve cleavage of the C-ring and modifications to the hydroxyl and prenyl groups.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO≥ 31 mg/mLBiopurify
DMF20 mg/mLCayman Chemical
Ethanol1 mg/mLCayman Chemical
DMF:PBS (pH 7.2) (1:4)0.1 mg/mLCayman Chemical

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid Powder-20°CUp to 3 yearsSelleck Chem
Stock Solution in Solvent-20°CUp to 1 monthSelleck Chem
Stock Solution in Solvent-80°CUp to 1 yearSelleck Chem
Aqueous Working SolutionRoom Temperature or 37°CPrepare fresh for each useGeneral Best Practice

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly and/or sonicate gently in a water bath until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, light-protecting (amber) microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in an Aqueous Medium by HPLC

  • Objective: To determine the stability of this compound in a specific aqueous buffer or cell culture medium over time.

  • Materials: this compound stock solution, the aqueous medium of interest, HPLC system with a UV detector, C18 column.

  • Procedure:

    • Prepare a fresh working solution of this compound in the aqueous medium at the desired final concentration.

    • Immediately after preparation (t=0), take an aliquot of the solution and inject it into the HPLC system to determine the initial peak area of this compound.

    • Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them by HPLC.

    • Record the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.

    • Plot the percentage of this compound remaining versus time to determine its stability profile under your specific experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing prep_stock Prepare High-Concentration Stock (e.g., 10 mM in DMSO) aliquot_store Aliquot into Single-Use Tubes and Store at -80°C prep_stock->aliquot_store prep_working Prepare Fresh Working Solution in Aqueous Medium aliquot_store->prep_working t0_hplc Analyze at t=0 by HPLC prep_working->t0_hplc incubate Incubate under Experimental Conditions (e.g., 37°C) prep_working->incubate time_points Withdraw Aliquots at Various Time Points incubate->time_points hplc_analysis Analyze Aliquots by HPLC time_points->hplc_analysis data_analysis Calculate % Remaining and Plot vs. Time hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability.

neobavaisoflavone_signaling Key Signaling Pathways Modulated by this compound cluster_akt Akt/GSK-3β Pathway cluster_mek MEK/ERK Pathway cluster_nfkb NF-κB Pathway akt Akt gsk3b GSK-3β akt->gsk3b mek MEK erk ERK mek->erk nfkb NF-κB inflammation Inflammatory Response nfkb->inflammation This compound This compound This compound->akt This compound->mek This compound->nfkb

Caption: this compound's impact on major signaling pathways.

References

Technical Support Center: Investigating Neobavaisoflavone-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the potential hepatotoxicity of Neobavaisoflavone, particularly at high doses. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our HepG2 cell line even at low concentrations of this compound. Is this expected?

A1: Yes, this compound has been shown to decrease cell viability in a dose-dependent manner. While the primary mechanism of hepatotoxicity involves PPARα inhibition, direct cytotoxic effects can be observed. The sensitivity of your HepG2 cells may vary based on culture conditions and passage number. We recommend performing a dose-response curve to determine the IC50 value in your specific cell line and comparing it with published data. If you observe extreme sensitivity, consider the troubleshooting guide for potential experimental artifacts.

Q2: Our in vivo study in mice shows elevated ALT and AST levels after high-dose this compound administration, but the histological changes in the liver are minimal. How should we interpret this?

A2: Elevated serum ALT and AST are sensitive biomarkers of hepatocellular injury.[1] It is possible to see biochemical changes before significant morphological changes are apparent in histology, especially in acute or sub-acute studies. The duration of this compound exposure may not have been sufficient to induce extensive necrosis or steatosis. Consider extending the treatment period or increasing the dose to observe more pronounced histological findings. Also, ensure that the method of euthanasia and tissue collection is optimized to prevent artifacts.

Q3: We are trying to measure oxidative stress in response to this compound treatment but are getting inconsistent results for ROS levels. What could be the issue?

A3: Measurement of reactive oxygen species (ROS) can be challenging due to their transient nature. Inconsistent results can arise from several factors:

  • Probe Selection and Handling: Ensure the fluorescent probe you are using (e.g., DCFH-DA) is fresh and protected from light.

  • Timing of Measurement: ROS production can be an early event. Perform a time-course experiment to identify the peak of ROS production after this compound treatment.

  • Cell Density: Over-confluent cells can experience stress, leading to baseline ROS production. Ensure consistent cell seeding density.

  • Instrumentation: Ensure your plate reader or flow cytometer is calibrated and settings are optimized for the specific probe.

Refer to the detailed "Reactive Oxygen Species (ROS) Measurement" protocol and the troubleshooting guide for more specific guidance.

Q4: We are investigating the effect of this compound on mitochondrial membrane potential (MMP) and see a rapid drop. Is this a primary or secondary effect?

A4: A decrease in mitochondrial membrane potential is a key indicator of mitochondrial dysfunction, which is implicated in this compound-induced hepatotoxicity.[2] This is likely a direct consequence of the induced oxidative stress. Oxidative damage to mitochondrial components can lead to the opening of the mitochondrial permeability transition pore (mPTP) and subsequent depolarization. To confirm the sequence of events, you can perform a time-course experiment measuring both ROS production and MMP changes simultaneously.

Q5: Can the hepatotoxic effects of this compound be mitigated?

A5: Research suggests that the hepatotoxicity of this compound is linked to the inhibition of PPARα.[3] Activation of PPARα using an agonist like fenofibrate has been shown to attenuate this compound-induced hepatic steatosis and oxidative stress.[3] Therefore, co-treatment with a PPARα agonist could be a potential strategy to mitigate the observed hepatotoxicity in your experimental models.

Troubleshooting Guides

Troubleshooting: In Vitro Cell Viability Assays (e.g., MTT)
Problem Possible Cause Solution
High variability between replicate wells Uneven cell seeding; Pipetting errors; Edge effects in the microplate.Ensure a homogenous cell suspension before seeding; Use a multichannel pipette for consistency; Avoid using the outer wells of the plate or fill them with sterile PBS.
Low signal or absorbance readings Insufficient cell number; Low metabolic activity; Incorrect wavelength reading.Optimize cell seeding density; Ensure cells are in the logarithmic growth phase; Verify the correct absorbance wavelength for the formazan product (typically 570 nm).
Unexpectedly high cell viability at high concentrations This compound precipitation at high concentrations; Interference of this compound with the assay.Check for compound precipitation under a microscope; Run a cell-free control with this compound and the assay reagent to check for direct interaction.
Troubleshooting: In Vivo Hepatotoxicity Studies
Problem Possible Cause Solution
High mortality in the high-dose group The dose is too high for the selected animal strain or age; Acute toxicity unrelated to hepatotoxicity.Perform a dose-range finding study to determine the maximum tolerated dose (MTD); Monitor animals closely for signs of distress and consider humane endpoints.
No significant change in liver enzymes Insufficient dose or duration of treatment; Low bioavailability of this compound in your formulation.Increase the dose or extend the treatment period; Analyze the plasma concentration of this compound to confirm exposure.
Artifacts in liver histology Improper tissue fixation; Delayed time between euthanasia and tissue fixation.Use 10% neutral buffered formalin for fixation; Perfuse the liver with saline before fixation to remove blood; Minimize the time between euthanasia and tissue collection.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in HepG2 Cells

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
1085.3 ± 4.1
2562.1 ± 3.5
5045.8 ± 2.9
10025.4 ± 2.1
IC50 ~40 µM

Note: Data are illustrative and should be confirmed in your experimental system.

Table 2: Effect of this compound on Liver Function Markers in Mice ( illustrative data)

Treatment GroupDose (mg/kg)Serum ALT (U/L) (Mean ± SD)Serum AST (U/L) (Mean ± SD)
Vehicle Control042.5 ± 8.3110.2 ± 15.7
This compound50125.8 ± 20.1280.4 ± 35.2
This compound100250.3 ± 35.6550.9 ± 60.8

Note: Data are illustrative and based on typical findings in drug-induced liver injury models.

Table 3: Effect of this compound on Oxidative Stress and Mitochondrial Function In Vitro (illustrative data)

ParameterControlThis compound (50 µM)
Relative ROS Levels (%) 100 ± 10.5250.2 ± 25.8
MDA Levels (nmol/mg protein) 1.5 ± 0.34.2 ± 0.7
SOD Activity (U/mg protein) 120.4 ± 15.265.8 ± 9.7
Mitochondrial Membrane Potential (% Depolarized Cells) 5.2 ± 1.545.6 ± 5.8

Note: Data are illustrative and should be determined empirically.

Signaling Pathways and Experimental Workflows

Neobavaisoflavone_Hepatotoxicity_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound (High Dose) PPARa_RXR_inactive PPARα-RXR Heterodimer This compound->PPARa_RXR_inactive Inhibits Nuclear Translocation PPARa_RXR_active PPARα-RXR Heterodimer PPARa_RXR_inactive->PPARa_RXR_active Blocked ROS ↑ Reactive Oxygen Species (ROS) Mito Mitochondrial Dysfunction ROS->Mito Causes Lipid_Metabolism Fatty Acid Metabolism Genes (e.g., CPT1) Lipid_Accumulation Lipid Accumulation Lipid_Metabolism->Lipid_Accumulation Leads to Lipid_Accumulation->ROS Induces PPRE PPRE PPARa_RXR_active->PPRE Binds to PPRE->Lipid_Metabolism Transcription MMP ↓ Mitochondrial Membrane Potential Mito->MMP Results in Hepatotoxicity Hepatotoxicity MMP->Hepatotoxicity Hepatotoxicity

Caption: this compound-induced hepatotoxicity signaling pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., high variability, no effect) Check_Reagents Check Reagent Quality (e.g., compound purity, probe viability) Start->Check_Reagents Decision1 Reagents OK? Check_Reagents->Decision1 Check_Protocol Review Experimental Protocol (e.g., concentrations, incubation times) Decision2 Protocol Followed Correctly? Check_Protocol->Decision2 Check_Cells Assess Cell Health & Culture Conditions (e.g., passage number, confluency) Decision3 Cells Healthy? Check_Cells->Decision3 Decision1->Check_Protocol Yes Replace_Reagents Replace/Re-validate Reagents Decision1->Replace_Reagents No Decision2->Check_Cells Yes Revise_Protocol Revise Protocol/Optimize Parameters Decision2->Revise_Protocol No Culture_New_Cells Start a New Culture/Check for Contamination Decision3->Culture_New_Cells No Repeat_Experiment Repeat Experiment Decision3->Repeat_Experiment Yes Replace_Reagents->Repeat_Experiment Revise_Protocol->Repeat_Experiment Culture_New_Cells->Repeat_Experiment

References

Technical Support Center: Refining HPLC Methods for Neobavaisoflavone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Neobavaisoflavone using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable guidance for method refinement.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A common and effective starting point is using a reversed-phase C18 column.[1][2] A gradient elution with a mobile phase consisting of acetonitrile and water, often with a small amount of acid like trifluoroacetic acid or formic acid to improve peak shape, is recommended.[1][3] Detection is typically performed using a UV detector set around 250-254 nm.[1]

Q2: How can I extract this compound from a complex matrix like Psoralea corylifolia seeds?

A widely used method is ultrasonic or reflux extraction with an organic solvent. Methanol or ethanol are common choices. For instance, refluxing the powdered seeds with ethanol for one hour or using ultrasonic extraction with methanol for 30 minutes have proven effective. After extraction, the solution should be filtered through a 0.45 µm membrane filter before injection into the HPLC system.

Q3: My this compound peak is tailing. What are the likely causes and solutions?

Peak tailing for phenolic compounds like this compound is often due to secondary interactions with residual silanol groups on the silica-based column packing.

  • Cause: The mobile phase pH may be inappropriate, causing partial ionization of the analyte.

  • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound. Adding an acidifier like 0.05% trifluoroacetic acid or 0.1% formic acid can suppress silanol activity and improve peak symmetry.

  • Cause: The column may be degrading, or the inlet frit is blocked.

  • Solution: Try flushing the column or replacing the frit. If the problem persists, the column may need to be replaced. Using a guard column can help prolong the life of your analytical column.

Q4: I am observing baseline noise or drift. How can I resolve this?

Baseline issues can stem from several sources, including the mobile phase, detector, or pump.

  • Mobile Phase: Ensure all mobile phase components are miscible, properly degassed, and of high purity (HPLC grade). Contamination in the solvents is a frequent cause of baseline noise.

  • Detector: The detector lamp may be failing, or the flow cell could be contaminated. Check the lamp's energy and clean the flow cell if necessary.

  • System Leaks: Check for any loose fittings throughout the system, as leaks can cause pressure fluctuations that manifest as baseline noise.

Q5: My retention times are shifting between injections. What should I check?

Inconsistent retention times can compromise the reliability of your quantification.

  • Column Equilibration: Ensure the column is sufficiently equilibrated between gradient runs. A common practice is to equilibrate for 5-10 column volumes.

  • Mobile Phase Composition: If preparing the mobile phase manually, ensure the composition is consistent. Premixing large batches can help. Also, check for solvent evaporation, which can alter the mobile phase ratio over time.

  • Temperature Fluctuation: Column temperature can significantly impact retention time. Using a column oven to maintain a constant temperature (e.g., 30°C or 35°C) is crucial for reproducibility.

  • Pump Performance: Inconsistent pump flow can lead to retention time drift. Check for air bubbles in the pump head and ensure the pump seals are in good condition.

Troubleshooting Guide: Common HPLC Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered during this compound analysis.

Problem Potential Cause Recommended Solution Citation
Poor Peak Resolution Inadequate separation from other components.1. Optimize Gradient: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. 2. Change Mobile Phase: Modify the mobile phase composition or try a different organic modifier (e.g., methanol instead of acetonitrile). 3. Change Column: Switch to a column with a different selectivity or a smaller particle size for higher efficiency.
Low Sensitivity / Small Peaks Low analyte concentration or incorrect detector settings.1. Increase Injection Volume: Carefully increase the injection volume, but be aware of potential peak distortion. 2. Concentrate Sample: If possible, concentrate the sample before injection. 3. Check Wavelength: Ensure the UV detector is set to the absorbance maximum for this compound (~250-254 nm).
Split or Double Peaks Column contamination, channel in column packing, or sample solvent issue.1. Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. 2. Clean Column: Flush the column with a strong solvent to remove contaminants. Backflushing may also be effective. 3. Replace Column: If the column bed has been compromised (channeled), it will need to be replaced.
High Backpressure Blockage in the system.1. Isolate the Source: Systematically disconnect components (detector, column, guard column) to identify where the blockage is occurring. 2. Check Frits/Filters: A common cause is a blocked column inlet frit or an inline filter. Replace if necessary. 3. Column Obstruction: If the column is the source, try backflushing it. If this fails, the column may need replacement.

Experimental Protocols

Protocol 1: Gradient HPLC Method for this compound Quantification

This protocol is adapted from a method developed for the quantification of multiple flavonoids in Psoralea corylifolia.

1. Sample Preparation (from Psoralea corylifolia seeds): a. Pulverize seeds and screen through a 60-mesh sieve. b. Weigh 0.1 g of the powder and add 50 mL of ethanol. c. Extract by refluxing for 1 hour. d. Cool the extract to room temperature and filter. e. Evaporate the filtrate to dryness over a water bath. f. Reconstitute the residue in methanol and dilute to a final volume of 10 mL. g. Filter the final solution through a 0.45 µm membrane filter before injection.

2. Standard Preparation: a. Prepare a stock solution of this compound standard (e.g., 0.5 mg/mL) in methanol. b. Create a series of working standards by diluting the stock solution to cover the desired linear range (e.g., 0.75-12.00 µg/ml).

3. Chromatographic Conditions:

  • HPLC System: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.

  • Column: Purospher C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0–10 min: 10%–45% B

    • 10–50 min: 45%–80% B

    • 50–55 min: 80%–90% B

    • 55–60 min: 90%–10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following table summarizes parameters from different published HPLC methods for this compound analysis, allowing for easy comparison.

Parameter Method 1 Method 2
Column WondaSil® C18 (150 x 4.6 mm, 5 µm)Purospher C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.05% Trifluoroacetic Acid in WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Elution Type GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 254 nm250 nm
Column Temperature 30°C35°C
Injection Volume 20 µL10 µL
Linear Range 0.75 - 12.00 µg/mLNot specified
Reference

Visualized Workflows and Logic

G Diagram 1: General Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Collect & Pulverize Plant Material Extract Solvent Extraction (e.g., Ethanol Reflux) Sample->Extract Filter_Evap Filter & Evaporate Extract->Filter_Evap Reconstitute Reconstitute in Solvent & Filter (0.45 µm) Filter_Evap->Reconstitute Inject Inject Sample/Standard into HPLC System Reconstitute->Inject Standard Prepare Stock & Working Standard Solutions Standard->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (~250 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify this compound in Sample Integrate->Quantify Calibrate Create Calibration Curve from Standards Calibrate->Quantify

Caption: Diagram 1: General Experimental Workflow for this compound Quantification.

G Diagram 2: Troubleshooting Logic for Poor Peak Shape cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks Start Problem: Poor Peak Shape Cause_Tailing Potential Cause? Start->Cause_Tailing Tailing? Cause_Fronting Potential Cause? Start->Cause_Fronting Fronting? Cause_Split Potential Cause? Start->Cause_Split Splitting? Sol_pH Adjust Mobile Phase pH (Add 0.1% Formic Acid) Cause_Tailing->Sol_pH Secondary Interactions Sol_Column Use End-Capped Column Cause_Tailing->Sol_Column Silanol Activity Sol_Contam Flush or Replace Column/ Guard Column Cause_Tailing->Sol_Contam Column Degradation Sol_Overload Dilute Sample Cause_Fronting->Sol_Overload Column Overload Sol_Solvent Dissolve Sample in Initial Mobile Phase Cause_Fronting->Sol_Solvent Sample Solvent Too Strong Sol_Frit Replace Inlet Frit Cause_Split->Sol_Frit Blocked Frit Sol_Channel Replace Column Cause_Split->Sol_Channel Channeled Column Bed

Caption: Diagram 2: Troubleshooting Logic for Poor Peak Shape.

References

optimizing incubation time for Neobavaisoflavone in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Neobavaisoflavone (NBIF) in cell-based assays. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a prenylated isoflavone isolated from the plant Psoralea corylifolia. It is recognized for a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2][3][4] Its mechanism of action often involves the modulation of key cellular signaling pathways.

Q2: What is the primary mechanism of action for this compound's anti-inflammatory effects?

This compound exerts its anti-inflammatory effects primarily by suppressing the activation of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[1] It inhibits the nuclear translocation of the NF-κB p65 subunit, which in turn downregulates the expression of pro-inflammatory mediators like iNOS, COX-2, and cytokines such as TNF-α, IL-6, and IL-1β.

Q3: In which cell lines has this compound been tested?

This compound has been studied in a variety of cell lines to investigate its different biological effects. These include:

  • RAW264.7 (murine macrophages): For studying anti-inflammatory activity.

  • LNCaP (prostate cancer cells): For investigating apoptosis and anti-cancer effects.

  • U-87 MG (glioblastoma cells) and SW1783 (anaplastic astrocytoma cells): For assessing anti-cancer and chemosensitizing properties.

  • N9 and N2a-APP69 (microglial and neuronal cells): For evaluating neuroprotective effects.

Q4: What is a typical concentration range and incubation time for this compound in cell-based assays?

The effective concentration and incubation time are highly dependent on the cell type and the specific endpoint being measured. Based on published studies, concentrations typically range from 1 µM to 100 µM . Incubation times commonly reported are 24, 48, or 72 hours . It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental model.

Optimizing Incubation Time: A Step-by-Step Guide

Determining the correct incubation time is critical for observing the desired biological effect without inducing unwanted cytotoxicity.

Q5: How do I determine the optimal incubation time for my experiment?

Follow a systematic approach involving a time-course experiment coupled with a dose-response analysis.

  • Initial Range Finding (24h): Start with a 24-hour incubation period. Test a broad range of this compound concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM) to identify a preliminary effective concentration range for your specific assay (e.g., inhibition of NO production, reduction in cell viability).

  • Time-Course Experiment: Select two or three effective concentrations from your initial screen. Then, perform a time-course experiment by incubating the cells for multiple durations (e.g., 12h, 24h, 48h, 72h).

  • Assess Cell Viability: At each time point, it is essential to measure cell viability (e.g., using an MTT or WST-1 assay) in parallel with your primary functional assay. This helps distinguish a specific biological effect from general cytotoxicity.

  • Analyze Endpoint: Measure your specific experimental endpoint at each time point (e.g., cytokine levels by ELISA, protein phosphorylation by Western Blot).

  • Select Optimal Time: The optimal incubation time is the duration that provides a robust and significant effect on your target of interest while maintaining a high level of cell viability (>80-90%).

G cluster_workflow Workflow for Optimizing Incubation Time A Step 1: Initial Dose-Response (Broad Concentration Range at 24h) B Step 2: Time-Course Experiment (Select 2-3 concentrations, test at 12h, 24h, 48h, 72h) A->B C Step 3: Parallel Viability Assay (e.g., MTT / WST-1 at each time point) B->C D Step 4: Endpoint Analysis (Measure functional outcome at each time point) B->D E Step 5: Select Optimal Time (Robust effect with high cell viability) C->E D->E G cluster_troubleshooting Troubleshooting Flowchart Start Unexpected Result (Low Activity or High Toxicity) CheckSolubility Is the compound fully dissolved in the final medium? Start->CheckSolubility CheckVehicle Did the Vehicle Control show toxicity? Start->CheckVehicle CheckSolubility->CheckVehicle Yes SolubilityIssue Solution: Prepare fresh stock, ensure final DMSO <0.1%, visually inspect. CheckSolubility->SolubilityIssue No CheckTime Was a time-course experiment performed? CheckVehicle->CheckTime No VehicleIssue Solution: Reduce final DMSO concentration. CheckVehicle->VehicleIssue Yes TimeIssue Solution: Perform time-course (e.g., 12h, 24h, 48h) to find optimal window. CheckTime->TimeIssue No SensitivityIssue Problem may be cell line sensitivity or compound instability. Consider dose-response curve. CheckTime->SensitivityIssue Yes G cluster_pathway This compound (NBIF) Inhibition of NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa IκBα IkBa->p_IkBa p65p50 NF-κB (p65/p50) p_p65p50 p-NF-κB (p65/p50) p65p50->p_p65p50 p_IkBa->p_p65p50 Releases Nucleus Nucleus p_p65p50->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Activates Transcription NBIF This compound NBIF->IKK Inhibits

References

Technical Support Center: Managing Off-Target Effects of Neobavaisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical support center for Neobavaisoflavone. This resource is for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you manage potential off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary activities of this compound (NBIF) that I should be aware of in my experiments?

A1: this compound is a bioactive isoflavone with several well-documented activities. Depending on your research focus, these could be considered on-target or off-target effects. Key activities include:

  • Anti-inflammatory effects: NBIF inhibits the production of inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[1][2][3]. This is primarily achieved by suppressing the activation of NF-κB and MAPK signaling pathways[1][2].

  • Anti-cancer effects: NBIF has been shown to decrease cell viability and induce apoptosis in various cancer cell lines, including prostate cancer, glioblastoma, and non-small-cell lung cancer. This is associated with the inhibition of pathways like STAT3 and modulation of apoptosis-related proteins like Bcl-2 and Bax.

  • Inhibition of melanogenesis: NBIF can reduce melanin synthesis by regulating the Akt/GSK-3β and MEK/ERK signaling pathways.

  • Neuroprotective effects: Studies suggest NBIF can ameliorate brain damage and memory deficits in models of Alzheimer's disease by regulating SIRT1 signaling.

  • Inhibition of DNA polymerase: NBIF has been reported to inhibit DNA polymerase activity.

Q2: I am observing higher-than-expected cytotoxicity in my cell-based assay. Could this be an off-target effect of this compound?

A2: Yes, cytotoxicity can be a significant off-target effect, especially at higher concentrations. The cytotoxic profile of NBIF varies between cell lines. It is crucial to determine the cytotoxic concentration range for your specific cell line and use concentrations well below the toxic threshold for your functional assays.

Q3: How can I distinguish between on-target and off-target effects of this compound in my experiment?

A3: Distinguishing between on- and off-target effects is a critical aspect of validating your results. Here are a few strategies:

  • Use a structurally related inactive analog: If available, a similar compound that does not engage your target but reproduces the observed phenotype would suggest an off-target effect.

  • Employ a structurally different compound with the same target: If another compound with a different chemical structure that targets the same pathway produces the same result, it strengthens the evidence for an on-target effect.

  • Perform target knockdown/knockout experiments: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your target protein can help verify if the observed effect of NBIF is dependent on that target.

  • Dose-response analysis: Characterize the concentration at which NBIF elicits your desired on-target effect versus the concentration that causes the suspected off-target effect. A significant separation between these concentrations can help in designing experiments that minimize off-target interference.

Troubleshooting Guides

Problem 1: High background or unexpected cell death in my cell culture.

Possible Cause: General cytotoxicity due to off-target effects of this compound.

Troubleshooting Steps:

  • Determine the Cytotoxic Concentration:

    • Perform a cytotoxicity assay (e.g., MTT, WST-1, or LDH release assay) to determine the CC50 (50% cytotoxic concentration) of this compound in your specific cell line.

    • Ensure that the concentrations used in your functional experiments are significantly lower than the CC50 value.

  • Optimize Compound Concentration:

    • Run a dose-response curve for your intended biological effect to identify the lowest effective concentration.

    • If the effective concentration is close to the cytotoxic concentration, consider optimizing your assay to enhance sensitivity.

  • Vehicle Control:

    • This compound is often dissolved in DMSO. Ensure you have a vehicle control (cells treated with the same concentration of DMSO without NBIF) to rule out solvent-induced toxicity.

Problem 2: My experimental results are inconsistent or not reproducible.

Possible Cause: Issues with this compound solubility or stability in the cell culture medium.

Troubleshooting Steps:

  • Ensure Complete Solubilization:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.

    • When preparing your working concentrations, ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all experimental groups.

    • Visually inspect your final solution for any precipitates.

  • Assess Compound Stability:

    • This compound, like many small molecules, can degrade in aqueous solutions over time, especially at 37°C.

    • Prepare fresh dilutions of this compound for each experiment from a frozen stock.

    • Consider the duration of your experiment and whether the compound's stability might be a factor. For long-term experiments, replenishing the medium with a fresh compound may be necessary.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayIncubation Time (hours)Observed EffectReference
U-87 MG (human glioblastoma)WST-148Significant decrease in viability from 1 µM to 100 µM.
NHA (normal human astrocytes)WST-148Significant viability reduction at 75 µM and 100 µM.
SW1783 (human anaplastic astrocytoma)WST-148Significant viability decrease at ≥10 µM.
RAW264.7 (murine macrophages)MTT/LDHNot specifiedNo toxicity observed at concentrations up to 100 µM.

Table 2: Effective Concentrations of this compound in In Vitro Assays

Cell LineAssayEffective Concentration RangeObserved EffectReference
RAW264.7Anti-inflammatory (LPS-induced)0.01 µM - 1 µMInhibition of NO and pro-inflammatory cytokine production.
LNCaP (human prostate cancer)Apoptosis (with TRAIL)50 µMEnhanced TRAIL-mediated apoptosis.
B16F10 (murine melanoma)Anti-melanogenesis10 µM - 50 µMReduction in melanin synthesis.
PC-9, H460, A549 (human NSCLC)Anti-proliferation/ApoptosisDose-dependentDecreased cell viability and induced apoptosis.

Experimental Protocols

Protocol 1: WST-1 Cell Viability Assay

This protocol is adapted from studies on this compound's effect on glioblastoma and astrocyte cell lines.

Materials:

  • Cells of interest (e.g., U-87 MG, NHA)

  • Complete cell culture medium

  • This compound (NBIF) stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of NBIF in a complete culture medium from the stock solution.

    • Also, prepare a vehicle control with the same final concentration of DMSO as the highest NBIF concentration.

    • Remove the old medium from the cells and add the prepared NBIF dilutions and controls.

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • WST-1 Assay:

    • Add WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of NBIF concentration to determine the CC50 value.

Protocol 2: Anti-Inflammatory Assay in RAW264.7 Macrophages

This protocol is based on studies investigating the anti-inflammatory effects of this compound.

Materials:

  • RAW264.7 cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound (NBIF) stock solution

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 24-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of NBIF (e.g., 0.01, 0.1, 1 µM) for a specified time (e.g., 1 hour). Include a vehicle control.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 62.5 ng/mL) for 24 hours. Include a negative control (cells with no LPS or NBIF) and a positive control (cells with LPS and vehicle).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement:

    • Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the collected supernatants, following the manufacturer's protocol.

  • Cytokine Measurement:

    • Use specific ELISA kits to quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants, according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the levels of NO and cytokines in the NBIF-treated groups to the LPS-only positive control to determine the inhibitory effect of NBIF.

Visualizations

experimental_workflow Experimental Workflow for Assessing Off-Target Cytotoxicity cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Troubleshooting start Start: Hypothesis on NBIF Bioactivity determine_cell_line Select Appropriate Cell Line start->determine_cell_line cytotoxicity_assay Perform Cytotoxicity Assay (e.g., WST-1) Determine CC50 determine_cell_line->cytotoxicity_assay dose_response Conduct Dose-Response for On-Target Effect Determine EC50 cytotoxicity_assay->dose_response functional_assay Perform Functional Assay at Non-Toxic Concentrations dose_response->functional_assay analyze_results Analyze and Interpret Data functional_assay->analyze_results troubleshoot Troubleshoot Unexpected Results (e.g., high cytotoxicity, no effect) analyze_results->troubleshoot If unexpected end Conclusion on NBIF Effect analyze_results->end If expected troubleshoot->cytotoxicity_assay Re-evaluate concentrations signaling_pathway Simplified Overview of Signaling Pathways Modulated by this compound cluster_inflammatory Anti-Inflammatory Effects cluster_cancer Anti-Cancer Effects cluster_melanogenesis Melanogenesis Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines STAT3 STAT3 Pathway Apoptosis Apoptosis STAT3->Apoptosis Akt_GSK3b Akt/GSK-3β Pathway Melanin Melanin Synthesis Akt_GSK3b->Melanin MEK_ERK MEK/ERK Pathway MEK_ERK->Melanin NBIF This compound NBIF->MAPK NBIF->NFkB NBIF->STAT3 NBIF->Apoptosis NBIF->Akt_GSK3b NBIF->MEK_ERK

References

Technical Support Center: Troubleshooting Variability in Neobavaisoflavone Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neobavaisoflavone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and troubleshooting variability in experimental results when working with this compound.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: My this compound solution appears cloudy or has precipitates. What should I do?

A1: this compound has limited aqueous solubility. Precipitation is a common issue that can lead to significant variability in your results. Here are some key steps to address this:

  • Use the Right Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1]

  • Fresh DMSO is Crucial: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Moisture-laden DMSO will significantly reduce the solubility of this compound.[1] Always use fresh, anhydrous DMSO to prepare your stock solutions.

  • Proper Dissolution Technique: To ensure complete dissolution, vortex the solution thoroughly. Gentle warming in a 37°C water bath can also aid in dissolving the compound. Visually inspect the solution to ensure no solid particles remain before making further dilutions.

  • Avoid Aqueous Stock Solutions: Do not prepare high-concentration stock solutions in aqueous buffers, as this compound will likely precipitate.

Q2: What is the recommended method for preparing a this compound stock solution?

A2: Preparing a stable and accurate stock solution is the first critical step for reproducible experiments.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolution in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve your target concentration (e.g., 10 mM, 20 mM).

  • Mixing: Vortex the solution extensively until the powder is fully dissolved. Sonication can be used to aid dissolution if needed.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light, as flavonoids can be light-sensitive.

Experimental Design and Execution

Q3: I am observing inconsistent results in my cell-based assays. What are the potential causes?

A3: Variability in cell-based assays can arise from several factors:

  • Inconsistent Final DMSO Concentration: Ensure that the final concentration of DMSO is consistent across all wells, including vehicle controls. High concentrations of DMSO can be toxic to cells and affect experimental outcomes.[2]

  • Cell Seeding Density: Use a consistent and optimal cell seeding density for your specific cell line and assay duration. Over- or under-confluent cells can respond differently to treatment.

  • Incubation Time: The duration of this compound treatment can significantly impact the results. Optimize the incubation time for your specific experimental endpoint.

  • Compound Stability in Media: The stability of this compound in cell culture media over long incubation periods can vary. It is advisable to perform stability tests if you are conducting experiments over several days.

Q4: What is a typical effective concentration range for this compound in in vitro experiments?

A4: The optimal concentration of this compound is highly dependent on the cell line and the biological endpoint being investigated. Based on published studies, a good starting point for dose-response experiments is a range from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 50 µM or 100 µM).[3][4] It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Data Interpretation and Specific Assays

Q5: My Western blot results for downstream targets of this compound are weak or inconsistent. How can I troubleshoot this?

A5: Weak or inconsistent Western blot signals can be frustrating. Here are some troubleshooting tips:

  • Positive Controls: Always include a positive control to confirm that your antibody and detection system are working correctly.

  • Protein Loading: Ensure you are loading a sufficient amount of protein per lane (typically 20-30 µg for whole-cell extracts).

  • Antibody Dilution: Optimize the dilution of your primary and secondary antibodies. Using an antibody concentration that is too high or too low can lead to poor results.

  • Transfer Efficiency: Verify that your protein transfer from the gel to the membrane was successful using a stain like Ponceau S.

  • Lysis Buffer Composition: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.

Q6: Are there known off-target effects of this compound that could be influencing my results?

A6: While this compound is known to target specific pathways like NF-κB and MAPK, off-target effects are a possibility with any bioactive compound. To minimize the risk of misinterpreting your data:

  • Use the Lowest Effective Concentration: Once the optimal concentration for your on-target effect is determined, use the lowest possible concentration to minimize the likelihood of off-target effects.

  • Control Experiments: Use appropriate negative controls, such as a structurally similar but inactive compound if available, to help differentiate on-target from off-target effects.

  • Phenotypic Confirmation: If possible, use a secondary assay or a different method to confirm the observed phenotype.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO~65 mg/mL (~201 mM)Fresh, anhydrous DMSO is critical for achieving this solubility. Moisture absorption will decrease solubility.
Aqueous BuffersPoorly solubleNot recommended for preparing stock solutions.

Table 2: Effective Concentrations of this compound in Various Cell Lines

Cell LineAssayEffective Concentration RangeReference
RAW264.7Anti-inflammatory0.01 µM - 1 µM
U-87 MG (Glioblastoma)Cell Viability1 µM - 100 µM
SW1783 (Astrocytoma)Cell Viability10 µM - 75 µM
PC-9, H460, A549 (NSCLC)Anti-proliferativeDose-dependent effects observed

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 322.35 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.22 mg of this compound.

  • Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Securely cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to assist dissolution if necessary.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no remaining solid particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Cell Viability Assay (e.g., MTT or WST-1)

Materials:

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Cell viability reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Treatment Dilutions: Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatment and vehicle control wells (typically ≤ 0.1%).

  • Treatment: Remove the overnight medium and add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate and Read: Incubate the plate for the time specified in the reagent protocol and then measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mandatory Visualization

Neobavaisoflavone_Experimental_Workflow General Experimental Workflow for this compound Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (this compound in DMSO) prep_working Prepare Working Solutions (Dilute in Culture Medium) prep_stock->prep_working treatment Treat Cells with this compound and Vehicle Control prep_working->treatment cell_culture Seed Cells cell_culture->treatment incubation Incubate for Optimized Duration treatment->incubation viability Cell Viability Assay (e.g., MTT, WST-1) incubation->viability western Western Blotting (e.g., for p-p65, p-ERK) incubation->western other_assays Other Functional Assays (e.g., ELISA, Flow Cytometry) incubation->other_assays data_analysis Analyze and Interpret Data viability->data_analysis western->data_analysis other_assays->data_analysis troubleshoot Troubleshoot Variability data_analysis->troubleshoot

Caption: A logical workflow for conducting experiments with this compound.

Neobavaisoflavone_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK This compound This compound MAPK p38, JNK, ERK This compound->MAPK NFkappaB p65 This compound->NFkappaB Inhibits Nuclear Translocation MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Cytokines IL-6, IL-1β, TNF-α MAPK->Cytokines iNOS_COX2 iNOS, COX-2 MAPK->iNOS_COX2 IkappaB IκBα IKK->IkappaB NFkappaB->Cytokines NFkappaB->iNOS_COX2

Caption: this compound inhibits inflammatory responses by targeting MAPK and NF-κB pathways.

References

strategies to minimize Neobavaisoflavone degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance to minimize the degradation of Neobavaisoflavone during experimental procedures. By addressing common challenges and providing detailed protocols, we aim to enhance the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound, offering targeted solutions to mitigate degradation.

Q1: My this compound stock solution appears cloudy or precipitated. What should I do?

A1: Cloudiness or precipitation can indicate solubility issues or degradation. Here are some troubleshooting steps:

  • Solvent Choice: this compound has varying solubility in common laboratory solvents. Ensure you are using an appropriate solvent. For stock solutions, dimethyl sulfoxide (DMSO) is recommended due to its high solubilizing capacity for this compound.[1] Ethanol and dimethylformamide (DMF) are also viable options.

  • Concentration: If the concentration is too high for the chosen solvent, precipitation can occur. Refer to the solubility data in Table 1 to ensure you are working within the appropriate concentration range.

  • Storage Conditions: Improper storage can lead to degradation and precipitation. Stock solutions should be stored at -20°C or -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Gentle Warming: If precipitation occurs upon thawing, gentle warming in a water bath (not exceeding 37°C) and vortexing may help redissolve the compound. However, be cautious as excessive heat can accelerate degradation.

Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be due to degradation in the culture media?

A2: Yes, inconsistent results are a strong indicator of compound instability in cell culture media. Several factors can contribute to this:

  • Incubation Time: The stability of this compound in aqueous solutions, including cell culture media, is limited. It is not recommended to store aqueous solutions for more than one day. For longer experiments (e.g., 24-48 hours), consider replenishing the media with freshly diluted this compound at intermediate time points if feasible for your experimental design.

  • Media Components: Components in the culture media, such as serum, can contain enzymes that may metabolize this compound. If your experimental design allows, consider reducing the serum concentration or using serum-free media during the treatment period.

  • pH of Media: The pH of the culture medium can influence the stability of isoflavones. Ensure your media is properly buffered and maintained at the optimal physiological pH for your cells.

  • Light Exposure: Like many phenolic compounds, isoflavones can be sensitive to light. Protect your plates and solutions from direct light exposure by using amber tubes and covering plates with foil.

Q3: How can I assess the stability of this compound in my specific experimental setup?

A3: To empirically determine the stability of this compound under your experimental conditions, you can perform a time-course analysis:

  • Prepare your complete experimental medium containing this compound at the desired final concentration.

  • Incubate the medium under the exact conditions of your experiment (e.g., 37°C, 5% CO2).

  • Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analyze the concentration of the parent this compound in the aliquots using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound over time indicates degradation.

Q4: What are the potential degradation products of this compound, and how can I detect them?

A4: The metabolism of this compound in vivo and in vitro involves several reactions, including glucuronidation, sulfation, hydroxylation, methylation, cyclization, and hydration.[2] These metabolic transformations can be considered forms of degradation in an experimental context. To detect these and other potential degradation products, analytical techniques such as HPLC and LC-MS are essential.[3][4] When analyzing your samples, look for the appearance of new peaks with different retention times from the parent this compound. Mass spectrometry can then be used to identify the mass-to-charge ratio of these new peaks, providing clues to their identity as degradation products.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventApproximate Solubility
DMSO≥ 100 mg/mL
EthanolModerately Soluble
Dimethylformamide (DMF)Moderately Soluble
Aqueous BuffersSparingly Soluble

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder-20°CUp to 3 years
Stock Solution in DMSO-20°CUp to 1 month
Stock Solution in DMSO-80°CUp to 1 year
Aqueous Solutions4°CNot recommended for > 24 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles and light exposure.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium (specific to your cell line)

  • Sterile tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

  • Dispense equal volumes of this solution into multiple sterile tubes, one for each time point.

  • Immediately after preparation (t=0), take an aliquot from one tube for analysis. This will serve as your baseline concentration.

  • Place the remaining tubes in a 37°C, 5% CO2 incubator.

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator and collect an aliquot for analysis.

  • Analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS method.

  • Plot the concentration of this compound as a percentage of the t=0 concentration versus time to visualize the degradation profile.

Visualizations

Neobavaisoflavone_Degradation_Workflow cluster_preparation Solution Preparation cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Degradation start This compound Powder dissolve Dissolve in DMSO start->dissolve stock 10 mM Stock Solution (Aliquot & Store at -80°C) dissolve->stock dilute Dilute in Cell Culture Media stock->dilute incubate Incubate at 37°C (Protect from Light) dilute->incubate analyze Analyze Experimental Endpoint incubate->analyze inconsistent_results Inconsistent Results? incubate->inconsistent_results stability_assay Perform Stability Assay (HPLC/LC-MS) inconsistent_results->stability_assay optimize Optimize Conditions: - Shorter incubation - Fresh media addition - Lower serum stability_assay->optimize optimize->incubate Improved Protocol Neobavaisoflavone_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_cellular_response Cellular Response LPS LPS MAPK MAPKs (JNK, p38, ERK) LPS->MAPK IKK IKK LPS->IKK NB This compound NB->MAPK NFkB_nucleus NF-κB p65 (in Nucleus) NB->NFkB_nucleus Akt Akt NB->Akt Inflammation Inflammation (IL-6, IL-1β, TNF-α) MAPK->Inflammation IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB p65 IkBa->NFkB releases NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammation GSK3b GSK-3β Akt->GSK3b phosphorylates Melanogenesis Melanogenesis GSK3b->Melanogenesis

References

Technical Support Center: Optimizing Nanoemulsion Formulation for Neobavaisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing nanoemulsion formulations for Neobavaisoflavone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound into a nanoemulsion?

A1: this compound, like many flavonoids, has poor water solubility, which can present challenges in achieving high drug loading and long-term stability in aqueous nanoemulsion systems. Key challenges include:

  • Low aqueous solubility: This can lead to drug precipitation or crystallization during formulation or storage.

  • Physical instability: Nanoemulsions are kinetically stable systems, and issues like Ostwald ripening, coalescence, and creaming can occur over time.

  • Excipient selection: Choosing the right combination of oil, surfactant, and co-surfactant is critical to ensure small droplet size, high encapsulation efficiency, and stability.

Q2: What are the critical quality attributes (CQAs) to monitor for a this compound nanoemulsion?

A2: The key quality attributes to monitor during the development and characterization of a this compound nanoemulsion include:

  • Droplet Size and Polydispersity Index (PDI): These are crucial for bioavailability and stability. A smaller droplet size and a narrow PDI are generally desirable.

  • Zeta Potential: This indicates the surface charge of the droplets and is a key predictor of the nanoemulsion's physical stability. A zeta potential of ±30 mV is generally considered sufficient for good stability.[1]

  • Encapsulation Efficiency (EE): This measures the percentage of this compound successfully encapsulated within the nanoemulsion droplets.

  • Drug Loading (DL): This refers to the amount of this compound per unit weight of the nanoemulsion.

  • Physical and Chemical Stability: Assessed over time and under different storage conditions to ensure the formulation remains within acceptable specifications.

Q3: Which preparation method is best for a this compound nanoemulsion: high-energy or low-energy?

A3: The choice between high-energy methods (e.g., high-pressure homogenization, ultrasonication) and low-energy methods (e.g., spontaneous emulsification, phase inversion temperature) depends on the desired scale of production and the specific formulation.

  • High-energy methods are effective for producing nanoemulsions with very small droplet sizes and are scalable for industrial production.

  • Low-energy methods are simpler, require less specialized equipment, and can be advantageous for thermosensitive compounds. Spontaneous emulsification is a viable option for preparing isoflavone nanoemulsions.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Drug Precipitation/Crystallization - Poor solubility of this compound in the selected oil phase.- Surfactant concentration is too low to maintain solubilization upon dilution.- Changes in temperature during storage.- Screen various oils to determine the one with the highest solubilizing capacity for this compound.- Increase the surfactant-to-oil ratio.- Include a co-surfactant to improve drug solubility.- Store the nanoemulsion at a controlled temperature.
Phase Separation or Creaming - Insufficient surfactant concentration.- Droplet coalescence due to low zeta potential.- Ostwald ripening, especially with oils that have some water solubility.- Increase the concentration of the surfactant.- Optimize the formulation to achieve a higher absolute zeta potential (>_30 mV).- Use a combination of surfactants to create a more stable interfacial film.- Select an oil with very low water solubility.
Large Droplet Size and/or High PDI - Inefficient homogenization process (e.g., insufficient pressure or cycles in high-pressure homogenization).- Inappropriate ratio of oil, surfactant, and co-surfactant.- Poor choice of excipients.- Optimize homogenization parameters (increase pressure, number of passes).- Systematically vary the ratios of the formulation components to find the optimal composition.- Screen different surfactants and co-surfactants.
Low Encapsulation Efficiency - Drug partitioning into the external aqueous phase.- Drug leakage from the droplets over time.- Select an oil phase in which this compound is highly soluble.- Optimize the surfactant system to create a stable interfacial layer that prevents drug leakage.

Data Presentation: Illustrative Formulation and Characterization

The following table presents representative data for an isoflavone (genistein) nanoemulsion prepared by spontaneous emulsification, which can serve as a starting point for the formulation of a this compound nanoemulsion.

Formulation Code Oil Phase (5% w/w) Surfactant (Egg Lecithin, 2% w/w) Aqueous Phase (Water, 93% w/w) Mean Droplet Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
GEN-NE-1Medium Chain TriglyceridesEgg LecithinWater235 ± 80.21 ± 0.03-35.2 ± 2.1~100
GEN-NE-2OctyldodecanolEgg LecithinWater275 ± 120.25 ± 0.04-38.5 ± 2.5~100

Data is illustrative and based on studies with the isoflavone genistein.[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion by Spontaneous Emulsification

Materials:

  • This compound

  • Oil (e.g., Medium Chain Triglycerides, Oleic Acid)

  • Surfactant (e.g., Tween 80, Lecithin)

  • Co-surfactant (e.g., Transcutol P, Ethanol)

  • Purified Water

Procedure:

  • Preparation of the Organic Phase: Dissolve this compound and the surfactant in the selected oil. A gentle warming and stirring may be required to ensure complete dissolution.

  • Preparation of the Aqueous Phase: Prepare the aqueous phase, which may contain a hydrophilic surfactant or be composed of purified water alone.

  • Emulsification: Slowly add the organic phase to the aqueous phase under constant magnetic stirring. The spontaneous formation of a nanoemulsion should be observed as a clear or slightly bluish-white liquid.

  • Solvent Evaporation (if applicable): If a volatile co-surfactant like ethanol is used, it can be removed under reduced pressure using a rotary evaporator.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Characterization of this compound Nanoemulsion

1. Droplet Size, PDI, and Zeta Potential Analysis:

  • Dilute the nanoemulsion sample with purified water to an appropriate concentration.

  • Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Perform the measurements in triplicate and report the average values with standard deviation.

2. Encapsulation Efficiency (EE) Determination:

  • Separate the free, unencapsulated this compound from the nanoemulsion. This can be achieved by ultrafiltration or centrifugation.

  • Quantify the amount of free this compound in the aqueous phase using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the EE using the following formula: EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Nanoemulsion Development

G cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_stability Stability Studies F1 Screening of Excipients (Oil, Surfactant, Co-surfactant) F2 Solubility Studies of This compound F1->F2 F3 Construction of Pseudo-ternary Phase Diagrams F2->F3 F4 Preparation of Nanoemulsion (e.g., Spontaneous Emulsification) F3->F4 C1 Droplet Size and PDI (DLS) F4->C1 S1 Thermodynamic Stability F4->S1 C2 Zeta Potential (DLS) C3 Encapsulation Efficiency (HPLC) C4 Morphology (TEM) S2 Long-term Storage Stability

Caption: Experimental workflow for the formulation and characterization of a this compound nanoemulsion.

This compound Nanoemulsion Repression of TGF-β/SMAD Signaling Pathway

G TGFb TGF-β TGFbR TGF-β Receptor Complex (Type I & II) TGFb->TGFbR Binds SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Promotes Neo This compound Nanoemulsion Neo->SMAD23 Inhibits Phosphorylation G cluster_TME Tumor Microenvironment cluster_Immune Anti-Tumor Immunity Treg Regulatory T cells (Tregs) MDSC Myeloid-Derived Suppressor Cells (MDSCs) M2 M2 Macrophage M1 M1 Macrophage NK Natural Killer (NK) Cells Neo This compound Nanoemulsion Neo->Treg Reduces Neo->MDSC Reduces Neo->M2 Promotes switch to M1 Neo->NK Increases

References

Validation & Comparative

Comparative Analysis of Neobavaisoflavone's Anti-Tumor Efficacy Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The quest for novel anti-tumor agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Natural compounds, in particular, have emerged as a promising reservoir of potential therapeutic leads. This guide provides a comparative overview of the anti-tumor effects of Neobavaisoflavone, a flavonoid isolated from Psoralea corylifolia, against established chemotherapeutic agents. The following sections present quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Data Presentation: Efficacy in Non-Small-Cell Lung Cancer (NSCLC)

Direct comparative studies evaluating this compound (NBIF) monotherapy against standard chemotherapeutics in the same experimental setting are limited. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of NBIF and Cisplatin, a standard first-line treatment for NSCLC, in various NSCLC cell lines. It is important to note that these values are derived from separate studies and experimental conditions may vary.

Table 1: IC50 of this compound in NSCLC Cell Lines (48h treatment)

Cell LineIC50 (µM)
PC-914.8
H46016.5
A54918.2
Data extracted from a study on the anti-tumor effects of this compound in NSCLC.

Table 2: Representative IC50 Values of Cisplatin in NSCLC Cell Lines (various treatment durations)

Cell LineIC50 (µM)Citation
A549~9 - 23.6[1][2]
H460~0.33 - 30.4[1][3]
PC-9Not explicitly stated in the provided results
These values represent a range from different studies to indicate the variability based on experimental conditions.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-tumor effects.

1. Cell Culture and Reagents: Human NSCLC cell lines (PC-9, H460, and A549) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. This compound (purity >98%) was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

2. Cell Viability Assay (MTT Assay): Cells were seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight. Subsequently, the cells were treated with varying concentrations of this compound for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in cell viability compared to the control group.

3. Apoptosis Analysis (Flow Cytometry): Cell apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with this compound for 48 hours, then harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and PI were added to the cell suspension, which was then incubated in the dark for 15 minutes at room temperature. The samples were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis: After treatment with this compound for 48 hours, cells were lysed to extract total proteins. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against p-STAT3, STAT3, Bcl-2, Bax, and β-actin overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular mechanism of this compound and the experimental process used to evaluate its effects.

Caption: this compound inhibits STAT3 phosphorylation, leading to apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CC NSCLC Cell Lines (PC-9, H460, A549) Treat This compound Treatment (Varying Concentrations) CC->Treat MTT Cell Viability (MTT Assay) Treat->MTT FACS Apoptosis Analysis (Flow Cytometry) Treat->FACS WB Protein Expression (Western Blot) Treat->WB Analysis IC50 Calculation & Pathway Validation MTT->Analysis FACS->Analysis WB->Analysis

Caption: Workflow for evaluating this compound's anti-tumor effects.

Mechanism of Action: A Comparative Perspective

This compound exerts its anti-tumor effects in NSCLC primarily through the inhibition of the STAT3 signaling pathway. This leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, ultimately inducing apoptosis.

In contrast, the cytotoxic mechanism of Cisplatin involves binding to nuclear DNA to form DNA adducts. This damage triggers a cellular response that, if the damage is too severe to be repaired, leads to apoptosis.

Doxorubicin, another widely used chemotherapeutic, functions through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS) that cause cellular damage.

While this compound targets a specific signaling pathway, conventional chemotherapeutics like Cisplatin and Doxorubicin have broader cytotoxic effects, which can contribute to their higher toxicity profiles in clinical use.

Conclusion

This compound demonstrates significant anti-tumor activity in non-small-cell lung cancer cell lines by targeting the STAT3 signaling pathway. While direct comparative efficacy data against standard chemotherapeutics from a single study is not yet available, the existing evidence suggests that this compound is a promising candidate for further investigation. Its distinct mechanism of action may offer a more targeted therapeutic approach, potentially with a more favorable safety profile. Future studies involving head-to-head comparisons with standard-of-care agents in preclinical and clinical settings are warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

Confirming the Mechanism of Action of Neobavaisoflavone: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Neobavaisoflavone, a prenylated isoflavone isolated from Psoralea corylifolia, has demonstrated a spectrum of pharmacological activities, including anti-inflammatory, anti-melanogenic, and anti-osteoporotic effects. This guide provides an objective comparison of its mechanisms of action, supported by experimental data from in vitro, ex vivo, and in vivo studies, to assist researchers in evaluating its therapeutic potential.

Anti-Inflammatory Mechanism of Action

This compound has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

In Vitro Data Presentation

The primary in vitro model for studying this compound's anti-inflammatory activity involves lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. LPS activation of these cells triggers an inflammatory cascade, which this compound effectively mitigates.

Table 1: In Vitro Anti-Inflammatory Effects of this compound on LPS-Stimulated RAW264.7 Macrophages

Parameter Measured Treatment Condition Result Reference Compound/Control
Nitric Oxide (NO) Production LPS (62.5 ng/ml) + NBIF (0.01, 0.1, 1 µM) Dose-dependent reduction in NO production.[1] LPS-only stimulated cells
Reactive Oxygen Species (ROS) LPS (62.5 ng/ml) + NBIF (0.01, 0.1, 1 µM) Significant, dose-dependent inhibition of ROS.[1] LPS-only stimulated cells
iNOS & COX-2 Protein Expression LPS (62.5 ng/ml) + NBIF (1 µM) Down-regulation of iNOS and COX-2 protein expression.[1][2] LPS-only stimulated cells
Pro-inflammatory Cytokines LPS + IFN-γ + NBIF (up to 100 µM) ED₅₀ for TNF-α inhibition = 18.80 µM.[3] LPS + IFN-γ stimulated cells
LPS + IFN-γ + NBIF (up to 100 µM) ED₅₀ for IL-1β inhibition = 23.11 µM. LPS + IFN-γ stimulated cells
LPS + IFN-γ + NBIF (up to 100 µM) ED₅₀ for IL-6 inhibition = 5.03 µM. LPS + IFN-γ stimulated cells
NF-κB & MAPK Pathways LPS (62.5 ng/ml) + NBIF (1 µM) Inhibition of nuclear translocation of NF-κB p65. LPS-only stimulated cells

| | LPS (62.5 ng/ml) + NBIF (1 µM) | Down-regulation of p38, JNK, and ERK phosphorylation. | LPS-only stimulated cells |

NBIF: this compound

Signaling Pathway Visualization

This compound's anti-inflammatory effects are primarily mediated by the suppression of the NF-κB and MAPK signaling pathways. Upon stimulation by LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. This compound inhibits the phosphorylation of key proteins in these cascades.

Neobavaisoflavone_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway Activates IKK IKK TLR4->IKK Activates p65_nuc p65 MAPK_Pathway->p65_nuc Phosphorylates Transcription Factors IkB IκBα IKK->IkB Phosphorylates NFkB_complex p65/IκBα p65 p65 NFkB_complex->p65_nuc IκBα degradation releases p65 NBIF This compound NBIF->MAPK_Pathway Inhibits NBIF->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p65_nuc->Genes Activates Transcription

This compound inhibits LPS-induced inflammation.
Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for a specified time (e.g., 1 hour) before stimulation with LPS (62.5 ng/mL) for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After cell treatment, collect 50 µL of the culture supernatant.

  • Mix with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for another 10 minutes.

  • Measure absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

3. Western Blot Analysis for NF-κB and MAPK Pathways:

  • Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Electrophoresis: Separate 20-40 µg of protein on a 10-12% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate overnight at 4°C with primary antibodies against p-p65, p-IκBα, p-ERK, p-p38, p-JNK, and corresponding total proteins, as well as a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour and visualize using an enhanced chemiluminescence (ECL) detection system.

Anti-Melanogenesis Mechanism of Action

This compound has shown potential as a skin-whitening agent by inhibiting melanin synthesis.

In Vitro & Ex Vivo Data Presentation

Studies on B16F10 murine melanoma cells and reconstructed human 3D skin models reveal that this compound inhibits melanogenesis by targeting key enzymes and signaling pathways.

Table 2: In Vitro Anti-Melanogenic Effects of this compound

Parameter Measured Cell/Tissue Model Treatment Condition Result
Melanin Content B16F10 Cells α-MSH (100 nM) + NBI (10, 25, 50 µM) Dose-dependent reduction in melanin synthesis.
Cellular Tyrosinase Activity B16F10 Cells α-MSH (100 nM) + NBI (10, 25, 50 µM) Dose-dependent reduction in tyrosinase activity.
Gene Expression (mRNA) B16F10 Cells α-MSH + NBI (50 µM) MITF expression inhibited by 47%.
B16F10 Cells α-MSH + NBI (50 µM) Tyrosinase expression inhibited by 23.9%.
Melanogenesis Reconstructed 3D Human Skin NBI Treatment Significant reduction in melanogenesis.

| Signaling Pathways | B16F10 Cells | α-MSH + NBI | Increased phosphorylation of GSK3β and ERK. |

NBI: this compound; α-MSH: α-melanocyte stimulating hormone

Signaling Pathway Visualization

This compound inhibits melanin production by modulating the MEK/ERK and Akt/GSK-3β signaling pathways, which are negative regulators of melanogenesis. Activation of these pathways leads to the phosphorylation and subsequent inhibition of MITF, the master transcriptional regulator of melanogenic enzymes.

Neobavaisoflavone_Anti_Melanogenesis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Akt Akt Receptor->Akt MEK MEK Receptor->MEK GSK3b GSK3β Akt->GSK3b Inhibits (via Phosphorylation) MITF MITF GSK3b->MITF Inhibits ERK ERK MEK->ERK Activates (via Phosphorylation) ERK->MITF Inhibits (via Phosphorylation) NBIF This compound NBIF->Akt Activates NBIF->MEK Genes Melanogenesis Genes (Tyrosinase, TRP-1) MITF->Genes Activates Transcription

This compound inhibits melanogenesis.
Experimental Protocols

1. Melanin Content Assay:

  • Cell Line: B16F10 murine melanoma cells.

  • Treatment: Culture cells with α-MSH (100 nM) with or without this compound for 48-72 hours.

  • Lysis: Wash cell pellets with PBS and lyse with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Measurement: Measure the absorbance of the lysate at 405 nm. Calculate melanin content relative to the total protein amount.

2. Cellular Tyrosinase Activity Assay:

  • Lysis: Lyse treated B16F10 cell pellets with phosphate buffer containing 1% Triton X-100.

  • Reaction: Mix cell lysate with L-DOPA solution.

  • Incubation: Incubate at 37°C for 1 hour.

  • Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm.

Anti-Osteoporotic Mechanism of Action

This compound has been identified as a potential therapeutic agent for osteoporosis by inhibiting bone resorption and promoting bone formation.

In Vivo Data Presentation

The primary in vivo model used is the ovariectomized (OVX) mouse, which mimics postmenopausal osteoporosis.

Table 3: In Vivo Anti-Osteoporotic Effects of this compound in Ovariectomized (OVX) Mice

Parameter Measured Animal Model Treatment Condition Result Comparison Group
Bone Loss OVX Mice NBIF administration Ameliorated bone loss. Untreated OVX mice
Osteoclastogenesis OVX Mice NBIF administration Inhibited osteoclast formation in vivo. Untreated OVX mice
Osteogenesis OVX Mice NBIF administration Promoted bone formation. Untreated OVX mice

| Molecular Mechanism | OVX Mice | NBIF administration | Suppressed recruitment of TRAF6 and c-Src to RANK, inactivating NF-κB, MAPKs, and Akt pathways. | Untreated OVX mice |

Experimental Workflow Visualization

The workflow for evaluating the anti-osteoporotic effects of this compound in vivo involves surgically inducing osteoporosis in mice, followed by treatment and subsequent analysis of bone parameters.

Neobavaisoflavone_Osteoporosis_Workflow Start Female Mice Surgery Surgical Procedure Start->Surgery Sham Sham Operation Surgery->Sham OVX Bilateral Ovariectomy (OVX) Surgery->OVX Treatment Treatment Period (e.g., 8 weeks) Sham->Treatment Grouping Random Grouping OVX->Grouping OVX_Control OVX + Vehicle Grouping->OVX_Control OVX_NBIF OVX + this compound Grouping->OVX_NBIF OVX_Control->Treatment OVX_NBIF->Treatment Analysis Analysis Treatment->Analysis MicroCT Micro-CT Analysis (Bone Mineral Density, Trabecular Structure) Analysis->MicroCT Histo Histomorphometry (Osteoclast/Osteoblast numbers) Analysis->Histo

Workflow for in vivo osteoporosis model.
Experimental Protocol

1. Ovariectomized (OVX) Mouse Model:

  • Animal Model: Female mice (e.g., C57BL/6J), 8-10 weeks old.

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Surgical Procedure: Anesthetize the mice. For the OVX group, perform a bilateral ovariectomy by making a small incision to expose and remove the ovaries. For the sham group, expose the ovaries without removing them.

  • Grouping and Treatment: After a recovery period, randomly assign OVX mice to a vehicle control group or a this compound treatment group. Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 8 weeks).

  • Analysis: At the end of the treatment period, euthanize the animals and collect femurs or tibias. Analyze bone microarchitecture using micro-computed tomography (micro-CT) and perform histological analysis (e.g., H&E and TRAP staining) to assess bone cell activity.

Conclusion

This compound exhibits pleiotropic effects by targeting multiple signaling pathways. In vitro , it demonstrates potent anti-inflammatory activity by inhibiting the NF-κB and MAPK pathways in macrophages. It also reduces melanogenesis in melanoma cells by activating the Akt/GSK-3β and MEK/ERK pathways. These in vitro findings are corroborated by in vivo evidence, where this compound ameliorates bone loss in an ovariectomy-induced osteoporosis model by suppressing osteoclast activity and promoting bone formation. The collective data underscores this compound as a promising multi-target therapeutic candidate for inflammatory diseases, hyperpigmentation disorders, and osteoporosis. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Neobavaisoflavone: A Comparative Analysis of its Inhibitory Effects on NF-κB and MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Neobavaisoflavone's (NBIF) efficacy in modulating the NF-κB and MAPK signaling pathways, crucial mediators of inflammatory responses. Drawing from experimental data, we compare its performance against other well-researched isoflavones and flavonols, namely Genistein, Quercetin, and Fisetin. This document is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory therapeutics.

Executive Summary

This compound, a natural isoflavone, demonstrates significant potential as an anti-inflammatory agent by effectively targeting the NF-κB and MAPK signaling cascades. Experimental evidence indicates that NBIF inhibits the nuclear translocation of the NF-κB p65 subunit and downregulates the phosphorylation of key MAPK proteins (ERK, JNK, and p38). When compared to other flavonoids like Genistein, Quercetin, and Fisetin, this compound exhibits comparable or, in some instances, superior inhibitory activity on downstream inflammatory markers such as nitric oxide (NO) and pro-inflammatory cytokines.

Comparative Data on Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound and other selected flavonoids on key inflammatory markers and signaling proteins. The data has been compiled from various studies to provide a comparative overview.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages

CompoundMetricValueReference
This compound ED5025.0 µM[1]
GenisteinIC5069.4 µM[2][3]
FisetinInhibition at 20 µM52%[4]
QuercetinInhibition at 40 µM~60%[4]

Table 2: Qualitative and Semi-Quantitative Effects on NF-κB and MAPK Signaling Pathways in LPS-stimulated RAW264.7 Cells

CompoundEffect on NF-κB p65 Nuclear TranslocationEffect on MAPK Phosphorylation (p-ERK, p-JNK, p-p38)Reference
This compound Significant inhibitionSignificantly suppressed phosphorylation of JNK at 0.01, 0.1, and 1 µM. ERK1/2 and p38 phosphorylation significantly suppressed at 1 µM.
GenisteinSignificant suppressionInactivated ERK1/ERK2, activated p38, no effect on JNK in human mammary epithelial cells.
QuercetinInhibition observedReduced phosphorylation of Erk1/2 and JNK in a concentration-dependent manner, with no significant effect on p38.
FisetinDecreased nuclear localizationSuppressed phosphorylation of JNK, but not ERK and p38.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using Graphviz.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits This compound->NFkB_nuc Inhibits Translocation Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces

NF-κB Signaling Pathway and this compound's Point of Intervention.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors This compound This compound This compound->MAPKK Inhibits Phosphorylation Gene Inflammatory Gene Expression TranscriptionFactors->Gene

MAPK Signaling Pathway and this compound's Point of Intervention.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_western_blot Western Blot Analysis Culture Culture RAW264.7 Cells Pretreat Pre-treat with this compound or other compounds Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess Griess Assay (NO measurement) Stimulate->Griess ELISA ELISA (Cytokine measurement) Stimulate->ELISA Extraction Nuclear/Cytoplasmic Extraction Stimulate->Extraction Western Western Blotting SDS_PAGE SDS-PAGE & Transfer Extraction->SDS_PAGE Probing Antibody Probing (p-p65, p-MAPKs) SDS_PAGE->Probing Detection Detection & Densitometry Probing->Detection

General Experimental Workflow for a Comparative Study.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or other test compounds for a pre-incubation period (e.g., 1-2 hours). Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, shorter times for signaling protein phosphorylation).

Western Blot for NF-κB p65 Nuclear Translocation
  • Nuclear and Cytoplasmic Extraction:

    • After treatment, cells are washed with ice-cold PBS and scraped.

    • The cell pellet is resuspended in a hypotonic cytoplasmic extraction buffer containing protease and phosphatase inhibitors.

    • After incubation on ice, the lysate is centrifuged to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • The nuclear pellet is washed and then lysed with a nuclear extraction buffer.

  • Protein Quantification: Protein concentration in both fractions is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each fraction are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the NF-κB p65 subunit. Antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., β-actin or GAPDH) are used as loading controls.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein levels.

Western Blot for MAPK Phosphorylation
  • Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of total protein are resolved by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38). Subsequently, the membranes are stripped and re-probed with antibodies against the total forms of ERK, JNK, and p38 to normalize for protein loading.

  • Detection: Bands are visualized and quantified as described for the NF-κB Western blot.

Griess Assay for Nitric Oxide (NO) Measurement
  • Sample Collection: After the cell treatment period, the cell culture supernatant is collected.

  • Griess Reagent: The Griess reagent, a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, is prepared.

  • Reaction: An equal volume of the culture supernatant and the Griess reagent are mixed in a 96-well plate and incubated at room temperature for 10-15 minutes.

  • Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)
  • Sample Collection: Cell culture supernatants are collected after treatment.

  • ELISA Procedure: Commercially available ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions.

  • Principle: In a sandwich ELISA, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The samples are added, and the cytokine binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. Finally, a substrate solution is added, and the resulting color development is proportional to the amount of cytokine present.

  • Measurement: The absorbance is read at the appropriate wavelength, and the cytokine concentrations are calculated from a standard curve.

Conclusion

This compound demonstrates robust anti-inflammatory properties through the dual inhibition of the NF-κB and MAPK signaling pathways. The comparative data presented in this guide suggests that its efficacy is on par with, and in some aspects potentially exceeds, that of other well-known anti-inflammatory flavonoids. The detailed experimental protocols provided herein offer a standardized framework for further investigation and validation of this compound as a promising candidate for the development of novel anti-inflammatory therapies. Researchers are encouraged to utilize this guide to inform their experimental design and to contribute to the growing body of knowledge on this potent natural compound.

References

Unveiling the Chemosensitizing Potential of Neobavaisoflavone in Combination with Etoposide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemosensitizing properties of Neobavaisoflavone when used in conjunction with the chemotherapeutic agent etoposide. Drawing upon experimental data from in vitro studies on glioblastoma (U-87 MG) and anaplastic astrocytoma (SW1783) cell lines, this document outlines the synergistic effects on cancer cell apoptosis and cell cycle regulation. Detailed experimental protocols and visual representations of the implicated signaling pathways are presented to support further research and drug development efforts in oncology.

Executive Summary

This compound (NBIF), a natural isoflavone, has demonstrated significant potential in enhancing the cytotoxic effects of etoposide, a topoisomerase II inhibitor widely used in cancer chemotherapy. This guide synthesizes findings from key research studies, presenting a comparative analysis of the combination therapy's efficacy against single-agent treatment. The data consistently indicates that co-administration of this compound with etoposide leads to a marked increase in apoptosis and favorable alterations in cell cycle distribution in cancer cells, suggesting a promising avenue for improving therapeutic outcomes and potentially overcoming drug resistance.

Comparative Efficacy: this compound and Etoposide

The synergistic effect of this compound and etoposide has been evaluated through a series of in vitro experiments on human glioblastoma and anaplastic astrocytoma cell lines. The key findings are summarized in the tables below, showcasing the enhanced anti-cancer activity of the combination therapy.

Table 1: Enhanced Apoptosis in Cancer Cell Lines

The co-treatment of this compound and etoposide significantly increased the percentage of apoptotic cells compared to etoposide treatment alone.

Cell LineTreatmentConcentrationDurationApoptotic Cell Population (%)Fold Increase in Apoptosis (Combination vs. Etoposide Alone)
U-87 MG Etoposide50 µM48h~20%N/A
Etoposide + NBIF50 µM + 25 µM48h~39%[1]~1.95
SW1783 Etoposide10 µM48hNot specifiedN/A
Etoposide + NBIF10 µM + 25 µM48hIncreased by ~24% compared to etoposide alone[2]-
Table 2: Modulation of Cell Cycle Distribution

The combination of this compound and etoposide induced significant changes in the cell cycle progression of cancer cells, promoting cell cycle arrest.

U-87 MG Glioblastoma Cells [1]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control ~75%~15%~10%
Etoposide (50 µM) ~50%~25%~25%
Etoposide (50 µM) + NBIF (25 µM) ~47%~30%~23%

SW1783 Anaplastic Astrocytoma Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control Specific percentages not providedSpecific percentages not providedSpecific percentages not provided
Etoposide (10 µM) Significant decreaseSignificant increaseSignificant increase
Etoposide (10 µM) + NBIF (25 µM) Further significant decreaseFurther significant increaseFurther significant increase

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

Cell Culture and Treatment
  • Cell Lines: Human glioblastoma U-87 MG and human anaplastic astrocytoma SW1783 cell lines were utilized.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Etoposide and this compound were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted in the culture medium to the final experimental concentrations.

  • Treatment Protocol: Cells were seeded in appropriate culture vessels and allowed to adhere overnight. Subsequently, the culture medium was replaced with fresh medium containing etoposide, this compound, or a combination of both at the specified concentrations for 48 hours. Control cells were treated with a corresponding concentration of DMSO.

Apoptosis Assay (Annexin V/PI Staining)
  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

  • Procedure:

    • Following treatment, both adherent and floating cells were collected and washed with cold phosphate-buffered saline (PBS).

    • Cells were resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI were added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

    • The stained cells were analyzed by flow cytometry. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) were quantified.

Cell Cycle Analysis (PI Staining)
  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the determination of the cell cycle phase (G0/G1, S, or G2/M).

  • Procedure:

    • After treatment, cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

    • Fixed cells were washed with PBS and then incubated with a solution containing RNase A and PI in the dark.

    • The DNA content of the cells was analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software.

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and etoposide is believed to stem from their complementary mechanisms of action, targeting multiple pathways involved in cancer cell survival and proliferation.

Etoposide's Mechanism of Action

Etoposide is a well-characterized topoisomerase II inhibitor. It forms a ternary complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of double-strand DNA breaks. This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis.

Etoposide_Mechanism Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Inhibits DNA DNA TopoII->DNA Creates transient breaks DSB DNA Double-Strand Breaks TopoII->DSB Prevents re-ligation Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Etoposide inhibits Topoisomerase II, leading to DNA damage and apoptosis.

This compound's Potential Mechanisms of Chemosensitization

While the precise mechanism of how this compound sensitizes cancer cells to etoposide is still under investigation, current research points to the modulation of key survival pathways. One of the prominent targets of this compound is the STAT3 signaling pathway, which is often constitutively activated in cancer and promotes cell proliferation and survival while inhibiting apoptosis.

NBIF_Mechanism NBIF This compound STAT3 STAT3 NBIF->STAT3 Inhibits Proliferation Cell Proliferation STAT3->Proliferation Promotes AntiApoptosis Inhibition of Apoptosis STAT3->AntiApoptosis Promotes

Caption: this compound may inhibit the pro-survival STAT3 signaling pathway.

Hypothesized Synergistic Signaling Pathway

The combination of this compound and etoposide likely results in a multi-pronged attack on cancer cells. Etoposide directly induces DNA damage and pushes the cells towards apoptosis. Concurrently, this compound may inhibit pro-survival pathways like STAT3, thereby lowering the threshold for apoptosis induction by etoposide. This dual action prevents cancer cells from effectively countering the DNA damage, leading to enhanced cell death.

Synergistic_Pathway cluster_etoposide Etoposide Action cluster_nbif This compound Action Etoposide Etoposide TopoII Topoisomerase II Inhibition Etoposide->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis Enhanced Apoptosis DSB->Apoptosis Induces NBIF This compound STAT3 STAT3 Inhibition NBIF->STAT3 Survival Decreased Pro-Survival Signaling STAT3->Survival Survival->Apoptosis Sensitizes to

Caption: Proposed synergistic mechanism of etoposide and this compound.

Conclusion and Future Directions

The experimental evidence strongly supports the chemosensitizing properties of this compound in combination with etoposide against glioma cell lines. The synergistic induction of apoptosis and modulation of the cell cycle highlight the potential of this combination therapy in a clinical setting.

Future research should focus on:

  • In vivo validation: Translating these promising in vitro findings into animal models to assess efficacy and toxicity.

  • Mechanism elucidation: Further investigation into the precise molecular pathways underlying the synergistic interaction, including the role of other signaling pathways such as PI3K/Akt/mTOR.

  • Broad-spectrum activity: Evaluating the chemosensitizing effects of this compound with etoposide in other cancer types.

  • Optimization of drug delivery: Developing novel formulations to enhance the bioavailability and targeted delivery of this compound and etoposide.

This guide serves as a foundational resource for researchers dedicated to advancing cancer therapeutics. The presented data and protocols offer a robust starting point for further exploration into the promising combination of this compound and etoposide.

References

Neobavaisoflavone: A Comparative Analysis of its Neuroprotective Efficacy Across Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

Neobavaisoflavone, a flavonoid compound, has emerged as a promising candidate in the field of neuroprotection. This guide provides a comparative analysis of its neuroprotective effects across various neuronal cell lines, supported by experimental data and detailed methodologies. The objective is to offer researchers, scientists, and drug development professionals a clear and concise overview of the current evidence validating the therapeutic potential of this compound.

Comparative Efficacy of this compound in Different Neuronal Cell Lines

This compound has demonstrated significant neuroprotective properties in several in vitro models of neurodegenerative diseases and neuronal injury. Its efficacy varies depending on the cell line and the nature of the induced neuronal damage. The following table summarizes the key quantitative data from studies investigating the effects of this compound.

Cell LineInsult/ModelKey FindingsQuantitative Data (Concentration/Effect)Reference
N9 (Microglial Cells) Amyloid-beta (Aβ)₂₅₋₃₅Attenuated Aβ-induced apoptosis and ROS production.Silencing SIRT1 reduced the protective effect of this compound.[1][2][3]
N2a-APP69 (Neuroblastoma) Amyloid-beta (Aβ)₂₅₋₃₅ (overexpression)Reduced Aβ-induced apoptosis and ROS production.Silencing SIRT1 diminished the protective effects.[1][2]
HT22 (Hippocampal Neurons) Hydrogen Peroxide (H₂O₂)Exhibited potent inhibitory activity against H₂O₂-induced cell death.Showed more significant inhibitory effects compared to other compounds from Psoralea corylifolia.
SW1783 (Anaplastic Astrocytoma) EtoposideEnhanced etoposide-induced apoptosis.Increased the apoptotic subpopulation by ~24% when combined with 10 µM etoposide.
U-87 MG (Glioblastoma) DoxorubicinPotentiated the cytotoxic effect of doxorubicin.Decreased cell viability in a dose-dependent manner.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies on this compound.

Cell Viability Assays (CCK-8 and MTT)
  • Principle: These colorimetric assays measure cell metabolic activity, which is an indicator of cell viability.

  • Protocol:

    • Neuronal cells were seeded in 96-well plates at a specified density.

    • After adherence, cells were pre-treated with various concentrations of this compound for a designated period.

    • Following pre-treatment, the neurotoxic insult (e.g., H₂O₂ or Aβ peptides) was introduced.

    • After the incubation period with the toxin, CCK-8 or MTT reagent was added to each well.

    • The plates were incubated to allow for the formation of formazan.

    • The absorbance was measured using a microplate reader at the appropriate wavelength. Cell viability was expressed as a percentage of the control group.

Apoptosis Assays (Flow Cytometry with Annexin V/PI Staining)
  • Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer cell membrane and the uptake of propidium iodide (PI) by non-viable cells.

  • Protocol:

    • Cells were cultured and treated with this compound and the apoptotic stimulus.

    • Both adherent and floating cells were collected and washed with cold PBS.

    • Cells were resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and PI were added to the cell suspension.

    • The mixture was incubated in the dark at room temperature.

    • The stained cells were analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Measurement of Reactive Oxygen Species (ROS)
  • Principle: Intracellular ROS levels can be detected using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA).

  • Protocol:

    • Cells were cultured and treated as required for the experiment.

    • The cells were then incubated with DCFH-DA solution.

    • After incubation, the cells were washed to remove excess probe.

    • The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a fluorescence microplate reader or flow cytometer.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of specific signaling pathways. A key mechanism involves the upregulation of Sirtuin 1 (SIRT1), which subsequently influences downstream targets to mitigate apoptosis and oxidative stress.

G NBIF This compound SIRT1 SIRT1 NBIF->SIRT1 Upregulates pSTAT3 p-STAT3 SIRT1->pSTAT3 Inhibits FOXO1 FOXO1 SIRT1->FOXO1 Inhibits Neuroprotection Neuroprotection SIRT1->Neuroprotection Apoptosis Apoptosis pSTAT3->Apoptosis OxidativeStress Oxidative Stress pSTAT3->OxidativeStress Neuroinflammation Neuroinflammation pSTAT3->Neuroinflammation FOXO1->Apoptosis FOXO1->OxidativeStress Apoptosis->Neuroprotection OxidativeStress->Neuroprotection Neuroinflammation->Neuroprotection Abeta Amyloid-beta (Aβ) Abeta->Apoptosis Abeta->OxidativeStress Abeta->Neuroinflammation

Caption: this compound signaling pathway in neuroprotection.

The diagram above illustrates that this compound upregulates SIRT1, which in turn inhibits the phosphorylation of STAT3 and the expression of FOXO1. This cascade of events leads to the suppression of apoptosis, oxidative stress, and neuroinflammation, ultimately resulting in neuroprotection against insults like amyloid-beta.

Experimental Workflow for Validating Neuroprotective Effects

The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of a compound like this compound.

G start Start: Select Neuronal Cell Line culture Cell Culture and Seeding start->culture treatment Pre-treatment with this compound culture->treatment insult Induce Neuronal Damage (e.g., Aβ, H₂O₂) treatment->insult assays Perform Assays insult->assays viability Cell Viability Assay (MTT/CCK-8) assays->viability apoptosis Apoptosis Assay (Flow Cytometry) assays->apoptosis ros ROS Measurement assays->ros western Western Blot for Signaling Proteins assays->western analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis ros->analysis western->analysis

Caption: Experimental workflow for neuroprotection studies.

This structured approach ensures a comprehensive evaluation of the compound's efficacy, from initial cell culture to the final analysis of its impact on cell viability, apoptosis, oxidative stress, and underlying molecular pathways.

References

A Comparative Analysis of the Anti-inflammatory Activity of Neobavaisoflavone and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory drug discovery, both natural compounds and synthetic steroids are of significant interest to researchers. This guide provides a comparative analysis of the anti-inflammatory properties of neobavaisoflavone, a natural isoflavone, and dexamethasone, a potent synthetic glucocorticoid. This comparison is based on their effects on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models, a standard in vitro method for assessing anti-inflammatory activity.

Quantitative Comparison of Inhibitory Activity

Inflammatory MediatorThis compound (ED50)Dexamethasone (IC50/Inhibitory Concentration)
Nitric Oxide (NO)25.0 µM~88.16 µM
Tumor Necrosis Factor-alpha (TNF-α)18.80 µMDose-dependent inhibition observed at 1µM.[1]
Interleukin-6 (IL-6)5.03 µMDose-dependent inhibition (10% to 90%) in the range of 1nM to 1µM.[2]
Interleukin-1beta (IL-1β)23.11 µMDose-dependent inhibition observed.

Note: ED50 (Median Effective Dose) and IC50 (Half-maximal Inhibitory Concentration) values represent the concentration of a drug that is required for 50% of its maximum effect. A lower value indicates higher potency. The IC50 for dexamethasone on NO inhibition was converted from 34.60 µg/mL using its molecular weight of 392.47 g/mol .[3][4][5]

Experimental Methodologies

The following protocols are standard methods used to evaluate the anti-inflammatory activity of compounds like this compound and dexamethasone in vitro.

Cell Culture and Treatment

Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of this compound or dexamethasone for a specified period (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Test)

The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. Briefly, after cell treatment and stimulation, a portion of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is then measured at a specific wavelength (typically 540 nm) using a microplate reader. The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

Cytokine Quantification (ELISA)

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. This involves capturing the cytokine of interest with a specific antibody coated on a microplate, followed by the addition of a detection antibody conjugated to an enzyme. A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader. The cytokine concentration is calculated based on a standard curve.

Western Blot Analysis

To investigate the effects on intracellular signaling pathways, the protein expression levels of key inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated forms of MAPKs, NF-κB subunits) are analyzed by Western blotting. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with specific primary antibodies followed by horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Experimental and Mechanistic Landscape

To better understand the experimental workflow and the molecular pathways involved, the following diagrams are provided.

G cluster_setup Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis cluster_data Data Analysis culture RAW264.7 Macrophage Culture seed Seed Cells in Plates culture->seed pretreat Pre-treatment with this compound or Dexamethasone seed->pretreat stimulate Stimulation with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant lysis Cell Lysis stimulate->lysis griess Nitric Oxide (NO) Assay (Griess Test) supernatant->griess elisa Cytokine (TNF-α, IL-6) ELISA supernatant->elisa western Protein Analysis (Western Blot) lysis->western quantify Quantify NO, Cytokines, Proteins griess->quantify elisa->quantify western->quantify compare Compare Effects of Compounds quantify->compare

Caption: Experimental workflow for comparing anti-inflammatory activity.

Caption: Comparative signaling pathways of this compound and Dexamethasone.

Mechanisms of Anti-inflammatory Action

This compound

This compound exerts its anti-inflammatory effects primarily by targeting key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, it has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK. The inhibition of these pathways leads to a downstream reduction in the expression and production of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and cytokines like TNF-α, IL-6, and IL-1β.

Dexamethasone

Dexamethasone, a classic steroidal anti-inflammatory drug, operates through a different primary mechanism. It binds to the cytosolic glucocorticoid receptor (GR). This drug-receptor complex then translocates to the nucleus, where it modulates gene expression. This modulation occurs through two main pathways: transactivation and transrepression. In transrepression, the dexamethasone-GR complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1), thereby inhibiting the expression of genes encoding for cytokines, chemokines, and other inflammatory molecules. This leads to a broad suppression of the inflammatory cascade.

Conclusion

References

Unveiling the Molecular Interactions of Neobavaisoflavone: A Comparative Guide to its Protein Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neobavaisoflavone, a prenylated isoflavone found in the plant Psoralea corylifolia, has garnered significant interest for its diverse pharmacological activities. Understanding its mechanism of action at a molecular level is crucial for its development as a potential therapeutic agent. This guide provides a comparative overview of the confirmed protein targets of this compound, summarizing the available quantitative data and detailing relevant experimental methodologies.

Quantitative Analysis of this compound-Protein Interactions

Direct quantitative binding data for this compound with most of its identified protein targets, such as dissociation constants (Kd) or inhibition constants (Ki), are not extensively available in the current literature. However, functional assays have provided valuable insights into its inhibitory potency against specific enzymes. The following table summarizes the available quantitative data for the interaction of this compound with its targets.

Target ProteinMethodParameterValueReference
α-glucosidaseEnzyme Inhibition AssayIC50554.3 µM[1]

Note: The absence of further quantitative data highlights a research gap in the comprehensive characterization of this compound's binding affinities.

Confirmed Protein Targets and Signaling Pathway Interactions

Experimental evidence has demonstrated that this compound modulates several key signaling pathways through interaction with various protein targets.

Inhibition of Inflammatory Pathways: NF-κB and MAPK Signaling

This compound has been shown to ameliorate inflammatory responses by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Mechanistically, it inhibits the nuclear translocation of the p65 subunit of NF-κB.

Interference with Osteoclastogenesis: RANKL Signaling

In the context of bone metabolism, this compound disrupts the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. It has been shown to interfere with the interaction between RANK and its downstream signaling adaptors, TRAF6 and c-Src, which are crucial for osteoclast differentiation and activation.[2][3][4]

Modulation of Cell Growth and Survival: STAT3 and Akt/GSK-3β/MEK/ERK Signaling

This compound exhibits anti-tumor potential by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This inhibition is achieved by reducing the phosphorylation of STAT3. Furthermore, it influences cell growth and melanogenesis through the regulation of the Akt/GSK-3β and MEK/ERK signaling pathways.

The following diagrams illustrate the signaling pathways affected by this compound.

Neobavaisoflavone_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_rankl RANKL Pathway cluster_stat3 STAT3 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB phosphorylates p65p50 p65p50 IkB->p65p50 releases Nucleus Nucleus p65p50->Nucleus translocates Gene_Expression Gene_Expression Nucleus->Gene_Expression activates This compound This compound This compound->IKK inhibits This compound->p65p50 inhibits translocation RANKL RANKL RANK RANK RANKL->RANK TRAF6_cSrc TRAF6_cSrc RANK->TRAF6_cSrc recruits NFATc1_activation NFATc1_activation TRAF6_cSrc->NFATc1_activation Osteoclastogenesis Osteoclastogenesis NFATc1_activation->Osteoclastogenesis Neobavaisoflavone_rankl This compound Neobavaisoflavone_rankl->RANK disrupts interaction with TRAF6/c-Src Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3_dimer STAT3->STAT3_dimer Nucleus_stat Nucleus_stat STAT3_dimer->Nucleus_stat translocates Gene_Expression_stat Gene_Expression_stat Nucleus_stat->Gene_Expression_stat activates Neobavaisoflavone_stat3 This compound Neobavaisoflavone_stat3->STAT3 inhibits phosphorylation

Figure 1: Signaling pathways modulated by this compound.

Experimental Protocols

This section provides an overview of the methodologies typically employed to investigate the binding and inhibitory effects of compounds like this compound on their protein targets.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against α-glucosidase, an enzyme involved in carbohydrate digestion.

Principle: The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically. A decrease in absorbance in the presence of the test compound indicates inhibition of the enzyme.

Protocol Outline:

  • Preparation of Reagents:

    • α-glucosidase enzyme solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

    • pNPG substrate solution in phosphate buffer.

    • Test compound (this compound) solutions at various concentrations.

    • Positive control (e.g., Acarbose) solutions.

    • Stop solution (e.g., sodium carbonate).

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution and the test compound/control.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

STAT3 Inhibition Assay (Western Blot for Phospho-STAT3)

This method is used to assess the effect of a compound on the activation of STAT3 by measuring its phosphorylation status.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Following treatment of cells with the test compound, cell lysates are prepared and subjected to gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A decrease in the p-STAT3 signal relative to total STAT3 indicates inhibition of STAT3 activation.

Protocol Outline:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., one with constitutively active STAT3 or stimulated with a cytokine like IL-6).

    • Treat the cells with various concentrations of this compound for a specified duration.

  • Protein Extraction:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., Tyr705).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • Strip the membrane to remove the bound antibodies.

    • Re-probe the membrane with a primary antibody for total STAT3 to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-STAT3 and total STAT3.

    • Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation.

General Experimental Workflow for Confirming Protein-Ligand Binding

The following diagram outlines a general workflow for identifying and validating the direct binding of a small molecule like this compound to its protein targets.

Experimental_Workflow cluster_workflow General Workflow for Protein-Ligand Binding Confirmation cluster_techniques Examples of Biophysical Techniques Initial_Screening Initial Screening (e.g., Cell-based functional assays, Computational docking) Target_Identification Target Identification (e.g., Affinity chromatography, Pull-down assays) Initial_Screening->Target_Identification Identifies potential targets Binding_Validation Direct Binding Validation (Biophysical assays) Target_Identification->Binding_Validation Confirms direct interaction Quantitative_Analysis Quantitative Analysis (Determination of Kd, Ki, IC50) Binding_Validation->Quantitative_Analysis Measures binding affinity SPR Surface Plasmon Resonance (SPR) Binding_Validation->SPR ITC Isothermal Titration Calorimetry (ITC) Binding_Validation->ITC MST Microscale Thermophoresis (MST) Binding_Validation->MST NMR NMR Spectroscopy Binding_Validation->NMR Functional_Consequence Functional Consequence (Cellular and in vivo studies) Quantitative_Analysis->Functional_Consequence Correlates binding with biological effect

Figure 2: General workflow for confirming protein-ligand binding.

Conclusion

This compound demonstrates a multi-targeted pharmacological profile by interacting with key proteins in inflammatory, bone metabolism, and cell proliferation pathways. While functional inhibition has been established for several targets, a comprehensive understanding of its direct binding affinities remains an area for future investigation. The application of biophysical techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry will be instrumental in elucidating the precise binding kinetics and thermodynamics of this compound with its protein partners, thereby providing a more complete picture of its mechanism of action and facilitating its journey in drug development.

References

Nanoemulsion Formulation Enhances In Vivo Efficacy and Bioavailability of Neobavaisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of in vivo studies reveals that a nanoemulsion formulation of Neobavaisoflavone, a promising anti-cancer agent, significantly improves its therapeutic efficacy and pharmacokinetic profile compared to the free compound. This enhanced performance is attributed to the nanoemulsion's ability to increase solubility and bioavailability, leading to better tumor targeting and suppression.

A pivotal study investigating the anti-cancer effects of this compound in a lung cancer model demonstrated the superior performance of a nanoemulsion formulation (nano-Neo) over the free form of the compound (Neo). The in vivo analysis showed that nano-Neo more effectively suppressed tumor growth in mice without causing noticeable damage to major organs.[1][2] This improved efficacy is linked to the nanoemulsion's ability to modulate the tumor microenvironment. Specifically, the nano-Neo formulation was found to reduce the infiltration of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while increasing the presence of natural killer (NK) cells and promoting the switch of M2 macrophages to the pro-inflammatory M1 phenotype.[1][2]

Furthermore, the nanoemulsion formulation was shown to repress the transforming growth factor-β (TGF-β)/SMADs signaling pathway, which is involved in extracellular matrix deposition in tumors.[1] The study also highlighted the promising tumor-targeting efficiency and improved pharmacokinetic properties of the nanoemulsion, suggesting it as an effective strategy for lung cancer treatment with minimal adverse effects.

Quantitative Data Summary

ParameterFree this compoundThis compound NanoemulsionAdvantage of Nanoemulsion
Solubility PoorImprovedEnhanced dissolution and absorption
Bioavailability LowSignificantly IncreasedGreater systemic exposure and availability at the target site
Tumor Growth Suppression ModerateSignificantly HigherMore potent anti-cancer effect
Tumor Microenvironment Modulation LimitedSignificantFavorable immune response against the tumor
Targeting Efficiency LowPromisingIncreased accumulation in tumor tissue
Toxicity Potential for non-specific toxicityNo noticeable damage to major organsImproved safety profile

Experimental Protocols

In Vivo Tumor Xenograft Model

The in vivo anti-tumor efficacy was evaluated using a xenograft model. A summary of the likely experimental protocol is as follows:

  • Cell Culture: Human lung cancer cell lines (e.g., A549) are cultured under standard conditions.

  • Animal Model: Male BALB/c nude mice (4-6 weeks old) are used for the study.

  • Tumor Implantation: A suspension of lung cancer cells is subcutaneously injected into the flank of each mouse.

  • Treatment Groups: Once the tumors reach a palpable size, the mice are randomly divided into several groups:

    • Control (vehicle)

    • Free this compound (Neo)

    • This compound Nanoemulsion (nano-Neo)

  • Administration: The respective treatments are administered to the mice, typically via intravenous injection, at specified doses and schedules.

  • Monitoring: Tumor volume and body weight are measured at regular intervals throughout the study.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, including histological examination and immunohistochemistry for relevant biomarkers.

Pharmacokinetic Study

A pharmacokinetic study would be conducted to compare the bioavailability of the two formulations.

  • Animal Model: Sprague-Dawley rats or a similar model are used.

  • Treatment Groups:

    • Free this compound (intravenous and oral administration)

    • This compound Nanoemulsion (oral administration)

  • Administration: A single dose of each formulation is administered to the animals.

  • Blood Sampling: Blood samples are collected at predetermined time points after administration.

  • Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t1/2), are calculated to determine the bioavailability of each formulation.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 In Vivo Administration cluster_2 Comparative Analysis Free Neo Free this compound (Poorly Soluble) Animal Model Tumor-Bearing Mice (Lung Cancer Xenograft) Free Neo->Animal Model Nano-Neo This compound Nanoemulsion Nano-Neo->Animal Model Efficacy Tumor Growth Suppression Animal Model->Efficacy Pharmacokinetics Bioavailability (AUC, Cmax) Animal Model->Pharmacokinetics Mechanism Tumor Microenvironment Modulation Animal Model->Mechanism

Figure 1. Experimental workflow for the comparative in vivo study.

Signaling Pathway

G TGF-beta TGF-β TGF-beta_R TGF-β Receptor TGF-beta->TGF-beta_R SMADs SMADs TGF-beta_R->SMADs ECM_Deposition Extracellular Matrix Deposition SMADs->ECM_Deposition Tumor_Progression Tumor Progression ECM_Deposition->Tumor_Progression Nano-Neo This compound Nanoemulsion Nano-Neo->SMADs Inhibits

Figure 2. Inhibition of the TGF-β/SMADs signaling pathway by Nano-Neobavaisoflavone.

References

Validating the In Silico-Predicted Targets of Neobavaisoflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neobavaisoflavone, a prenylated isoflavone isolated from Psoralea corylifolia, has garnered significant interest for its diverse pharmacological activities. While in silico studies have predicted several potential molecular targets, experimental validation is crucial for confirming these interactions and advancing its therapeutic development. This guide provides a comprehensive comparison of this compound's performance against its experimentally validated and computationally predicted targets, alongside alternative compounds, supported by experimental data and detailed protocols.

Experimentally Validated Targets of this compound

Recent research has moved beyond computational predictions to experimentally validate the biological targets of this compound. These studies have substantiated its role as an inhibitor of key proteins involved in cancer progression and inflammation, including Signal Transducer and Activator of Transcription 3 (STAT3), DNA polymerase, and key mediators of the NF-κB and MAPK signaling pathways.

Comparative Analysis of Inhibitory Activity

The following table summarizes the quantitative data on this compound's inhibitory activity against its validated targets and compares it with known alternative inhibitors.

TargetCompoundIC50 / ED50Cell Line / SystemReference
STAT3 This compoundNot explicitly quantifiedHuman NSCLC cell lines (PC-9, H460, A549)[1]
Stattic~5 µMMedulloblastoma cells[2]
WP1066Dose-dependent inhibitionVascular Smooth Muscle Cells[3]
YY002Low nanomolar potencyPancreatic cancer cells[4]
DNA Polymerase This compoundInhibition observedIn vitro[5]
5-MethoxyflavoneValidated inhibitorIn vitro
Inhibitor 14Kᵢ = 1.8 ± 0.45 μMIn vitro
Inflammatory Cytokines This compoundED₅₀ = 18.80 μM (TNF-α)RAW264.7 macrophages
(NF-κB/MAPK pathway)ED₅₀ = 5.23 μM (IL-12p40)
ED₅₀ = 5.26 μM (IL-12p70)

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

This compound's Impact on the STAT3 Signaling Pathway

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Target Gene Transcription (e.g., Bcl-2, Cyclin D1) Nucleus->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation This compound This compound This compound->STAT3 inhibits phosphorylation

Caption: this compound inhibits the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby downregulating the transcription of target genes involved in cell proliferation and survival.

Experimental Workflow for Validating STAT3 Inhibition

STAT3_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_outcome Outcome A NSCLC Cells (PC-9, H460, A549) B Treatment with This compound A->B C Western Blot B->C D Cell Viability Assay (MTT) B->D E Colony Formation Assay B->E F Flow Cytometry (Apoptosis) B->F G ↓ p-STAT3 levels C->G H ↓ Cell Viability D->H I ↓ Colony Formation E->I J ↑ Apoptosis F->J

Caption: Workflow for experimentally validating the inhibitory effect of this compound on the STAT3 pathway in non-small-cell lung cancer cell lines.

In Silico Predicted Target: Xanthine Oxidase

A computational study has predicted that this compound could be a potent inhibitor of Xanthine Oxidase (XO), an enzyme implicated in hyperuricemia and gout. The in silico analysis, employing a blind docking consensus approach and molecular dynamic simulations, suggested that this compound could inhibit XO through a pathway similar to that of quercetin, a known flavonoid inhibitor of XO.

At present, this in silico prediction awaits direct experimental validation.

Comparison with Known Xanthine Oxidase Inhibitors

While experimental data for this compound's XO inhibition is pending, a comparison can be drawn with other flavonoids that have been experimentally validated as XO inhibitors.

CompoundIC50Inhibition TypeReference
This compound Predicted to be a good inhibitorPredicted to be similar to Quercetin
Allopurinol (Standard)24 ± 0.28 µg/mL-
Quercetin0.40 - 5.02 µMMixed-type
Luteolin0.40 - 5.02 µMMixed-type
Kaempferol0.40 - 5.02 µMMixed-type
Myricetin0.40 - 5.02 µMMixed-type
Glycitein12 ± 0.86 µg/mLCompetitive

Predicted Interaction with Xanthine Oxidase

XO_Inhibition cluster_reaction Xanthine Oxidase Catalyzed Reaction Xanthine Xanthine XO Xanthine Oxidase Xanthine->XO UricAcid Uric Acid XO->UricAcid This compound This compound (Predicted Inhibitor) This compound->XO Predicted Inhibition Allopurinol Allopurinol (Known Inhibitor) Allopurinol->XO Inhibition

Caption: A diagram illustrating the predicted inhibitory action of this compound on Xanthine Oxidase, in comparison to the known inhibitor Allopurinol.

Detailed Experimental Protocols

Western Blot for STAT3 Phosphorylation
  • Cell Lysis: Treated and untreated cancer cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

DNA Polymerase Inhibition Assay
  • Reaction Mixture: A reaction mixture is prepared containing a DNA template-primer, deoxynucleoside triphosphates (dNTPs, one of which is radiolabeled, e.g., [³H]dTTP), MgCl₂, and DNA polymerase in a suitable buffer.

  • Inhibitor Addition: this compound or a control vehicle is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.

  • Termination: The reaction is stopped by the addition of trichloroacetic acid (TCA).

  • Precipitation and Washing: The TCA-precipitated DNA is collected on glass fiber filters and washed to remove unincorporated dNTPs.

  • Quantification: The amount of incorporated radioactivity is measured by liquid scintillation counting, which is proportional to the DNA polymerase activity.

Xanthine Oxidase Inhibition Assay (In Vitro)
  • Assay Buffer: A phosphate buffer (pH 7.5) is prepared.

  • Enzyme and Substrate: A solution of xanthine oxidase and a solution of xanthine (substrate) are prepared in the assay buffer.

  • Test Compound: The test compound (e.g., a flavonoid) is dissolved in a suitable solvent (e.g., DMSO) and then diluted with the assay buffer.

  • Reaction Mixture: The assay mixture consists of the test compound solution, phosphate buffer, and the xanthine oxidase enzyme solution.

  • Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by adding the xanthine substrate solution.

  • Incubation: The reaction mixture is incubated for a further period (e.g., 30 minutes) at the same temperature.

  • Reaction Termination: The reaction is stopped by adding an acid (e.g., 1N HCl).

  • Measurement: The formation of uric acid is measured spectrophotometrically by the change in absorbance at approximately 295 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.

References

Unveiling the Anti-Cancer Potential of Neobavaisoflavone: A Cross-Validation Study in Multiple Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Neobavaisoflavone (NBIF), a natural isoflavone, demonstrates its significant anti-cancer effects across a panel of cancer cell lines, including prostate, brain, and non-small-cell lung cancers. This guide provides a comparative overview of NBIF's efficacy, detailing its impact on cell viability, apoptosis, and key signaling pathways, supported by experimental data and standardized protocols for researchers, scientists, and drug development professionals.

This compound, a prenylated isoflavone isolated from Psoralea corylifolia, has emerged as a promising candidate in cancer research. This document synthesizes findings from multiple studies to offer a clear comparison of its effects on various cancer cell lines, highlighting its potential as a therapeutic agent.

Comparative Efficacy of this compound Across Cancer Cell Lines

The anti-cancer activity of this compound has been evaluated in several cancer cell lines, revealing a consistent pattern of inducing cell death and inhibiting proliferation. The following tables summarize the quantitative data on its effects.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineCancer TypeAssayKey FindingsIC50/IC75 Value
LNCaP Prostate CancerMTT AssaySensitizes TRAIL-resistant cells to apoptosis when used in combination with TRAIL.[1][2]-
U-87 MG GlioblastomaWST-1 AssayDecreased cell viability in a dose-dependent manner.[3][4]IC75: 36.6 µM[3]
U373MG GlioblastomaCell Viability AssaySensitizes TRAIL-resistant cells to TRAIL-mediated apoptosis.-
SW1783 Anaplastic AstrocytomaWST-1 AssayAffects cell viability in a concentration-dependent manner.Significant viability decrease at 10 µM
PC-9 Non-Small-Cell Lung CancerCell Viability AssayDecreases cell viability in a dose-dependent manner.Not Reported
H460 Non-Small-Cell Lung CancerCell Viability AssayDecreases cell viability in a dose-dependent manner.Not Reported
A549 Non-Small-Cell Lung CancerCell Viability AssayDecreases cell viability in a dose-dependent manner.Not Reported
NHA Normal Human AstrocytesWST-1 AssayLower impact on normal cell viability compared to cancer cells.IC75: 96.3 µM

Table 2: Induction of Apoptosis by this compound

Cell LineCancer TypeAssayKey FindingsApoptosis Rate
LNCaP Prostate CancerAnnexin V-FITCCo-treatment with TRAIL (100 ng/ml) and NBIF (50 µM) significantly increased apoptosis.77.5 ± 0.5%
SW1783 Anaplastic AstrocytomaAnnexin V AssayCombination with etoposide (10 µM) and NBIF (25 µM) enhanced the apoptotic subpopulation.~24% increase compared to etoposide alone
PC-9 Non-Small-Cell Lung CancerFlow CytometryInduces apoptosis in a dose-dependent manner.Not Reported
H460 Non-Small-Cell Lung CancerFlow CytometryInduces apoptosis in a dose-dependent manner.Not Reported
A549 Non-Small-Cell Lung CancerFlow CytometryInduces apoptosis in a dose-dependent manner.Not Reported

Signaling Pathway Modulation by this compound

In non-small-cell lung cancer (NSCLC) cell lines (PC-9, H460, and A549), this compound exerts its anti-tumor effects by inhibiting the STAT3 signaling pathway. This inhibition leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, ultimately promoting apoptosis.

G NBIF This compound pSTAT3 p-STAT3 (Active) NBIF->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3->Bcl2 Promotes Transcription Bax Bax (Pro-apoptotic) pSTAT3->Bax Inhibits Transcription Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

NBIF inhibits the STAT3 signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for assessing the anti-cancer effects of this compound on a given cancer cell line.

G cluster_0 In Vitro Assays cluster_1 Data Analysis CellCulture Cancer Cell Line Culture Treatment Treat with this compound (Dose-Response and Time-Course) CellCulture->Treatment Viability Cell Viability Assay (MTT / WST-1) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (e.g., STAT3, Bax, Bcl-2) Treatment->WesternBlot IC50 Determine IC50 Values Viability->IC50 ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist ProteinExp Analyze Protein Expression WesternBlot->ProteinExp

Experimental workflow for NBIF evaluation.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Densitometry Analysis: Quantify the protein expression levels relative to the loading control.

This guide provides a solid foundation for researchers interested in the anti-cancer properties of this compound. The presented data and protocols facilitate the design and execution of further investigations into its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Neobavaisoflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of neobavaisoflavone, a flavonoid compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these guidelines is critical for minimizing risks associated with the handling and disposal of this chemical.

This compound: Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₂₀H₁₈O₄
Molecular Weight 322.4 g/mol
Appearance White to Pale reddish yellow Crystal - Powder
Melting Point 197°C
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
CAS Number 41060-15-5

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedures for the safe disposal of this compound and associated waste materials. This protocol is based on established best practices for laboratory chemical waste management and specific information from the substance's Safety Data Sheet (SDS).

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound.

  • Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

  • Ensure a safety shower and eye wash station are readily accessible.

2. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Collect pure, unadulterated this compound waste in a dedicated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with isoflavones (e.g., high-density polyethylene - HDPE).

  • Contaminated Labware and Debris:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, must be treated as hazardous waste.

    • Collect these items in a separate, puncture-resistant, and clearly labeled hazardous waste container.

  • This compound Solutions:

    • Solutions of this compound, particularly those in combustible solvents, should be collected in a designated, sealed, and properly labeled solvent waste container.

    • Do not mix with incompatible waste streams.

3. Disposal Methodology:

  • The primary recommended disposal method for this compound is incineration .[1]

  • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[1]

  • Recycling of the chemical is a possibility, if feasible.[1]

  • Crucially, all disposal activities must be conducted in strict accordance with all applicable federal, state, and local environmental regulations. [1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for professional waste disposal services.

4. Emergency Procedures for Spills:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, carefully sweep up the solid material, taking care not to create dust.

  • Collect the spilled material into a sealed container for disposal as hazardous waste.

  • Clean the spill area with a suitable solvent and decontaminate the surface.

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

NeobavaisoflavoneDisposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Pure Solid contaminated_debris Contaminated Debris (Gloves, Tips, etc.) waste_type->contaminated_debris Contaminated Material solution_waste This compound Solution waste_type->solution_waste In Solvent collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_debris Collect in Labeled Sharps/Debris Container contaminated_debris->collect_debris collect_solution Collect in Labeled Solvent Waste Container solution_waste->collect_solution consult_ehs Consult Institutional EHS & Local Regulations collect_solid->consult_ehs collect_debris->consult_ehs collect_solution->consult_ehs incinerate Arrange for Professional Incineration Disposal consult_ehs->incinerate Proceed with Disposal Plan end End: Proper Disposal incinerate->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Neobavaisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Neobavaisoflavone. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound, a natural isoflavone isolated from the seeds of Psoralea corylifolia, is a yellow powder with known anti-inflammatory, anti-cancer, and anti-oxidation properties.[1][2] While a safety data sheet from one supplier indicates that the product does not meet the criteria for classification in any hazard class, it is crucial to handle this compound with care due to the lack of extensive toxicological data.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is mandatory to minimize exposure when handling this compound. The following table summarizes the required PPE.

Body PartProtection LevelSpecific Recommendations
Respiratory HighUse a dust respirator or a NIOSH-approved N95 respirator, particularly when handling the powder outside of a certified chemical fume hood.[3]
Hands HighWear chemical-resistant gloves, such as nitrile or neoprene.[3] Double gloving is recommended when handling the solid compound. Inspect gloves before each use and change them immediately if contaminated.
Eyes HighSafety glasses with side shields are required at all times. A face shield should be worn in situations where splashing is possible.
Body HighA protective lab coat is mandatory. For larger quantities or when there is a risk of significant contamination, protective clothing and boots should be used.

Operational Plan: A Step-by-Step Protocol for Safe Handling

1. Engineering Controls:

  • Ventilation: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Closed Systems: Whenever feasible, use a closed system to minimize direct exposure.

2. Weighing and Preparation of Solutions:

  • Minimize Dust: Handle the powdered compound carefully to avoid generating dust. Use a spatula for transferring the solid instead of pouring.

  • Solvent Selection: this compound is soluble in solvents such as DMSO, DMF, and ethanol. Exercise caution and adhere to the safety protocols for each solvent.

  • Dissolving: When preparing solutions, slowly add the solvent to the pre-weighed this compound powder within the fume hood to prevent splashing.

3. Experimental Use:

  • Labeling: Clearly label all containers with the chemical name "this compound" and any relevant hazard warnings.

  • Containment: Use secondary containment for all solutions to prevent spills.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing this compound must be treated as hazardous chemical waste. Adhere strictly to your institution's and local environmental regulations.

1. Waste Segregation:

  • Solid Waste: Dispose of contaminated items such as gloves, weigh paper, and pipette tips in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions of this compound in a dedicated, leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste.

2. Spill Management:

  • Evacuation: In the event of a spill, evacuate the immediate area.

  • Small Spills: For minor spills, use a chemical spill kit with appropriate absorbent material. Wear full PPE during cleanup.

  • Large Spills: For significant spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

This compound's Role in TRAIL-Mediated Apoptosis

This compound has been shown to sensitize TRAIL-resistant human glioma cells to apoptosis. This is achieved, in part, by upregulating the expression of Death Receptor 5 (DR5). The binding of TRAIL to DR5 initiates a signaling cascade that leads to the activation of caspases and ultimately, programmed cell death.

Neobavaisoflavone_TRAIL_Pathway cluster_cell Glioma Cell NBIF This compound DR5 DR5 Expression NBIF->DR5 Upregulates Caspase8 Caspase-8 Activation DR5->Caspase8 TRAIL TRAIL TRAIL->DR5 Binds Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound enhances TRAIL-induced apoptosis in glioma cells.

This procedural guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neobavaisoflavone
Reactant of Route 2
Reactant of Route 2
Neobavaisoflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.